molecular formula C25H23F3N2O5S B15575927 (1S,2S,3R)-DT-061

(1S,2S,3R)-DT-061

Número de catálogo: B15575927
Peso molecular: 520.5 g/mol
Clave InChI: WGKGADVPRVLHHZ-ZHRMCQFGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,2S,3R)-DT-061 is a useful research compound. Its molecular formula is C25H23F3N2O5S and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKGADVPRVLHHZ-ZHRMCQFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Critical Role of (1S,2S,3R)-DT-061 as a Negative Control for Elucidating the On-Target Activity of DT-061

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 has emerged as a significant small molecule tool compound, reported to function as a "molecular glue" that selectively stabilizes the B56α-containing heterotrimer of Protein Phosphatase 2A (PP2A).[1][2][3] This stabilization is proposed to enhance the phosphatase activity towards specific oncogenic substrates, most notably c-MYC, thereby promoting its degradation and inducing anti-tumor effects.[1][2] However, subsequent studies have raised questions about the precise mechanism of action, with some reports suggesting that the cellular toxicity of DT-061 may arise from PP2A-independent, off-target effects, such as the disruption of Golgi and Endoplasmic Reticulum (ER) structures.[4][5][6][7]

This scientific debate underscores the absolute necessity of employing a proper negative control in all experiments involving DT-061. The enantiomer, (1S,2S,3R)-DT-061, serves as the ideal inactive control for these studies.[8] Due to its specific stereochemistry, this compound is unable to productively bind within the intersubunit pocket of the PP2A heterotrimer, and thus does not stabilize the complex. By comparing the cellular and biochemical effects of DT-061 with its inactive enantiomer, researchers can confidently distinguish true on-target PP2A-mediated events from potential off-target activities. This guide provides a comprehensive overview of the mechanism, experimental validation, and detailed protocols for utilizing this compound to ensure the rigorous interpretation of data.

Mechanism of Action: On-Target Stabilization vs. Inactive Control

The proposed on-target mechanism of DT-061 involves its specific binding to a unique pocket formed at the interface of the Aα, Cα, and B56α subunits of the PP2A holoenzyme.[1][3] This interaction acts as a molecular glue, stabilizing the fully assembled, active heterotrimer.[1][2] The increased stability of the PP2A-B56α complex enhances its enzymatic activity towards downstream substrates like the oncoprotein c-MYC, specifically targeting it for dephosphorylation at the Serine 62 residue, which subsequently leads to its proteasomal degradation.[1][2]

Conversely, the this compound enantiomer, due to its altered three-dimensional structure, fails to fit into this specific binding pocket. This prevents it from stabilizing the PP2A-B56α complex, rendering it inactive with respect to the on-target mechanism. Any cellular phenotype observed in the presence of DT-061 but absent with this compound can thus be attributed to the specific stabilization of the PP2A holoenzyme.

G cluster_active Active Compound: DT-061 cluster_inactive Negative Control: this compound DT061 DT-061 Ternary Stable PP2A-B56α Holoenzyme DT061->Ternary Stabilizes PP2A_AC PP2A (Aα/Cα Dimer) PP2A_AC->Ternary PP2A_B56a B56α Subunit PP2A_B56a->Ternary pMYC p-c-MYC (Oncogenic) Ternary->pMYC Dephosphorylates MYC c-MYC pMYC->MYC Degradation Proteasomal Degradation MYC->Degradation Apoptosis Tumor Suppression & Apoptosis Degradation->Apoptosis Inactive_DT061 This compound Inactive_PP2A_AC PP2A (Aα/Cα Dimer) Inactive_DT061->Inactive_PP2A_AC No Binding Inactive_pMYC p-c-MYC (Oncogenic, Stable) Inactive_PP2A_AC->Inactive_pMYC Basal Activity Only Inactive_PP2A_B56a B56α Subunit Inactive_PP2A_B56a->Inactive_PP2A_AC

Caption: Proposed mechanism of DT-061 vs. its inactive control.

Data Presentation: Validating Inactivity of Control Compounds

Biochemical assays are essential to confirm that the negative control does not engage the target. Fluorescence Polarization (FP) is a suitable method to measure the binding and stabilization of the PP2A complex. In such an assay, the affinity of the B56α subunit for the PP2A A/C dimer is measured in the presence of the test compounds. An active compound like DT-061 will increase the binding affinity, while an inactive control should show no significant change compared to the vehicle control.

Table 1: Comparative Activity of DT-061 and Negative Controls on PP2A-B56α Complex Stabilization

Compound Description Effect on B56α Affinity for A/C Dimer Conclusion Reference
DT-061 Active Compound Significantly increases binding affinity On-target activity confirmed [1]
This compound Inactive Enantiomer No significant change in binding affinity Valid Negative Control [8]

| NZ-035 / NZ-043 | Inactive Derivatives | Loss of ability to stabilize the complex | Valid Negative Controls |[1] |

Note: NZ-035 and NZ-043 are structurally related derivatives of DT-061 designed to sterically hinder binding, serving a similar purpose as the inactive enantiomer.[1]

Table 2: Cellular Activity Profile in Cancer Cell Lines

Compound Expected IC50 (Cell Viability) Expected Effect on p-c-MYC (S62) Rationale
DT-061 Potent (nM to low µM range) Decrease in phosphorylation On-target (PP2A) and potential off-target effects contribute to toxicity.

| This compound | Significantly less potent or inactive | No change in phosphorylation | Lacks on-target PP2A stabilizing activity. Any residual toxicity suggests off-target effects. |

Experimental Protocols

Rigorous experimental design is key to differentiating on-target from off-target effects. The following protocols provide a framework for validating the mechanism of DT-061 using this compound as a negative control.

Protocol 1: Western Blot for c-MYC Phosphorylation

This protocol assesses the direct downstream consequence of PP2A-B56α activation.

  • Cell Culture and Treatment: Plate a cancer cell line known to be sensitive to DT-061 (e.g., lung adenocarcinoma) at a density to reach 70-80% confluency. Treat cells with DMSO (vehicle), DT-061 (e.g., 1-10 µM), and this compound (at the same concentration as DT-061) for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C: anti-phospho-c-MYC (Ser62), anti-total-c-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an ECL substrate to visualize bands. Quantify band intensities. A decrease in the ratio of p-c-MYC to total c-MYC in DT-061-treated cells, but not in this compound-treated cells, indicates on-target activity.

Protocol 2: Co-Immunoprecipitation (Co-IP) for PP2A Holoenzyme Stability

This protocol directly tests the hypothesis that DT-061 stabilizes the B56α-containing PP2A complex in cells.[2]

  • Cell Culture and Treatment: Treat cells as described in Protocol 1.

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear lysates with Protein A/G agarose (B213101) beads.

    • Incubate lysates with an antibody against a core PP2A subunit (e.g., anti-PP2A Aα subunit) or a tagged version of the subunit overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads multiple times with Co-IP buffer to remove non-specific binders. Elute the bound proteins using Laemmli sample buffer.

  • Western Blot Analysis: Analyze the input lysates and the eluted immunoprecipitates by Western blot using antibodies against the PP2A Aα subunit (to confirm pulldown) and the B56α subunit. An increased amount of B56α co-precipitating with Aα in the DT-061 sample compared to the vehicle and this compound samples indicates drug-induced stabilization of the holoenzyme.[1]

Protocol 3: Cell Viability Assay

This assay compares the overall cytotoxicity of the active compound and the negative control.

  • Cell Plating: Seed cells in 96-well opaque-walled plates at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of DT-061 and this compound for a specified duration (e.g., 72 hours). Include a vehicle-only control.

  • Assay Procedure (e.g., CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values. A significant rightward shift in the IC50 curve for this compound indicates that the majority of DT-061's cytotoxicity is mediated by its on-target activity.

Visualization of Experimental Workflow

The logical flow of experiments is crucial for building a convincing case for the on-target mechanism of action.

G cluster_treatments Parallel Treatment Groups cluster_assays Experimental Readouts cluster_results Expected Outcomes for On-Target Effect start Hypothesis: DT-061 selectively stabilizes PP2A-B56α DMSO Vehicle (DMSO) DT061 DT-061 (Active) NegCtrl This compound (Negative Control) CoIP Co-Immunoprecipitation (PP2A-Aα Pulldown) DMSO->CoIP WB Western Blot (p-c-MYC / Total c-MYC) DMSO->WB Viability Cell Viability Assay (e.g., CellTiter-Glo) DMSO->Viability DT061->CoIP DT061->WB DT061->Viability NegCtrl->CoIP NegCtrl->WB NegCtrl->Viability CoIP_Res Increased B56α in DT-061 IP only CoIP->CoIP_Res WB_Res Decreased p-c-MYC in DT-061 lane only WB->WB_Res Via_Res Potent cytotoxicity for DT-061, Inactive for Negative Control Viability->Via_Res Conclusion Conclusion: Observed effects are due to on-target stabilization of PP2A-B56α CoIP_Res->Conclusion WB_Res->Conclusion Via_Res->Conclusion

Caption: Experimental workflow to validate the on-target effects of DT-061.

Conclusion

Given the conflicting reports on the mechanism of action of DT-061, rigorous use of the inactive enantiomer this compound is not merely good practice but is scientifically imperative. This negative control allows for the unambiguous dissection of the intended PP2A-stabilizing activity from other potential cellular perturbations. By integrating the biochemical and cellular assays outlined in this guide, researchers can generate high-confidence data, leading to a more precise understanding of the biological consequences of DT-061 treatment and strengthening the foundation for any further therapeutic development.

References

An In-depth Technical Guide to the Mechanism of Action of DT-061, a PP2A Activator

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a critical family of serine/threonine phosphatases that function as tumor suppressors by counteracting oncogenic kinase signaling.[1] Its dysregulation is a hallmark of many cancers, making it a compelling therapeutic target.[1] DT-061 is a first-in-class small molecule activator of PP2A (SMAP) that has demonstrated significant anti-tumor activity in various preclinical models.[2][3][4] This document provides a comprehensive technical overview of the molecular mechanism of action of DT-061, detailing its direct interaction with the PP2A holoenzyme, its impact on downstream signaling, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Selective Holoenzyme Stabilization

The central mechanism of DT-061 is its function as a "molecular glue" that selectively stabilizes a specific conformation of the PP2A holoenzyme.[1][5] The PP2A enzyme is a heterotrimer composed of a scaffolding subunit (A), a catalytic subunit (C), and one of over 40 regulatory B subunits that determine substrate specificity.[6]

DT-061 exerts its effect through the following key steps:

  • Direct Binding to an Intersubunit Pocket: High-resolution cryo-electron microscopy has revealed that DT-061 binds directly to a unique pocket located at the interface of all three subunits of the PP2A heterotrimer: the scaffolding Aα subunit, the catalytic Cα subunit, and, crucially, the B56α regulatory subunit.[1][6][7]

  • Selective Stabilization of the B56α Holoenzyme: This binding is highly selective. DT-061 preferentially stabilizes the fully assembled, active PP2A heterotrimer containing the B56α regulatory subunit.[6] This prevents the dissociation of the active enzyme complex.[6] Sequence variations in the binding pocket among different B56 isoforms are thought to account for DT-061's specificity for B56α.[6] Co-immunoprecipitation experiments in both cell culture and tumor xenografts have shown a nearly two-fold increase in the population of B56α-containing holoenzymes upon DT-061 treatment, with no significant change in holoenzymes containing other regulatory subunits like B55α or PR72.[6]

  • Dependence on Catalytic Subunit Methylation: The binding of DT-061 and the subsequent stabilization of the complex are adjacent to the C-terminal tail of the C subunit, which contains a critical methylated Leucine residue (L309).[1] This methylation is a key post-translational modification that regulates the assembly of specific PP2A holoenzymes, including those with B56α.[6] Studies have shown that DT-061 treatment leads to a transient increase in L309 methylation in vivo, suggesting a link between the drug's binding and the regulation of this modification.[6]

Signaling Pathway: DT-061-Mediated c-MYC Degradation

DT061_Mechanism A_subunit A Subunit (Scaffold) C_subunit C Subunit (Catalytic) Stabilized_Complex Stabilized, Active PP2A-B56α Complex B56a_subunit B56α Subunit (Regulatory) DT061 DT-061 DT061->Stabilized_Complex cMYC c-MYC Stabilized_Complex->cMYC Dephosphorylates Serine 62 p_cMYC Phosphorylated c-MYC (pS62 - Active, Stable) Degradation Ubiquitin-Mediated Degradation cMYC->Degradation

DT-061 binds and stabilizes the PP2A-B56α complex, promoting c-MYC dephosphorylation and degradation.

Downstream Cellular Consequences

By specifically activating the PP2A-B56α holoenzyme, DT-061 triggers the dephosphorylation of key oncogenic substrates, leading to potent anti-cancer effects.

  • c-MYC Dephosphorylation and Degradation: The oncoprotein c-MYC is a well-established substrate of the PP2A-B56α complex.[6] Phosphorylation at Serine 62 (S62) stabilizes c-MYC. DT-061-activated PP2A-B56α dephosphorylates c-MYC at S62, which primes it for subsequent phosphorylation at Threonine 58 and ultimate ubiquitin-mediated proteasomal degradation.[1] This reduction in c-MYC levels is a primary driver of DT-061's therapeutic effect in MYC-driven cancers.[4][6]

  • Inhibition of Pro-Survival Pathways: PP2A is a master regulator of cellular signaling. DT-061 has been shown to coordinately downregulate the MAPK and PI3K/AKT signaling pathways, which are often hyperactivated in cancer and contribute to drug resistance.[3][8]

  • Induction of Apoptosis: In models of chronic lymphocytic leukemia (CLL), DT-061 was found to induce apoptosis even in multidrug-resistant cells.[9] This effect was shown to be mediated through the induction of mitochondrial permeability transition pores (mPTPs), independent of the classical Bax/Bak apoptotic pathway.[9]

Quantitative Data Summary

The following table summarizes key quantitative metrics reported for DT-061 in various experimental systems.

ParameterValueSystem / Cell Line(s)Reference(s)
Binding Affinity (Kd) 235 nMBinding to PP2A Aα subunit (PPP2R1A)[10][11]
IC50 (Cell Viability) 10.6 µMH1975, H1650 (Lung Adenocarcinoma)[8]
12.4 µMHCC3255 (Lung Adenocarcinoma)[12]
14.3 µMHCC827 (Lung Adenocarcinoma)[12]
In Vitro Activation 20-30% increasePP2A-B56γ and AC dimer complex (at 20 µM DT-061)[10][11]
Holoenzyme Assembly ~2-fold increase in B56α-containing trimersTumor xenografts and cell culture (Co-IP)[6]

Key Experimental Methodologies

The mechanism of DT-061 has been elucidated through a combination of structural biology, biophysical, and cell-based assays.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics between molecules. In the context of DT-061, it was employed to quantitatively measure how the compound stabilizes the interaction between the B56α subunit and the AC dimer.[1][6]

Experimental Protocol:

  • Immobilization: A purified PP2A regulatory subunit (e.g., B56α) is immobilized onto the surface of a sensor chip. This subunit acts as the "ligand".[13][14]

  • Analyte Injection: The PP2A AC dimer, the "analyte," is prepared in a running buffer and injected at various concentrations across the sensor surface.[13][14]

  • Association/Dissociation Measurement: The binding (association) of the AC dimer to the immobilized B56α is measured in real-time as a change in resonance units (RU). After the injection, the running buffer flows over the chip, and the dissociation of the complex is measured.[13]

  • Kinetic Analysis with DT-061: The experiment is repeated, but with the AC dimer analyte solution pre-incubated with DT-061.

  • Data Interpretation: By comparing the association (ka) and dissociation (kd) rates in the presence and absence of DT-061, a dissociation constant (KD) can be calculated. A slower dissociation rate in the presence of DT-061 provides direct evidence of complex stabilization.[1][6]

SPR Experimental Workflow

SPR_Workflow start prep_ligand Immobilize B56α (Ligand) on Sensor Chip start->prep_ligand inject Inject Analyte over Sensor prep_ligand->inject prep_analyte Prepare AC Dimer (Analyte) +/- DT-061 prep_analyte->inject measure Measure Association & Dissociation (RU) inject->measure analyze Calculate Kinetic Parameters (ka, kd, KD) measure->analyze end analyze->end

Workflow for Surface Plasmon Resonance (SPR) to test DT-061-mediated complex stabilization.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15]

Experimental Protocol:

  • Cell Treatment: Culture cells of interest and treat one group with a specified concentration of DT-061 and a control group with vehicle (e.g., DMSO) for a defined period (e.g., 1 hour).[15][16]

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot is left unheated as a baseline control.[15]

  • Cell Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[16]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Western Blot Analysis: Quantify the amount of soluble PP2A-B56α in the supernatant of each sample using Western blotting with a specific antibody.

  • Data Interpretation: Plot the amount of soluble B56α as a function of temperature for both the DT-061-treated and vehicle-treated groups. A shift of the melting curve to higher temperatures in the DT-061-treated sample indicates that the drug has bound to and stabilized its target protein in the cell.[15]

CETSA Experimental Workflow

CETSA_Workflow start treat_cells Treat Cells with DT-061 or Vehicle start->treat_cells heat_aliquots Heat Aliquots across a Temperature Gradient treat_cells->heat_aliquots lyse_cells Lyse Cells & Centrifuge to Pellet Aggregated Proteins heat_aliquots->lyse_cells collect_supernatant Collect Supernatant (Soluble Fraction) lyse_cells->collect_supernatant western_blot Analyze Soluble Target Protein by Western Blot collect_supernatant->western_blot plot_curve Plot Melting Curve & Compare Thermal Shift western_blot->plot_curve end plot_curve->end Hypotheses cluster_main Primary Hypothesis cluster_alt Alternative Hypothesis H1_Start DT-061 Enters Cell H1_Action Binds & Stabilizes PP2A-B56α H1_Start->H1_Action H1_Effect Specific Substrate Dephosphorylation (e.g., c-MYC) H1_Action->H1_Effect H1_Outcome Targeted Apoptosis & Anti-Tumor Activity H1_Effect->H1_Outcome H2_Start DT-061 Enters Cell H2_Action Disrupts Golgi/ER Function & Integrity H2_Start->H2_Action H2_Effect Lipid Synthesis Perturbation H2_Action->H2_Effect H2_Outcome PP2A-Independent Cellular Toxicity H2_Effect->H2_Outcome

References

The Critical Role of Stereochemistry in the Activity of the PP2A Activator DT-061: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061 is a novel small molecule activator of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A), a critical tumor suppressor. Its mechanism of action involves the selective stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncoproteins such as c-MYC. This technical guide provides an in-depth analysis of the stereoisomer-specific activity of DT-061, highlighting the stark contrast in biological function between its active (1R,2R,3S) and inactive (1S,2S,3R) forms. Detailed experimental protocols and signaling pathway visualizations are provided to offer a comprehensive resource for researchers in the field of cancer biology and drug development.

Introduction

Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2] Small molecule activators of PP2A (SMAPs) represent a promising class of anti-cancer agents. DT-061 is a first-in-class SMAP that has demonstrated potent anti-tumor activity in preclinical models.[3]

DT-061's mechanism of action is unique; it acts as a "molecular glue," binding to a pocket at the interface of the PP2A scaffold (Aα), catalytic (Cα), and regulatory (B56α) subunits.[3] This binding stabilizes the active heterotrimeric holoenzyme, thereby enhancing its phosphatase activity towards specific substrates like the oncoprotein c-MYC.[1][3]

The chemical structure of DT-061 possesses three chiral centers, giving rise to multiple stereoisomers. As is often the case in pharmacology, the biological activity of DT-061 is highly dependent on its stereochemistry. This guide focuses on the comparison between the active stereoisomer, (1R,2R,3S)-DT-061 , and its enantiomer, (1S,2S,3R)-DT-061 , which serves as a crucial negative control in research.[4]

Stereoisomer-Specific Activity of DT-061

The profound difference in biological activity between the stereoisomers of DT-061 underscores the high degree of specificity in the interaction between the small molecule and the PP2A holoenzyme. While the (1R,2R,3S) enantiomer effectively stabilizes the PP2A-B56α complex and elicits downstream anti-cancer effects, the (1S,2S,3R) enantiomer is reported to be inactive.[4] This lack of activity designates this compound as an ideal negative control for in vitro and in vivo studies to ensure that the observed effects of (1R,2R,3S)-DT-061 are due to its specific on-target activity.

Quantitative Comparison of Stereoisomer Activity

While the existing literature predominantly refers to this compound as a negative control without providing specific quantitative data on its lack of activity, the following table summarizes the known activity of the active (1R,2R,3S)-DT-061 stereoisomer in various cancer cell lines. The corresponding values for the inactive (1S,2S,3R) stereoisomer are presumed to be significantly higher or not determinable, consistent with its classification as a negative control.

CompoundCell LineAssayIC50 (µM)Reference
(1R,2R,3S)-DT-061HCC827Cell Viability14.3[5]
(1R,2R,3S)-DT-061H3255Cell Viability12.4[5]
(1R,2R,3S)-DT-061H1975Cell Viability10.6[5]
(1R,2R,3S)-DT-061H1650Cell Viability10.6[5]
This compoundVariousVariousInactive[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of DT-061 and its stereoisomers.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of DT-061 stereoisomers on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCC827, H1975) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of (1R,2R,3S)-DT-061 and this compound in appropriate cell culture medium. A typical concentration range would be from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration. Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Co-Immunoprecipitation (Co-IP) for PP2A Holoenzyme Stabilization

This protocol is designed to assess the ability of DT-061 stereoisomers to stabilize the interaction between the PP2A A, B56α, and C subunits.

  • Cell Lysis: Treat cells with (1R,2R,3S)-DT-061, this compound, or vehicle control for a specified time (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the PP2A subunits (e.g., anti-PP2A A subunit antibody) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the other PP2A subunits (e.g., anti-B56α and anti-PP2A C subunit antibodies).

  • Analysis: An increased amount of co-immunoprecipitated B56α and C subunits in the presence of (1R,2R,3S)-DT-061 compared to the vehicle and the this compound treated samples indicates stabilization of the holoenzyme complex.

Visualizations

The following diagrams illustrate the signaling pathway affected by DT-061 and a typical experimental workflow.

DT061_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS PI3K PI3K Growth_Factor_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK cMYC_pS62 p-c-MYC (Ser62) (Active/Stable) ERK->cMYC_pS62 AKT AKT PI3K->AKT AKT->cMYC_pS62 cMYC_degraded c-MYC (Degraded) cMYC_pS62->cMYC_degraded Proliferation Cell Proliferation & Survival cMYC_pS62->Proliferation Promotes PP2A_AC PP2A A-C Dimer PP2A_Holoenzyme PP2A-B56α Holoenzyme (Inactive) PP2A_AC->PP2A_Holoenzyme B56a B56α B56a->PP2A_Holoenzyme Active_PP2A Stabilized Active PP2A-B56α Holoenzyme PP2A_Holoenzyme->Active_PP2A DT061 (1R,2R,3S)-DT-061 DT061->Active_PP2A Stabilizes Active_PP2A->cMYC_pS62 Dephosphorylates cMYC_degraded->Proliferation Inhibits

Caption: Signaling pathway illustrating the mechanism of action of (1R,2R,3S)-DT-061.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with: - (1R,2R,3S)-DT-061 - this compound (Negative Control) - Vehicle (e.g., DMSO) Start->Treatment Assays Perform Biological Assays Treatment->Assays Viability Cell Viability Assay (e.g., CellTiter-Glo) Assays->Viability CoIP Co-Immunoprecipitation (PP2A Holoenzyme) Assays->CoIP WesternBlot Western Blot (e.g., for p-c-MYC) Assays->WesternBlot DataAnalysis Data Analysis and Comparison Viability->DataAnalysis CoIP->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Stereospecific Activity of DT-061 Confirmed DataAnalysis->Conclusion

Caption: General experimental workflow for comparing the activity of DT-061 stereoisomers.

Conclusion

The stereochemistry of DT-061 is a critical determinant of its biological activity as a PP2A activator. The (1R,2R,3S) stereoisomer is a potent stabilizer of the PP2A-B56α holoenzyme, leading to anti-proliferative effects in cancer cells. In stark contrast, the (1S,2S,3R) enantiomer is inactive and serves as an essential negative control. This profound stereospecificity highlights the precise molecular interactions required for the therapeutic action of DT-061 and provides a clear rationale for the stereocontrolled synthesis of this promising anti-cancer agent. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of PP2A activation and the development of next-generation SMAPs.

References

The Lynchpin of Oncogenic Signaling: A Technical Guide to PP2A Activation in KRAS-Mutant Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRAS mutations represent one of the most formidable challenges in oncology, particularly in non-small cell lung cancer (NSCLC), where they are a major driver of tumorigenesis and therapeutic resistance. The protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase, has emerged as a key tumor suppressor that is frequently inactivated in KRAS-mutant lung cancer. This inactivation perpetuates oncogenic signaling cascades, primarily the MAPK and PI3K/AKT pathways. This technical guide provides a comprehensive overview of the rationale and evidence supporting the therapeutic activation of PP2A as a promising strategy to counteract KRAS-driven lung cancer. We delve into the molecular mechanisms, present preclinical data on the efficacy of small-molecule activators of PP2A (SMAPs), detail key experimental methodologies, and visualize the complex signaling networks and experimental workflows.

The Central Role of PP2A in Suppressing KRAS-Driven Oncogenesis

Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that acts as a crucial negative regulator of multiple signaling pathways involved in cell growth, proliferation, and survival.[1][2] In the context of KRAS-mutant lung cancer, the tumor-suppressive function of PP2A is primarily attributed to its ability to dephosphorylate and thereby inactivate key downstream effectors of the KRAS signaling cascade.

Mutant KRAS constitutively activates the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling pathways, which are central to cancer cell proliferation and survival. PP2A directly counteracts these pathways by dephosphorylating and inactivating key kinases such as ERK and AKT.[1][3] However, in many KRAS-mutant lung cancers, PP2A function is compromised through various mechanisms, including mutations in its subunits or overexpression of its endogenous inhibitors like CIP2A and SET.[3][4] This functional inactivation of PP2A creates a permissive environment for sustained oncogenic signaling downstream of KRAS.

The restoration of PP2A activity, therefore, presents a compelling therapeutic strategy. By reactivating this endogenous tumor suppressor, it is possible to simultaneously inhibit multiple oncogenic pathways, offering a multi-pronged attack on the cancer cell's signaling network.

Small-Molecule Activators of PP2A (SMAPs): A Novel Therapeutic Approach

Recognizing the therapeutic potential of PP2A reactivation, researchers have developed small-molecule activators of PP2A (SMAPs).[1][5] These compounds, often derived from the reengineering of tricyclic neuroleptics, directly bind to the scaffolding Aα subunit of the PP2A holoenzyme.[1][5] This binding induces a conformational change that stabilizes the active PP2A complex, enhancing its phosphatase activity towards its downstream targets.[1]

Preclinical studies have demonstrated that SMAPs can effectively inhibit the growth of KRAS-mutant lung cancer cells both in vitro and in vivo.[1][6] Treatment with SMAPs leads to decreased phosphorylation of ERK, a hallmark of MAPK pathway inhibition, and subsequent induction of apoptosis.[1]

Quantitative Preclinical Efficacy of PP2A Activators

The following tables summarize the quantitative data from key preclinical studies investigating the effects of SMAPs on KRAS-mutant lung cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of SMAPs in KRAS-Mutant Lung Cancer Cell Lines

Cell LineGenotypeAssayTreatmentEndpointResultReference
A549KRAS G12SMTT AssaySMAPCell Viability (IC50)Not specified[1]
H441KRAS G12VMTT AssaySMAPCell Viability (IC50)Not specified[1]
H358KRAS G12CMTT AssaySMAPCell Viability (IC50)Not specified[1]
A549KRAS G12SClonogenic AssaySMAPColony FormationSignificant Reduction[1]
H441KRAS G12VClonogenic AssaySMAPColony FormationSignificant Reduction[1]
H358KRAS G12CClonogenic AssaySMAPColony FormationSignificant Reduction[1]

Table 2: In Vivo Efficacy of SMAPs in KRAS-Mutant Lung Cancer Models

ModelTreatmentEndpointResultReference
H358 XenograftSMAPTumor GrowthSignificant Inhibition[1]
H358 XenograftSMAPApoptosis (TUNEL)Significant Induction[1]
KRAS LA2 TransgenicSMAPTumor BurdenSignificant Decrease[1]
KRAS LA2 TransgenicSMAPApoptosis (TUNEL)Significant Induction[1]
Patient-Derived Xenograft (PDX)SMAPTumor GrowthSignificant Inhibition[1]
Patient-Derived Xenograft (PDX)SMAPApoptosis (TUNEL)Significant Induction[1]

Overcoming Therapeutic Resistance with PP2A Activation

A significant challenge in treating KRAS-mutant lung cancer is the development of resistance to targeted therapies, such as MEK inhibitors.[3][7] Research has shown that inhibition of PP2A can drive resistance to MEK inhibitors by promoting the collateral activation of the AKT/mTOR signaling pathway.[7][8]

The combination of a PP2A activator with a MEK inhibitor has demonstrated synergistic effects, leading to the suppression of both p-AKT and MYC, and resulting in tumor regression in preclinical models.[7][8] This highlights the potential of PP2A activation to not only act as a standalone therapy but also to overcome resistance to other targeted agents.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the study of PP2A activation in KRAS-mutant lung cancer.

PP2A Activity Assay

This protocol is based on the immunoprecipitation of PP2A followed by a colorimetric assay to measure the dephosphorylation of a synthetic phosphopeptide.[9]

  • Lysate Preparation: Prepare cell or tissue lysates in a buffer containing 20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, supplemented with protease and phosphatase inhibitors.[9]

  • Immunoprecipitation: Incubate 50-100 µg of protein lysate with an anti-PP2A catalytic subunit antibody and protein A/G-agarose beads for 2-4 hours at 4°C.[9]

  • Washing: Wash the beads extensively with lysis buffer and then with a Ser/Thr phosphatase assay buffer.[9]

  • Phosphatase Reaction: Resuspend the beads in the assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-IR-R). Incubate at 30°C for 10-30 minutes.[9]

  • Phosphate (B84403) Detection: Terminate the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent. Read the absorbance at 620-650 nm.

  • Normalization: Normalize the phosphatase activity to the amount of immunoprecipitated PP2A protein, as determined by Western blotting.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed KRAS-mutant lung cancer cells (e.g., A549, H441, H358) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the SMAP for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assays

Multiple methods can be employed to detect and quantify apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

    • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, and is suitable for both cell culture and tissue sections.

    • Fixation and Permeabilization: Fix cells or tissue sections with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Labeling: Incubate with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.

    • Detection: Visualize the incorporated label by fluorescence microscopy or flow cytometry.

  • Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3.[12]

    • Lysate Preparation: Prepare cell lysates after treatment.

    • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate.

    • Measurement: Measure the fluorescence or absorbance over time to determine the rate of substrate cleavage.

Western Blotting

Western blotting is used to detect changes in the phosphorylation status and expression levels of key signaling proteins.

  • Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Models

Genetically engineered mouse models (GEMMs) and xenograft models are crucial for evaluating the in vivo efficacy of PP2A activators.[13][14][15]

  • Xenograft Models:

    • Cell Implantation: Subcutaneously inject KRAS-mutant lung cancer cells (e.g., H358) into the flanks of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Treatment: Randomize mice into treatment and vehicle control groups and administer the SMAP orally or via intraperitoneal injection.

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Endpoint Analysis: At the end of the study, excise tumors for weight measurement, histopathological analysis, and biomarker assessment (e.g., p-ERK, TUNEL staining).

  • Genetically Engineered Mouse Models (GEMMs):

    • Model Selection: Utilize GEMMs that spontaneously develop KRAS-mutant lung tumors, such as the KrasLSL-G12D/+; Trp53fl/fl (KP) model.

    • Tumor Initiation: Induce tumor formation through the administration of Cre recombinase (e.g., via intranasal or intratracheal delivery of adenovirus-Cre).

    • Treatment and Monitoring: Once tumors are established (as monitored by imaging techniques like MRI or micro-CT), treat the mice with the SMAP and monitor tumor progression.

    • Endpoint Analysis: Collect lung tissues for histological analysis and assessment of tumor burden.

Visualizing the Molecular Landscape and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

KRAS_PP2A_Signaling_Pathway KRAS KRAS (mutant) (Active) RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PP2A PP2A PP2A->ERK PP2A->AKT SMAP SMAP (PP2A Activator) SMAP->PP2A

Caption: PP2A negatively regulates KRAS signaling pathways.

Experimental_Workflow_In_Vitro start Start: KRAS-mutant Lung Cancer Cell Lines treat Treat with SMAP (Dose-response) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI, TUNEL) treat->apoptosis western Western Blot (p-ERK, p-AKT) treat->western end End: Determine IC50, Apoptosis Induction, Pathway Inhibition viability->end apoptosis->end western->end

Caption: In vitro workflow for evaluating SMAP efficacy.

Experimental_Workflow_In_Vivo start Start: In Vivo Model (Xenograft or GEMM) tumor Establish Tumors start->tumor randomize Randomize into Treatment & Control Groups tumor->randomize treat Administer SMAP or Vehicle randomize->treat monitor Monitor Tumor Growth treat->monitor monitor->treat endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers (TUNEL, p-ERK) monitor->endpoint end End: Evaluate Anti-Tumor Efficacy endpoint->end

Caption: In vivo workflow for assessing SMAP therapeutic potential.

Conclusion and Future Directions

The activation of the tumor suppressor PP2A represents a highly promising therapeutic strategy for KRAS-mutant lung cancer. By restoring the function of this master regulator, it is possible to attenuate the oncogenic signaling that drives tumor growth and survival. The development of SMAPs provides a tangible pharmacological means to achieve this. The preclinical data strongly support the continued investigation of PP2A activators, both as monotherapies and in combination with other targeted agents to overcome resistance.

Future research should focus on the development of next-generation SMAPs with improved pharmacokinetic and pharmacodynamic properties. Furthermore, the identification of predictive biomarkers to select patients most likely to respond to PP2A-targeted therapies will be crucial for the successful clinical translation of this approach. The in-depth understanding of the molecular mechanisms and the rigorous application of the experimental protocols outlined in this guide will be instrumental in advancing this exciting field of cancer therapy.

References

Unveiling (1S,2S,3R)-DT-061: A Technical Guide to its Discovery, Synthesis, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S,3R)-DT-061 has emerged as a significant small molecule in cancer research, primarily recognized for its role as a potent and orally bioavailable activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, and multifaceted biological activities of this compound. It delves into the prevailing mechanism of action involving the stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncoproteins such as c-MYC. Concurrently, this document addresses compelling, albeit conflicting, evidence suggesting a PP2A-independent cytotoxic mechanism mediated by the disruption of Golgi apparatus and endoplasmic reticulum integrity. Detailed experimental protocols for investigating both proposed pathways are provided, alongside a compilation of available quantitative data to facilitate comparative analysis. This guide aims to equip researchers with the essential knowledge to explore the therapeutic potential and intricate biology of this compound.

Introduction

This compound, chemically known as N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide, is a novel small molecule that has garnered significant attention as a potential anti-cancer agent.[1] Initially identified through screens for compounds that could reactivate the tumor-suppressive functions of Protein Phosphatase 2A (PP2A), DT-061 has been characterized as a "molecular glue" that selectively stabilizes the PP2A heterotrimer. Specifically, it enhances the association of the catalytic (C), scaffolding (A), and the B56α regulatory subunits.[2] This stabilization is reported to promote the dephosphorylation of crucial oncogenic drivers, most notably the c-MYC protein, thereby inhibiting tumor growth.[3]

However, the scientific narrative surrounding DT-061 is not without its complexities. A body of research has presented evidence that the cytotoxic effects of DT-061 may be independent of its interaction with PP2A.[4][5] These studies suggest that DT-061 induces cell death by disrupting the structure and function of the Golgi apparatus and the endoplasmic reticulum (ER).[4][5] This technical guide will provide an in-depth exploration of both proposed mechanisms of action, presenting the experimental evidence that supports each hypothesis.

Discovery and Synthesis

The discovery of this compound stemmed from efforts to develop small molecules that can allosterically modulate PP2A activity for therapeutic benefit. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, a plausible synthetic route can be postulated based on the synthesis of its known precursors and analogous compounds. The core structure of DT-061 consists of three key fragments: a phenoxazine (B87303) moiety, a (1S,2S,3R)-3-aminocyclohexane-1,2-diol backbone, and a 4-(trifluoromethoxy)benzenesulfonyl group.

Proposed Synthetic Pathway

The synthesis would likely involve the following key steps:

  • Synthesis of the Phenoxazine Moiety: This can be achieved through the condensation of 2-aminophenol (B121084) with a suitable catechol derivative or through the reaction of 4,5-difluoro-1,2-dinitrobenzene with 2-aminophenol.[6]

  • Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride: This key intermediate can be prepared from 4-(trifluoromethoxy)aniline (B150132) through a diazotization reaction followed by treatment with sulfur dioxide and a copper salt.[7]

  • Synthesis of the Aminocyclohexanediol Backbone: The chiral (1S,2R,3S)-3-aminocyclohexane-1,2-diol can be synthesized through stereoselective methods, potentially involving enzymatic resolution or asymmetric synthesis.

  • Assembly of the Final Molecule: The final steps would involve the N-arylation of the aminocyclohexanediol with the phenoxazine precursor, followed by sulfonylation of the amino group with 4-(trifluoromethoxy)benzenesulfonyl chloride.

G cluster_synthesis Proposed Synthesis of this compound Phenoxazine Phenoxazine Precursor Intermediate N-Phenoxazinyl-aminocyclohexanediol Phenoxazine->Intermediate N-Arylation Aminocyclohexanediol (1S,2S,3R)-3-Aminocyclohexane-1,2-diol Aminocyclohexanediol->Intermediate SulfonylChloride 4-(Trifluoromethoxy)benzenesulfonyl Chloride DT061 This compound SulfonylChloride->DT061 Intermediate->DT061 Sulfonylation

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action I: PP2A-B56α Stabilization

The predominant theory for the anticancer activity of DT-061 is its function as a molecular glue that stabilizes the PP2A-B56α holoenzyme.[2] This stabilization enhances the phosphatase activity towards specific substrates, leading to tumor suppression.

Signaling Pathway

DT-061 is proposed to bind to a pocket at the interface of the A, C, and B56α subunits of the PP2A holoenzyme.[2] This binding locks the complex in an active conformation, promoting the dephosphorylation of key oncogenic proteins, such as c-MYC at serine 62.[3] Dephosphorylated c-MYC is subsequently targeted for proteasomal degradation, leading to a reduction in its cellular levels and a decrease in cancer cell proliferation.

G cluster_pathway DT-061-Mediated PP2A-B56α Signaling Pathway DT061 DT-061 PP2A_active PP2A-B56α Holoenzyme (Stabilized & Active) DT061->PP2A_active Binds & Stabilizes PP2A_inactive PP2A Holoenzyme (Inactive/Unstable) PP2A_inactive->PP2A_active cMYC c-MYC PP2A_active->cMYC Dephosphorylates cMYC_p p-c-MYC (Ser62) (Oncogenic) cMYC_p->cMYC Degradation Proteasomal Degradation cMYC->Degradation Proliferation Cancer Cell Proliferation Degradation->Proliferation Inhibits

Caption: Signaling pathway of DT-061 via PP2A-B56α stabilization.

Experimental Protocols

This protocol is designed to determine if DT-061 selectively enhances the formation of the PP2A-B56α holoenzyme.

  • Cell Culture and Treatment: Culture cancer cells (e.g., H358 lung adenocarcinoma) to 70-80% confluency. Treat cells with either DMSO (vehicle) or DT-061 at the desired concentration and time point.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to a tagged subunit (e.g., V5-tagged PP2A A subunit) or an endogenous subunit overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat. Analyze the eluted proteins by Western blotting using antibodies against the PP2A A, C, B56α, and other B subunits to assess changes in holoenzyme composition. An increase in the co-precipitated B56α subunit in DT-061 treated samples compared to the control indicates stabilization.[3]

This assay allows for the real-time measurement of the interaction between PP2A subunits in living cells.

  • Vector Construction: Create expression vectors for PP2A subunits fused to NanoLuc® luciferase (the donor) and HaloTag® (the acceptor). For example, NanoLuc®-PP2A A subunit and PP2A B56α subunit-HaloTag®.

  • Cell Transfection and Labeling: Co-transfect the expression vectors into cells (e.g., HEK293T). After 24-48 hours, label the HaloTag® fusion protein with a cell-permeable fluorescent ligand.

  • Assay Setup: Plate the cells in a white, opaque 96-well plate. Add the NanoBRET™ substrate to the wells.

  • Treatment and Measurement: Add DT-061 or vehicle to the wells. Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio upon DT-061 treatment indicates a closer proximity between the tagged subunits, signifying stabilization of the complex.

Mechanism of Action II: PP2A-Independent Cytotoxicity via Golgi and ER Disruption

A contrasting body of evidence suggests that the cytotoxic effects of DT-061 are not mediated by its interaction with PP2A but rather through the disruption of the Golgi apparatus and the endoplasmic reticulum.[4][5]

Proposed Logical Relationship

This hypothesis posits that DT-061, due to its hydrophobic nature, may directly interact with the membranes of the Golgi and ER, leading to their fragmentation and dysfunction. This disruption of organelle integrity would then trigger cellular stress pathways, ultimately leading to apoptosis.

G cluster_alternative_pathway Proposed PP2A-Independent Mechanism of DT-061 DT061 DT-061 GolgiER Golgi Apparatus & Endoplasmic Reticulum DT061->GolgiER Direct Interaction Disruption Organelle Disruption & Fragmentation GolgiER->Disruption CellStress Cellular Stress Disruption->CellStress Apoptosis Apoptosis CellStress->Apoptosis

Caption: Logical flow of the proposed PP2A-independent cytotoxicity of DT-061.

Experimental Protocols

This protocol is used to visualize the morphology of the Golgi apparatus in cells treated with DT-061.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with DT-061 or vehicle.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

  • Immunofluorescence Staining: Incubate the cells with a primary antibody against a Golgi marker protein (e.g., GM130). Following washes, incubate with a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on microscope slides and visualize the Golgi apparatus using a fluorescence microscope. Fragmentation or dispersal of the characteristic perinuclear Golgi ribbon structure in DT-061-treated cells would indicate a loss of integrity.

This protocol assesses the activation of the unfolded protein response (UPR), a hallmark of ER stress.

  • Cell Treatment and Lysate Preparation: Treat cells with DT-061 or a known ER stress inducer (e.g., tunicamycin) as a positive control. Prepare cell lysates as described for Co-IP.

  • Western Blotting: Perform Western blot analysis on the cell lysates using antibodies against key ER stress markers, such as:

    • Phospho-PERK (p-PERK): An early marker of ER stress.

    • Phospho-eIF2α (p-eIF2α): A downstream target of PERK.

    • ATF4: A transcription factor induced upon ER stress.

    • CHOP (GADD153): A pro-apoptotic transcription factor induced by prolonged ER stress.

    • BiP (GRP78): An ER chaperone whose expression is upregulated during ER stress.

  • Data Analysis: An increased expression or phosphorylation of these markers in DT-061-treated cells would suggest the induction of ER stress.[8][9][10][11]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy
Cell LineCancer TypeIC50 (µM)Reference
HCC827Lung Adenocarcinoma14.3[9]
HCC3255Lung Adenocarcinoma12.4[9]
H441KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[12]
H358KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[12]
Table 2: Binding Affinity
TargetMethodKd (nM)Reference
PPP2R1A (PP2A Aα subunit)Isothermal Titration Calorimetry (ITC) / Nuclear Magnetic Resonance (NMR)No direct binding detected in one study[4]
B56α subunit to AC dimerFluorescence PolarizationIncreased affinity in the presence of DT-061[13]
Table 3: In Vivo Efficacy (Xenograft Models)
Cancer ModelTreatmentOutcomeReference
H358 or H441 Xenografts5 mg/kg DT-061, oral gavage, 4 weeksSingle-agent activity in inhibiting tumor growth[14]
H358 or H441 XenograftsDT-061 + AZD6244 (MEK inhibitor)Significantly more efficient tumor growth inhibition than either agent alone[12]
c-MYC overexpressing lung cancerDT-061Significant tumor suppression[3]
Multidrug-resistant CLL15 mg/kg DT-061Inhibition of tumor growth[15]

Conclusion

This compound is a compelling molecule with demonstrated anti-cancer properties. The primary proposed mechanism of action, stabilization of the PP2A-B56α holoenzyme, is supported by a substantial body of evidence and offers a rational basis for its tumor-suppressive effects through the targeted dephosphorylation of oncoproteins like c-MYC. However, the alternative hypothesis of PP2A-independent cytotoxicity via Golgi and ER disruption cannot be disregarded and warrants further investigation. It is possible that both mechanisms contribute to the overall efficacy of the compound, potentially in a cell-type or context-dependent manner.

This technical guide provides a framework for researchers to delve into the complexities of this compound. The detailed experimental protocols and compiled quantitative data offer a solid foundation for further studies aimed at elucidating its precise molecular interactions, resolving the ongoing debate about its mechanism of action, and ultimately harnessing its full therapeutic potential in the development of novel cancer therapies. Future work should focus on a more comprehensive evaluation of its efficacy across a broader range of cancer types, detailed pharmacokinetic and pharmacodynamic studies, and a definitive resolution of its molecular target(s).

References

An In-depth Technical Guide to the Cellular Targets of DT-061 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061 has emerged as a promising small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor frequently inactivated in various cancers. This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of the enantiomers of DT-061. The active enantiomer of DT-061 acts as a molecular glue, selectively stabilizing the PP2A-B56α holoenzyme. This stabilization enhances the dephosphorylation of key oncoproteins, most notably c-MYC, leading to their degradation and subsequent inhibition of tumor growth. In contrast, the (1S,2S,3R)-DT-061 enantiomer serves as a negative control, exhibiting minimal biological activity. This guide presents quantitative data on the binding affinity and cellular effects of the active enantiomer, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. It also addresses conflicting reports regarding a potential PP2A-independent mechanism of cytotoxicity, offering a balanced perspective for researchers in the field.

Introduction

Protein Phosphatase 2A (PP2A) is a family of serine/threonine phosphatases that play a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The PP2A holoenzyme is a heterotrimeric complex composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit is highly variable and dictates the substrate specificity of the holoenzyme. Dysregulation of PP2A activity is a common event in many human cancers, making it an attractive target for therapeutic intervention.[1]

DT-061 is a novel, orally bioavailable small molecule that has been identified as a potent activator of PP2A.[1][2] It belongs to a class of compounds known as Small Molecule Activators of PP2A (SMAPs). This guide focuses on the distinct cellular targets and mechanisms of action of the enantiomers of DT-061, providing a detailed resource for researchers and drug development professionals.

Cellular Target and Mechanism of Action

The primary cellular target of the active enantiomer of DT-061 is the PP2A-B56α holoenzyme.[3][4] DT-061 functions as a "molecular glue," binding to a unique pocket at the interface of the A, C, and B56α subunits.[3] This binding event stabilizes the heterotrimeric complex, enhancing its phosphatase activity towards specific substrates.[3][4]

One of the most critical downstream effects of DT-061-mediated PP2A-B56α activation is the dephosphorylation of the oncoprotein c-MYC at serine 62.[5] This dephosphorylation event marks c-MYC for proteasomal degradation, leading to a reduction in its cellular levels and a subsequent suppression of MYC-driven tumorigenesis.[1][5]

In contrast, the this compound enantiomer is largely inactive and serves as a valuable negative control in experimental settings. While direct comparative quantitative data is limited in the public domain, its designation as a negative control implies significantly reduced or no affinity for the PP2A-B56α holoenzyme and a lack of downstream biological effects.

Conflicting Evidence: A PP2A-Independent Mechanism

It is important to note that some studies have reported PP2A-independent cytotoxic effects of DT-061. These studies suggest that at higher concentrations, DT-061 may disrupt the structure and function of the Golgi apparatus and endoplasmic reticulum (ER), leading to cellular stress and toxicity.[2] This highlights the need for careful dose-response studies and further investigation to fully elucidate the complete mechanistic profile of DT-061 and its enantiomers.

Data Presentation

The following table summarizes the quantitative data available for the active enantiomer of DT-061.

ParameterMethodValueTargetReference
Binding Affinity (KD) Surface Plasmon Resonance (SPR)Enhanced with DT-061PP2A AC dimer to B56α[3][4]
Binding Affinity (KD) Fluorescence Polarization (FP)Enhanced with DT-061PP2A AC dimer to B56α[3][4]
Cellular Potency (IC50) Cell Viability Assay (H358 cells)Dose-dependent inhibitionKRAS-mutant lung cancer cells[6]
Cellular Potency (IC50) Cell Viability Assay (H441 cells)Dose-dependent inhibitionKRAS-mutant lung cancer cells[6]

Note: Specific KD values for the interaction between the PP2A AC dimer and the B56α subunit in the presence and absence of DT-061 are presented graphically in the source literature but are not explicitly stated as numerical values in the provided search results. The data clearly indicates a significant enhancement of binding affinity in the presence of DT-061.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is a general guideline based on standard SPR procedures and information from the study by Leonard et al. (2020).

  • Immobilization of Ligand:

    • Covalently immobilize purified recombinant PP2A B56α subunit onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the B56α protein solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of the analyte, the PP2A AC dimer, in a suitable running buffer (e.g., HBS-EP+).

    • In separate experiments, prepare the same dilution series of the AC dimer containing a constant concentration of the active DT-061 enantiomer or the inactive enantiomer.

    • Inject the analyte solutions over the immobilized B56α surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to measure association and dissociation.

    • Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 2.0).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values obtained in the presence and absence of each DT-061 enantiomer to quantify the stabilizing effect.

Co-Immunoprecipitation (Co-IP) for Holoenzyme Stabilization

This protocol is based on the methodology described by Leonard et al. (2020) for assessing the stabilization of the PP2A-B56α holoenzyme in cells.

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., H358 lung adenocarcinoma) in appropriate media.

    • Transfect cells with a vector expressing a tagged PP2A subunit (e.g., V5-tagged PP2A-A subunit) for efficient immunoprecipitation.

    • Treat the cells with either vehicle (DMSO), the active DT-061 enantiomer, or the inactive enantiomer at the desired concentration and for the specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate the lysates on ice and then clarify by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the clarified cell lysates with an anti-V5 antibody conjugated to agarose (B213101) or magnetic beads overnight at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the PP2A-A (V5-tag), PP2A-C, and B56α subunits.

    • Use appropriate secondary antibodies conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative amount of B56α co-immunoprecipitated with the A subunit in each treatment condition.

Western Blot for c-MYC Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of c-MYC at Serine 62 following treatment with DT-061 enantiomers.

  • Sample Preparation:

    • Treat cancer cells expressing high levels of c-MYC with the active or inactive DT-061 enantiomer for various time points.

    • Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for c-MYC phosphorylated at Serine 62.

    • In a separate blot or after stripping, probe with an antibody for total c-MYC to normalize for protein levels.

    • Use an appropriate loading control, such as GAPDH or β-actin, to ensure equal loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.

    • Quantify the ratio of phosphorylated c-MYC to total c-MYC.

MTT Assay for Cellular Viability

This colorimetric assay is used to assess the effect of DT-061 enantiomers on the metabolic activity and viability of cancer cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., H358 or H441) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the active and inactive DT-061 enantiomers in culture medium.

    • Treat the cells with the compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Visualizations

Signaling Pathway of DT-061 Action

DT061_Signaling_Pathway A A Subunit C C Subunit B56a B56α Subunit cMYC_p p-c-MYC (Ser62) (Active) B56a->cMYC_p Dephosphorylates DT061 Active DT-061 Enantiomer DT061->B56a Binds and Stabilizes cMYC c-MYC (Inactive) cMYC_p->cMYC Tumor_Growth Tumor Growth cMYC_p->Tumor_Growth Proteasome Proteasome cMYC->Proteasome Inhibition Inhibition cMYC->Inhibition Degradation Degradation Proteasome->Degradation Inhibition->Tumor_Growth CoIP_Workflow start Cancer Cells (V5-PP2A-A expressing) treatment Treat with DT-061 Enantiomers start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (Anti-V5 beads) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution western Western Blot (Probe for A, C, B56α) elution->western analysis Quantify Holoenzyme Stabilization western->analysis Enantiomer_Activity cluster_enantiomers DT-061 Enantiomers Active Active Enantiomer PP2A_B56a PP2A-B56α Holoenzyme Active->PP2A_B56a Stabilizes Inactive This compound (Inactive Enantiomer) No_effect No Significant Biological Effect Inactive->No_effect Has cMYC_dephos c-MYC Dephosphorylation PP2A_B56a->cMYC_dephos Leads to Anti_cancer Anti-cancer Activity cMYC_dephos->Anti_cancer Results in

References

Initial In Vitro Characterization of (1S,2S,3R)-DT-061: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S,3R)-DT-061 is the enantiomer of DT-061, a small molecule that has been investigated for its potential as an anti-cancer agent. While this compound is primarily utilized as a negative control in research, the in vitro characterization of its biologically active enantiomer, DT-061, has yielded conflicting yet intriguing results.[1] This technical guide provides an in-depth overview of the initial in vitro studies of DT-061, presenting the dual hypotheses of its mechanism of action, detailed experimental protocols, and a comprehensive summary of the quantitative data.

The primary controversy surrounding DT-061 lies in its mechanism of action. One line of research suggests that DT-061 acts as a specific activator of the Protein Phosphatase 2A (PP2A)-B56α holoenzyme. This activation is proposed to occur through the stabilization of the PP2A heterotrimer, leading to the dephosphorylation of key oncogenic proteins such as c-MYC and subsequent tumor suppression.

Conversely, other studies propose a PP2A-independent mechanism of cytotoxicity. This alternative hypothesis suggests that DT-061 induces cell death by disrupting the structure and function of the Golgi apparatus and the endoplasmic reticulum (ER), leading to cellular stress and apoptosis. This guide will present the experimental evidence supporting both viewpoints to provide a balanced and comprehensive understanding of the initial in vitro characterization of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of DT-061 in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Reference
HCC827Lung AdenocarcinomaCell Viability14.3[2]
H3255Lung AdenocarcinomaCell Viability12.4[2]
REC1Mantle Cell LymphomaAlamarBlue15.4[3]
MinoMantle Cell LymphomaAlamarBlue13.0[3]
Marver-1Mantle Cell LymphomaAlamarBlue12.4[3]
H441KRAS-mutant Lung CancerColony GrowthDose-dependent inhibition[4]
H358KRAS-mutant Lung CancerColony GrowthDose-dependent inhibition[4]
Table 2: In Vitro Binding and Enzyme Activity of DT-061
TargetAssayParameterValueReference
PPP2R1ANot SpecifiedKd235 nM[5][6]
PP2A-B56γIn Vitro Phosphatase AssayActivation at 20 µM20-30%[5][6][7]
PPP2R1A-PP2AC complexIn Vitro Phosphatase AssayActivation at 20 µM20-30%[5][6][7]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT Assay (as referenced for HCC827 and H3255 cell lines)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of DT-061 or this compound (as a negative control) for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

b. AlamarBlue Assay (as referenced for REC1, Mino, and Marver-1 cell lines)

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds for the desired duration (e.g., 24 hours).

  • AlamarBlue Addition: AlamarBlue reagent is added to each well (typically 10% of the culture volume) and incubated for 1-4 hours at 37°C.

  • Fluorescence Measurement: The fluorescence is measured with excitation at 560 nm and emission at 590 nm. Cell viability is proportional to the fluorescence intensity.

c. Colony Growth Assay (as referenced for H441 and H358 cell lines)

  • Cell Seeding: A low number of cells (e.g., 500-1000 cells) are seeded in 6-well plates.

  • Compound Treatment: Cells are treated with various concentrations of DT-061.

  • Incubation: The plates are incubated for 1-2 weeks to allow for colony formation.

  • Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted manually or using an automated colony counter.

PP2A Holoenzyme Stabilization and Activity Assays

a. Co-Immunoprecipitation (Co-IP) for Holoenzyme Stabilization

  • Cell Lysis: Cells treated with DT-061 or vehicle control are lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against a specific PP2A subunit (e.g., PP2A-Aα or a tagged subunit) coupled to protein A/G beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against other PP2A subunits (e.g., B56α, catalytic C subunit) to assess the integrity of the holoenzyme.

b. In Vitro Phosphatase Assay

  • Enzyme and Substrate Preparation: Purified PP2A holoenzymes (e.g., PP2A-B56α) and a phosphorylated substrate (e.g., a phosphopeptide) are prepared.

  • Reaction: The enzyme, substrate, and different concentrations of DT-061 are incubated in a reaction buffer.

  • Phosphate (B84403) Detection: The amount of released inorganic phosphate is measured using a colorimetric assay, such as the Malachite Green assay. An increase in phosphate release indicates activation of the phosphatase.

c-MYC Dephosphorylation Assay
  • Cell Treatment and Lysis: Cancer cells are treated with DT-061 for various time points. Cells are then lysed, and protein concentration is determined.

  • Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated c-MYC (at Serine 62) and total c-MYC.

  • Densitometry: The band intensities are quantified to determine the ratio of phosphorylated c-MYC to total c-MYC. A decrease in this ratio indicates dephosphorylation.

Golgi Apparatus and Endoplasmic Reticulum Integrity Assays

a. Immunofluorescence Staining

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with DT-061 or vehicle.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Antibody Staining: Cells are incubated with primary antibodies against Golgi markers (e.g., GM130) or ER markers (e.g., Calnexin), followed by fluorescently labeled secondary antibodies.

  • Imaging: The coverslips are mounted on slides, and the cellular structures are visualized using a fluorescence microscope. Disruption of the normal morphology of these organelles is assessed.

b. Live-Cell Imaging

  • Transfection: Cells are transfected with plasmids expressing fluorescently tagged proteins that localize to the Golgi or ER (e.g., GalT-GFP for Golgi).

  • Imaging: Live cells are imaged using a confocal microscope before and after the addition of DT-061 to observe dynamic changes in organelle structure in real-time.

Mandatory Visualization

PP2A_Activation_Pathway cluster_extracellular cluster_cell Cell DT061 DT-061 PP2A_Holoenzyme Inactive PP2A-B56α Holoenzyme DT061->PP2A_Holoenzyme Stabilizes PP2A_AC PP2A A-C Dimer PP2A_AC->PP2A_Holoenzyme B56a B56α Subunit B56a->PP2A_Holoenzyme Active_PP2A_Holoenzyme Active PP2A-B56α Holoenzyme PP2A_Holoenzyme->Active_PP2A_Holoenzyme Conformational Change p_cMYC Phosphorylated c-MYC (S62) (Oncogenic) Active_PP2A_Holoenzyme->p_cMYC Dephosphorylates cMYC c-MYC p_cMYC->cMYC Degradation Proteasomal Degradation cMYC->Degradation Tumor_Suppression Tumor Suppression Degradation->Tumor_Suppression

Caption: Proposed PP2A-dependent signaling pathway of DT-061.

PP2A_Independent_Pathway DT061 DT-061 Golgi Golgi Apparatus DT061->Golgi Targets ER Endoplasmic Reticulum DT061->ER Targets Disruption Structural and Functional Disruption Golgi->Disruption ER->Disruption Cellular_Stress Cellular Stress Disruption->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Proposed PP2A-independent cytotoxic mechanism of DT-061.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with DT-061/Control seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, AlamarBlue) incubate->add_reagent measure Measure Absorbance/Fluorescence add_reagent->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

The initial in vitro characterization of DT-061 has revealed a compound with potent anti-cancer activity, albeit with a debated mechanism of action. The use of its enantiomer, this compound, as a negative control is crucial for validating the specificity of the observed effects.[1] The conflicting findings regarding PP2A-dependent versus PP2A-independent cytotoxicity highlight the complexity of the compound's interactions within the cell. Further research is warranted to elucidate the definitive molecular target(s) of DT-061 and to reconcile the current opposing hypotheses. A deeper understanding of its mechanism will be essential for its potential development as a therapeutic agent. This guide provides a comprehensive foundation for researchers and drug development professionals to build upon in their future investigations of this intriguing small molecule.

References

exploring the pharmacokinetics of DT-061 and its enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061 is a novel, orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. By acting as a molecular glue, DT-061 selectively stabilizes the PP2A-B56α holoenzyme, promoting the dephosphorylation and subsequent degradation of key oncoproteins, most notably c-MYC. This targeted mechanism of action has positioned DT-061 as a promising therapeutic agent in oncology. This technical guide provides an in-depth exploration of the available pharmacokinetic properties of DT-061 and its enantiomer, (1S,2S,3R)-DT-061, which serves as a negative control in research. While specific quantitative pharmacokinetic parameters are not publicly available, this document synthesizes the existing knowledge from preclinical studies to offer a comprehensive overview of its biological activity and investigational context.

Introduction

Protein Phosphatase 2A (PP2A) is a family of serine/threonine phosphatases that play a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] Dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. DT-061 has emerged as a first-in-class PP2A activator with demonstrated preclinical efficacy.[3] This document aims to provide a detailed summary of the current understanding of the pharmacokinetics of DT-061 and its enantiomer, focusing on its mechanism of action, available in vivo data, and the methodologies employed in its preclinical evaluation.

Pharmacokinetic Profile of DT-061

Based on available preclinical data, DT-061 is characterized as an orally bioavailable compound.[4] However, specific quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) have not been disclosed in the public domain.

Table 1: Summary of Available In Vivo Data for DT-061
ParameterSpeciesDosageAdministration RouteObserved EffectsCitation
Antitumor ActivityMouse (xenograft models)5 mg/kgOral gavageInhibition of tumor growth[4]
Antitumor ActivityMouse (xenograft models)15 mg/kg (twice a day)Oral gavageInhibition of multidrug-resistant CLL cell growth

The Inactive Enantiomer: this compound

The enantiomer of DT-061, this compound, is utilized in research as a negative control. This stereoisomer does not exhibit the same PP2A-activating properties as DT-061, highlighting the stereospecificity of the interaction with the PP2A holoenzyme. There is no publicly available pharmacokinetic data for this enantiomer.

Experimental Methodologies

While detailed, step-by-step protocols for the pharmacokinetic analysis of DT-061 are not available, a general understanding of the methodologies can be inferred from preclinical studies on similar small molecules.

In Vivo Administration and Sample Collection

In preclinical mouse models, DT-061 is typically administered via oral gavage.[4] For pharmacokinetic studies, blood samples are collected at various time points post-administration to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

General Workflow for In Vivo Pharmacokinetic Study:

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Data Analysis drug_prep Drug Formulation animal_dosing Oral Gavage (e.g., 5 mg/kg in mice) drug_prep->animal_dosing blood_collection Serial Blood Sampling (e.g., tail vein, retro-orbital) animal_dosing->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep sample_extraction Protein Precipitation/ Solid Phase Extraction plasma_prep->sample_extraction lcms_analysis LC-MS/MS Quantification sample_extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) lcms_analysis->pk_modeling

General workflow for a preclinical pharmacokinetic study.
Bioanalytical Method: LC-MS/MS

The quantification of DT-061 and its enantiomer in biological matrices such as plasma is most likely achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of small molecules in complex biological samples. A validated LC-MS/MS method would be crucial for accurate pharmacokinetic analysis.

Key Steps in a Hypothetical LC-MS/MS Protocol for DT-061 Quantification:

  • Sample Preparation: Plasma samples would be treated to remove proteins and other interfering substances. This is typically done by protein precipitation with an organic solvent (e.g., acetonitrile) or by solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A specific HPLC column and mobile phase composition would be used to separate DT-061 and its enantiomer from other components in the sample.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for DT-061 and its enantiomer, allowing for their precise quantification.

Signaling Pathway of DT-061

DT-061 functions as a "molecular glue" to stabilize the interaction between the catalytic (C), scaffolding (A), and regulatory B56α subunits of the PP2A holoenzyme.[1] This stabilization enhances the phosphatase activity of the complex towards specific substrates, most notably the oncoprotein c-MYC.[1]

The enhanced PP2A-B56α activity leads to the dephosphorylation of c-MYC at serine 62.[4] This dephosphorylation event is a critical step that primes c-MYC for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of c-MYC, a key driver of cell proliferation and survival, is a major contributor to the antitumor effects of DT-061.

G cluster_0 DT-061 Mechanism of Action DT061 DT-061 PP2A_complex PP2A-B56α Holoenzyme (A, C, and B56α subunits) DT061->PP2A_complex Stabilizes cMYC_pS62 Phosphorylated c-MYC (pS62 - Active) PP2A_complex->cMYC_pS62 Dephosphorylates cMYC c-MYC cMYC_pS62->cMYC Becomes Ubiquitination Ubiquitination cMYC->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Tumor_Suppression Tumor Suppression Proteasome->Tumor_Suppression Leads to

Signaling pathway of DT-061 leading to c-MYC degradation.

Conclusion

DT-061 represents a promising new class of anticancer agents that function by activating the tumor suppressor PP2A. While its oral bioavailability has been established in preclinical models, a detailed public account of its quantitative pharmacokinetic profile and that of its inactive enantiomer is currently lacking. The primary mechanism of action involves the stabilization of the PP2A-B56α holoenzyme, leading to the targeted degradation of the oncoprotein c-MYC. Further disclosure of detailed pharmacokinetic and bioanalytical data will be crucial for the continued development and clinical translation of this innovative therapeutic approach.

References

(1S,2S,3R)-DT-061 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S,3R)-DT-061 is the enantiomer of the potent and orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), DT-061. While the (1R,2R,3S) enantiomer of DT-061 is the active form that stabilizes the PP2A-B56α heterotrimer and promotes dephosphorylation of key oncogenic proteins, the (1S,2S,3R) enantiomer serves as a crucial negative control in research settings to ensure the observed effects are specific to the targeted PP2A activation.[1] This guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound and its active counterpart.

CAS Number and Chemical Identity

The active enantiomer, N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide, is assigned CAS Number 1809427-19-7 . While a specific CAS number for the (1S,2S,3R) enantiomer is not separately cataloged in all databases, it is identified as the inactive enantiomer of the compound with this CAS number.

Chemical Properties

The following table summarizes the key chemical properties of DT-061.

PropertyValue
Molecular Formula C25H23F3N2O5S
Molecular Weight 520.52 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Mechanism of Action: PP2A Activation

DT-061 functions as a Small Molecule Activator of PP2A (SMAP). It selectively binds to a pocket formed at the interface of the A, B56α, and C subunits of the PP2A heterotrimer. This binding stabilizes the complex, enhancing its phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC. The dephosphorylation of c-MYC at Serine 62 leads to its destabilization and subsequent degradation, thereby suppressing tumor growth.

Signaling Pathway Diagram

DT061_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS Activate RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK c_MYC_p p-c-MYC (Ser62) (Active/Stable) ERK->c_MYC_p Phosphorylates AKT AKT PI3K->AKT AKT->c_MYC_p Stabilizes c_MYC_u c-MYC (Ubiquitinated for Degradation) c_MYC_p->c_MYC_u Transcription Oncogenic Transcription c_MYC_p->Transcription PP2A_inactive PP2A Holoenzyme (Inactive/Unstable) PP2A_active PP2A-B56α Holoenzyme (Active/Stable) PP2A_inactive->PP2A_active PP2A_active->c_MYC_p Dephosphorylates DT061 DT-061 ((1R,2R,3S) enantiomer) DT061->PP2A_active Stabilizes

Caption: Signaling pathway of DT-061-mediated PP2A activation and c-MYC degradation.

Experimental Protocols

In Vitro PP2A Phosphatase Activity Assay

This protocol is adapted from methods utilizing the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to measure phosphatase activity.

Materials:

  • Purified PP2A holoenzyme (A, B56α, and C subunits)

  • DT-061 (active enantiomer) and this compound (negative control) dissolved in DMSO

  • DiFMUP substrate (e.g., from Thermo Fisher Scientific, Cat. No. E12020)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mM CaCl2, 1 mM MnCl2, 0.025% Brij-35

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a 2X working solution of the PP2A enzyme in Assay Buffer.

  • Prepare serial dilutions of DT-061 and the (1S,2S,3R) enantiomer in DMSO, and then dilute into Assay Buffer. Include a DMSO-only control.

  • Add 25 µL of the compound dilutions to the wells of the 96-well plate.

  • Add 25 µL of the 2X PP2A enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Prepare a 2X DiFMUP substrate solution in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the 2X DiFMUP solution to each well.

  • Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of DiFMUP dephosphorylation (increase in fluorescence over time) for each condition. Compare the activity in the presence of the active DT-061 to the negative control enantiomer and the DMSO control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of DT-061 to the PP2A complex in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., H358, KRAS-mutant lung cancer line)

  • DT-061 (active enantiomer) and this compound (negative control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-PP2A-A, anti-PP2A-C)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with either DT-061, this compound, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble PP2A-A and PP2A-C subunits at each temperature by Western blotting.

  • A shift in the melting curve (i.e., increased protein stability at higher temperatures) in the presence of the active DT-061 compared to the negative control and vehicle indicates target engagement.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of DT-061 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cell line for implantation (e.g., H441 lung cancer cells)

  • DT-061 formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer DT-061 (e.g., 5 mg/kg) or vehicle control via oral gavage daily or as determined.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Assay PP2A Activity Assay CETSA Cellular Thermal Shift Assay Assay->CETSA Confirms Mechanism Xenograft Xenograft Model CETSA->Xenograft Validates Target Engagement End End Xenograft->End Efficacy Data Start Start Start->Assay

Caption: A logical workflow for the preclinical evaluation of DT-061.

Conclusion

This compound is an indispensable tool for researchers studying the therapeutic potential of PP2A activation. Its use as a negative control is critical for validating that the cellular and anti-tumor effects of DT-061 are a direct result of its specific interaction with and stabilization of the PP2A-B56α holoenzyme. The experimental protocols outlined in this guide provide a robust framework for investigating the activity and efficacy of this class of compounds.

References

A Technical Guide to Small Molecule Activators of Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Its inactivation is a common event in various human cancers, making it an attractive target for therapeutic intervention. The development of small molecule activators of PP2A (SMAPs) represents a promising strategy to restore its tumor-suppressive function. This technical guide provides a comprehensive literature review of the core aspects of small molecule PP2A activators, including their quantitative data, the experimental protocols used for their characterization, and their impact on key signaling pathways.

Small Molecule Activators of PP2A: A Quantitative Overview

A variety of small molecules have been identified and developed to activate PP2A. These compounds belong to diverse chemical classes and exhibit a range of potencies and cellular effects. The following tables summarize the available quantitative data for prominent PP2A activators.

Table 1: Biochemical and Biophysical Data for Small Molecule PP2A Activators
Compound/ClassTarget Subunit(s)MethodParameterValueReference(s)
DT-061 (SMAP)PPP2R1A (Aα)Not SpecifiedKd235 nM[2]
FTY720 (Fingolimod)SETNot SpecifiedNot SpecifiedActivates PP2A[3][4]
CM-1231 (FTY720 Analog)SETNot SpecifiedNot SpecifiedRe-activates PP2A[5]
iHAP1PPP2R5E (B56ε)Not SpecifiedNot SpecifiedActivates PP2A[6]
PerphenazineNot SpecifiedNot SpecifiedNot SpecifiedActivates PP2A
Table 2: Cellular Activity of Small Molecule PP2A Activators in Cancer Cell Lines
CompoundCell LineCancer TypeParameterValue (µM)Reference(s)
SMAP-061Various HGSC linesHigh-Grade Serous CarcinomaEC5010 - 20[7][8]
SMAP-061FTSEC 246 (benign)Fallopian Tube Secretory Epithelial CellsEC5022.97[7]
TRC-382Average of 240 cancer cell linesVariousIC5019.6[9]
Compound 10 (PF-543 derivative)MIA PaCa2Pancreatic CancerIC5011.14[4]
FTY720MIA PaCa2Pancreatic CancerIC509.57[4]
Compound 5 (PF-543 derivative)MIA PaCa2Pancreatic CancerIC5026.07[4]
ATUX-792HBE cellsHuman Bronchial EpithelialIC5012.45[10]
DBK-1154HBE cellsHuman Bronchial EpithelialIC5017.85[10]

Key Experimental Protocols

The characterization of small molecule PP2A activators relies on a set of key in vitro and cell-based assays. Below are detailed methodologies for these essential experiments.

PP2A Immunoprecipitation Phosphatase Assay

This assay measures the activity of PP2A immunoprecipitated from cell lysates, providing a direct assessment of the enzyme's activation state in a cellular context.

Materials:

  • Cell lysis buffer (e.g., modified RIPA buffer)

  • Anti-PP2A antibody (catalytic or scaffold subunit specific)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., PBS or lysis buffer without detergents)

  • Serine/Threonine Phosphatase Assay Buffer

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate (B84403) Detection Solution or other phosphate detection reagent

Procedure:

  • Cell Lysate Preparation:

    • Wash cultured cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., 1 mL per 107 cells) and scrape the cells.[11]

    • Incubate the cell suspension on a rocker at 4°C for 15-30 minutes.[11]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 50-100 µL of washed protein A/G bead slurry per 1 mL of cell lysate.[11]

    • Incubate at 4°C for 10-60 minutes on a rocker.[11][12]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C and transfer the supernatant to a new tube.[11]

  • Immunoprecipitation:

    • Add the recommended amount of anti-PP2A antibody to the pre-cleared lysate.

    • Incubate with gentle agitation for 2 hours to overnight at 4°C.[11]

    • Add 50-100 µL of washed protein A/G bead slurry and incubate for another 1-4 hours at 4°C.[11]

    • Collect the beads by centrifugation (e.g., 1,000 x g for 30 seconds) and wash them 3-5 times with wash buffer.[12][13]

  • Phosphatase Assay:

    • Resuspend the beads in Serine/Threonine Phosphatase Assay Buffer.

    • Add the phosphopeptide substrate to a final concentration of approximately 250 µM.[13]

    • Incubate at 30°C for 15-30 minutes.[13]

    • Centrifuge to pellet the beads and transfer the supernatant to a new plate.

  • Phosphate Detection (Malachite Green Method):

    • Add Malachite Green Phosphate Detection Solution to the supernatant.[13]

    • Incubate at room temperature for 15 minutes for color development.[13]

    • Measure the absorbance at 600-660 nm.[13][14]

    • Calculate the amount of released phosphate using a standard curve.

Colorimetric Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This is a simple and high-throughput method to measure total phosphatase activity in a sample, often used for initial screening.

Materials:

  • Assay Buffer (e.g., acidic or neutral pH depending on the phosphatase)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop Solution (e.g., 5 N NaOH)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Add 50 µL of the enzyme sample (e.g., cell lysate or purified PP2A) to the wells of a 96-well plate.[15][16]

  • Initiate the reaction by adding 50 µL of pNPP substrate solution to each well.[15][16]

  • Incubate the plate at room temperature or 37°C for 10-60 minutes.[15][16][17]

  • Stop the reaction by adding 50 µL of Stop Solution to each well.[16][17]

  • Measure the absorbance at 405 nm.[15][16] The yellow color intensity is proportional to the amount of p-nitrophenol produced.

PP2A in Cellular Signaling Pathways

PP2A is a master regulator of numerous signaling pathways that are often dysregulated in cancer. Small molecule activators of PP2A exert their anti-cancer effects by modulating these pathways.

MAPK/ERK Pathway

PP2A can act as both a negative and positive regulator of the MAPK/ERK pathway. It can dephosphorylate and inactivate MEK and ERK, thus inhibiting the pathway. Conversely, it can dephosphorylate inhibitory sites on Raf, leading to its activation.

MAPK_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription PP2A_B55 PP2A-B55 PP2A_B55->RAF PP2A_B56 PP2A-B56 PP2A_B56->MEK PP2A_B56->ERK SMAP SMAP SMAP->PP2A_B55 SMAP->PP2A_B56

Caption: PP2A regulation of the MAPK/ERK signaling pathway.

PI3K/Akt Pathway

PP2A negatively regulates the PI3K/Akt pathway by directly dephosphorylating and inactivating Akt, a key kinase that promotes cell survival and proliferation.

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Targets (Survival, Proliferation) Akt->Downstream PP2A PP2A PP2A->Akt SMAP SMAP SMAP->PP2A PTEN PTEN PTEN->PIP3

Caption: PP2A-mediated inhibition of the PI3K/Akt signaling pathway.

Wnt/β-catenin Pathway

In the absence of a Wnt signal, PP2A is a component of the β-catenin destruction complex, promoting its degradation. This highlights a tumor-suppressive role for PP2A in this pathway.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α, PP2A) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression SMAP SMAP SMAP->DestructionComplex Enhances Activity BetaCatenin_on β-catenin BetaCatenin_on->TCF_LEF Nuclear Translocation

Caption: Role of PP2A in the Wnt/β-catenin signaling pathway.

mTOR Pathway

PP2A can negatively regulate the mTOR pathway by dephosphorylating key components, including Akt (an upstream activator of mTORC1) and S6K1 (a downstream effector of mTORC1).

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis PP2A PP2A PP2A->Akt PP2A->S6K1 SMAP SMAP SMAP->PP2A

Caption: PP2A-mediated regulation of the mTOR signaling pathway.

Conclusion

The reactivation of PP2A with small molecules is a compelling therapeutic strategy for a variety of human cancers and potentially other diseases. This guide has provided a comprehensive overview of the current landscape of small molecule PP2A activators, including their quantitative characteristics, the experimental methods used to evaluate them, and their effects on critical cellular signaling pathways. Continued research and development in this area hold great promise for the future of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for (1S,2S,3R)-DT-061 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A-P-P-L-I-C-A-T-I-O-N N-O-T-E

Subject: Elucidation of the true mechanism of action of DT-061 and the role of its enantiomer (1S,2S,3R)-DT-061 as a negative control.

Introduction:

It is critical to clarify a common misconception regarding the molecular function of DT-061. Contrary to some initial hypotheses, extensive research has demonstrated that DT-061 is not a VHL-E3 ligase ligand for use in Proteolysis-Targeting Chimeras (PROTACs). Instead, DT-061 is recognized as a small molecule activator of Protein Phosphatase 2A (PP2A)[1][2][3][4]. The specific stereoisomer, this compound, is the inactive enantiomer of DT-061 and serves as an essential negative control in experiments to ensure that the observed cellular effects are due to the specific activation of PP2A by DT-061 and not off-target effects[5].

DT-061 functions by binding to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits, stabilizing the B56α-PP2A holoenzyme[2][3]. This stabilization enhances the phosphatase activity towards specific substrates, such as the oncoprotein c-MYC, leading to its dephosphorylation and subsequent degradation[3]. This mechanism has positioned DT-061 as a potential therapeutic agent in cancers driven by KRAS mutations and c-MYC overexpression[4].

Recent studies have also suggested that the cellular toxicity of DT-061 may involve mechanisms independent of direct PP2A activation, including the disruption of the Golgi apparatus and the endoplasmic reticulum[1][6]. Therefore, meticulous use of the inactive control, this compound, is paramount to dissecting the precise molecular effects.

These application notes provide a detailed protocol for the use of DT-061 and its inactive control this compound in cell culture to study PP2A activation and its downstream cellular consequences. Additionally, a general protocol for utilizing a genuine VHL-based PROTAC is included for researchers interested in targeted protein degradation.

Quantitative Data Summary

The following table summarizes key quantitative data for DT-061 based on published studies.

ParameterCell Line(s)ValueReference
IC50 (Cell Viability) HCC82714.3 µM[7]
HCC325512.4 µM[7]
In Vitro Assay Concentration -20 µM (for PP2A activation)[6]
Cellular Assay Concentration HEK-293T20 µM (for 30 min)[1]
HEK29330 µM[6]
In Vivo Dosage (Xenograft) H358 or H4415 mg/kg (oral gavage)[4]

Experimental Protocols

Protocol 1: In Vitro Analysis of PP2A Activation and Downstream Signaling

This protocol details the treatment of cells with DT-061 and the inactive control this compound to assess the effects on PP2A signaling.

Materials:

  • DT-061 (active compound)

  • This compound (inactive control)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Appropriate cell line (e.g., HEK-293T, cancer cell lines with KRAS/MYC alterations)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-c-MYC, anti-phospho-c-MYC, anti-PP2A subunits, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of DT-061 and this compound in sterile DMSO. Store at -80°C for long-term storage or -20°C for up to one month[5].

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Thaw the stock solutions and prepare working concentrations in complete cell culture medium. A typical final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Treat cells with a range of concentrations of DT-061 (e.g., 1, 5, 10, 20 µM).

    • In parallel, treat cells with the same concentrations of the inactive control this compound.

    • Include a vehicle control group treated with the same concentration of DMSO.

    • Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours, depending on the endpoint).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to analyze the expression levels of target proteins (e.g., c-MYC) and housekeeping proteins (e.g., GAPDH).

Protocol 2: General Workflow for a VHL-based PROTAC Experiment

For researchers interested in targeted protein degradation, this protocol outlines a general workflow for using a genuine VHL-recruiting PROTAC.

Materials:

  • Active PROTAC molecule (containing a VHL ligand)

  • Inactive control PROTAC (e.g., with a mutated VHL ligand)[8]

  • Target protein ligand (warhead) alone

  • VHL ligand alone

  • Appropriate cell line expressing the target protein

  • Reagents for Western blotting or other protein quantification methods (as in Protocol 1)

  • Proteasome inhibitor (e.g., MG132)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the active PROTAC, inactive control, warhead, and VHL ligand in DMSO.

  • Cell Treatment and Lysis: Follow steps 2-4 from Protocol 1, treating cells with the various compounds. A typical PROTAC concentration range for initial screening is 1 nM to 10 µM.

  • Mechanism Validation (Proteasome Inhibition):

    • To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

    • Co-treat with the PROTAC and the proteasome inhibitor for the desired endpoint.

    • Analyze protein levels via Western blot. Successful proteasome inhibition should rescue the degradation of the target protein.

  • Data Analysis:

    • Quantify protein band intensities and normalize to a loading control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation percentage) for the active PROTAC[9].

    • Compare the effects of the active PROTAC to the inactive control, warhead alone, and VHL ligand alone to demonstrate that the degradation is dependent on the formation of the ternary complex.

Visualizations

DT061_Signaling_Pathway cluster_cell Cell Membrane DT061 DT-061 PP2A_complex PP2A Holoenzyme (A, B56α, C subunits) DT061->PP2A_complex Stabilizes cMYC_p Phosphorylated c-MYC (Active) PP2A_complex->cMYC_p Dephosphorylates cMYC c-MYC cMYC_p->cMYC Degradation Proteasomal Degradation cMYC->Degradation Leads to

Caption: Signaling pathway of DT-061 as a PP2A activator.

Experimental_Workflow_DT061 start Seed Cells treatment Treat with: - DT-061 (Active) - this compound (Inactive) - Vehicle (DMSO) start->treatment incubation Incubate (e.g., 24h) treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis analysis Western Blot Analysis (e.g., for c-MYC levels) lysis->analysis end Compare Results analysis->end

Caption: Experimental workflow for testing DT-061 and its inactive control.

PROTAC_Mechanism cluster_protac PROTAC-mediated Degradation PROTAC PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (Target) PROTAC->POI Binds Ternary Ternary Complex (VHL-PROTAC-POI) VHL->Ternary POI->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of action for a VHL-based PROTAC.

References

Application Notes and Protocols for In Vivo Administration of DT-061 via Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1][2] DT-061 exerts its therapeutic effects by selectively binding to and stabilizing the PP2A-B56α holoenzyme.[3][4] This stabilization enhances the dephosphorylation of key oncogenic proteins, including androgen receptor (AR), MED1, and c-MYC, thereby inhibiting tumor growth and survival signals.[3][5] These application notes provide detailed protocols for the in vivo administration of DT-061 in mice via oral gavage, based on established preclinical studies.

Mechanism of Action

DT-061 is not a PROTAC (Proteolysis Targeting Chimera); rather, it acts as a "molecular glue." It stabilizes the interaction between the catalytic (C), scaffold (A), and regulatory (B56α) subunits of the PP2A holoenzyme.[3][4] This enhanced stability leads to increased phosphatase activity towards specific substrates, making it a promising therapeutic agent for various cancers, including those driven by KRAS mutations and deregulated MYC activity.[1][3] In the context of prostate cancer, DT-061 has been shown to decrease phosphorylation of the androgen receptor (p-AR) and its co-activator MED1, leading to a reduction in AR-mediated transcription.[5]

Data Presentation

Table 1: Summary of In Vivo Studies Using DT-061 in Mice via Oral Gavage

Cancer Model Mouse Strain DT-061 Dose Dosing Frequency Formulation Vehicle Key Findings Reference
Chronic Lymphocytic Leukemia (CLL) XenograftRag2-/-γC-/-15 mg/kgTwice a day10% N,N-dimethylacetamide (DMA) and 10% Solutol HS 15 in sterile waterInhibited tumor growth of multidrug-resistant CLL cells.[6]
KRAS-Mutant Lung Cancer Xenograft (H358 or H441 cells)BALB/c nu/nu5 mg/kgNot specified (duration 4 weeks)Not specifiedInhibited tumor growth as a single agent.[2]
Enzalutamide-Resistant Prostate Cancer PDXCastrated miceNot specifiedNot specifiedNot specifiedPlanned for evaluation of tumor growth inhibition.[5]
Heart Transplantation Allograft RejectionNot specifiedNot specifiedDaily, starting 1 day after transplantationNot specifiedProlonged cardiac allograft survival.[7]

Experimental Protocols

Protocol 1: Preparation of DT-061 Formulation for Oral Gavage

This protocol is based on the formulation used in the study by Kuraishy et al. (2023).[6]

Materials:

  • DT-061 powder

  • N,N-dimethylacetamide (DMA)

  • Solutol HS 15 (Kolliphor HS 15)

  • Sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of DT-061 based on the desired concentration and final volume. For example, to prepare a 1.5 mg/mL solution for a 15 mg/kg dose in a 25g mouse (assuming a 10 mL/kg dosing volume, which would be 0.25 mL), you would need to prepare a sufficient volume for the entire study cohort.

  • In a sterile conical tube, add the calculated amount of DT-061 powder.

  • Add 10% of the final volume of N,N-dimethylacetamide (DMA). For example, for a final volume of 10 mL, add 1 mL of DMA.

  • Add 10% of the final volume of Solutol HS 15. For a final volume of 10 mL, add 1 mL of Solutol HS 15.

  • Vortex the mixture thoroughly until the DT-061 is completely dissolved.

  • Add sterile water to reach the final desired volume (e.g., add 8 mL of sterile water for a 10 mL final volume).

  • Vortex the solution again to ensure it is homogenous.

  • Store the formulation as recommended by the manufacturer or prepare it fresh daily.

Protocol 2: In Vivo Administration of DT-061 via Oral Gavage in Mice

Materials:

  • Prepared DT-061 formulation

  • Appropriate mouse strain for the cancer model (e.g., BALB/c nu/nu, Rag2-/-γC-/-)

  • Animal scale

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • 70% ethanol (B145695) for disinfection

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize the mice to the facility and handling for at least one week before the experiment begins.

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of DT-061 formulation to be administered. The dosing volume is typically 5-10 mL/kg.

    • Calculation: Dosing Volume (mL) = (Weight of mouse (kg) x Dose (mg/kg)) / Concentration of DT-061 (mg/mL).

  • Oral Gavage Technique:

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Attach the oral gavage needle to the syringe containing the calculated volume of DT-061 formulation.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: If resistance is met or the mouse shows signs of distress (e.g., gasping), withdraw the needle immediately to avoid tracheal insertion and potential lung injury.

    • Once the needle is correctly positioned in the esophagus/stomach, slowly administer the DT-061 formulation.

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor it for any adverse reactions.

  • Dosing Schedule:

    • Follow the dosing schedule as determined by the specific study design (e.g., once daily, twice daily). For a twice-daily regimen, doses should be administered approximately 12 hours apart.

  • Monitoring and Data Collection:

    • Monitor the mice daily for general health, body weight changes, and any signs of toxicity.

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor Volume (mm³) = (Width² x Length) / 2.

    • At the end of the study, mice are typically euthanized, and tumors and other tissues can be collected for further analysis (e.g., pharmacodynamics, histology).

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_prep Animal Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis DT061 DT-061 Powder Formulation DT-061 Formulation DT061->Formulation Vehicle Vehicle (10% DMA, 10% Solutol HS 15, 80% Water) Vehicle->Formulation Gavage Oral Gavage Formulation->Gavage Load Syringe Mice Tumor-Bearing Mice Weighing Weigh Mice Mice->Weighing DoseCalc Calculate Dose Volume Weighing->DoseCalc DoseCalc->Gavage Monitor Daily Health & Weight Monitoring Gavage->Monitor TumorMeasure Tumor Volume Measurement Gavage->TumorMeasure Endpoint Endpoint Analysis (PD, Histology) Monitor->Endpoint TumorMeasure->Endpoint

Caption: Experimental workflow for in vivo DT-061 administration.

signaling_pathway cluster_ar_pathway Androgen Receptor Signaling cluster_dt061_action DT-061 Mechanism of Action cluster_myc_pathway c-MYC Regulation AR Androgen Receptor (AR) pAR p-AR (Active) AR->pAR Phosphorylation MED1 MED1 pMED1 p-MED1 (Active) MED1->pMED1 Phosphorylation ARE Androgen Response Elements pAR->ARE pMED1->ARE Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription TumorGrowth TumorGrowth Transcription->TumorGrowth Tumor Growth DT061 DT-061 PP2A_active PP2A-B56α Holoenzyme (Stabilized & Active) DT061->PP2A_active PP2A_inactive PP2A Holoenzyme (Inactive/Less Active) PP2A_inactive->PP2A_active PP2A_active->pAR Dephosphorylates PP2A_active->pMED1 Dephosphorylates cMYC_degraded c-MYC (Ubiquitination & Degradation) PP2A_active->cMYC_degraded Promotes Dephosphorylation cMYC_active p-c-MYC (S62) (Active, Stable) cMYC_active->cMYC_degraded Dephosphorylation cMYC_active->TumorGrowth Drives cMYC_degraded->TumorGrowth

Caption: DT-061 signaling pathway in cancer cells.

References

Application Notes and Protocols for DT-061 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DT-061, also known as SMAP, is a potent, orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A).[1][2][3] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor in various signaling pathways.[4] Dysregulation of PP2A is implicated in the development and progression of several cancers. DT-061 has been shown to reactivate PP2A, leading to anti-tumor effects, particularly in KRAS-mutant and MYC-driven cancers.[2][3][4] This document provides detailed protocols for the preparation of DT-061 stock solutions using dimethyl sulfoxide (B87167) (DMSO) for research applications.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of DT-061.

PropertyValueReference
IUPAC Name N-((1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide[2]
Synonyms DT061, SMAP[2]
CAS Number 1809427-19-7[1][2][3]
Molecular Formula C₂₅H₂₃F₃N₂O₅S[1][2][3]
Molecular Weight 520.52 g/mol [1][2][3][5]
Appearance Solid powder[2]
Purity >98% (lot-specific)[2]
Solubility in DMSO 100 mg/mL (192.11 mM)[1][5]
Storage of Solid -20°C for long term (months to years)[2]
Stock Solution Storage -20°C for 1 month, -80°C for 6 months[6][7]

Experimental Protocols

Materials and Equipment
  • DT-061 solid powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • DT-061 is for research use only and not for human or veterinary use.[2][3]

  • Handle DT-061 powder in a well-ventilated area or a chemical fume hood.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes.

  • Wear appropriate PPE at all times.

  • Consult the Material Safety Data Sheet (MSDS) for DT-061 and DMSO for complete safety information.

Protocol for Preparing a 10 mM DT-061 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DT-061 in DMSO.

3.1. Calculation of Mass

To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (520.52 g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock Solution:

Mass (mg) = 1 mL x 10 mmol/L x 520.52 g/mol / 1000 = 5.2052 mg

3.2. Step-by-Step Procedure

  • Equilibrate DT-061: Allow the vial of DT-061 solid powder to reach room temperature before opening to prevent condensation.

  • Weigh DT-061: Carefully weigh out the calculated mass (e.g., 5.21 mg) of DT-061 powder and place it into a sterile microcentrifuge tube or amber vial.

  • Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the DT-061 powder. For a 10 mM solution with 5.21 mg of DT-061, you would add 1 mL of DMSO. It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[5]

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7]

Protocol for Preparing Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM DT-061 stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): To avoid pipetting very small volumes and to ensure accuracy, prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.

  • Prepare Final Working Solution: Add the required volume of the intermediate solution (or the stock solution for higher concentrations) to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a 1 mL culture volume, add 100 µL of the 100 µM intermediate solution.

  • Mix and Use Immediately: Gently mix the final working solution and add it to the cells. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for DT-061 Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate DT-061 to Room Temperature B Weigh DT-061 Powder A->B 1 C Add Anhydrous DMSO B->C 2 D Vortex to Dissolve C->D 3 E Gentle Warming (Optional) D->E If needed F Aliquot into Single-Use Volumes D->F 4 E->F G Store at -20°C or -80°C F->G 5

Caption: Workflow for preparing DT-061 stock solution.

Signaling Pathway of DT-061

Simplified DT-061 Mechanism of Action DT061 DT-061 (SMAP) PP2A_complex PP2A Complex (Inactive/Basal State) DT061->PP2A_complex Activates Active_PP2A PP2A Complex (Active State) PP2A_complex->Active_PP2A Conformational Change Oncogenic_Pathways Oncogenic Signaling (e.g., AKT, MYC) Active_PP2A->Oncogenic_Pathways Dephosphorylates & Inhibits Tumor_Suppression Tumor Suppression (Apoptosis, Growth Arrest) Active_PP2A->Tumor_Suppression Promotes Oncogenic_Pathways->Tumor_Suppression Promotes Tumor Growth

References

Application Notes and Protocols for DT-061 and MEK Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy in oncology to enhance efficacy and overcome resistance. This document provides detailed application notes and protocols for the experimental design of combination studies involving DT-061, a novel small-molecule activator of Protein Phosphatase 2A (PP2A), and MEK inhibitors. Dysregulation of the MAPK/ERK signaling pathway is a common driver of tumorigenesis, and MEK inhibitors are designed to block this pathway. However, resistance often develops.[1][2] DT-061 activates PP2A, a tumor suppressor that can counteract the signaling pathways leading to MEK inhibitor resistance, such as the PI3K/AKT pathway.[3][4] The combination of DT-061 and a MEK inhibitor has shown synergistic anti-tumor effects in preclinical models, particularly in KRAS-mutant cancers.[3][4]

These protocols are designed to guide researchers in evaluating the synergistic or additive effects of combining DT-061 with a MEK inhibitor, both in vitro and in vivo.

Signaling Pathway Overview

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like KRAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. MEK inhibitors target MEK1 and MEK2, key kinases in this cascade.[1] However, cancer cells can develop resistance to MEK inhibitors through the activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway.[3] DT-061 is a small molecule activator of PP2A.[5][6] PP2A is a family of serine/threonine phosphatases that can dephosphorylate and inactivate key components of oncogenic signaling pathways, including AKT and MYC.[3][7] By activating PP2A, DT-061 can suppress the compensatory signaling that leads to MEK inhibitor resistance, resulting in a potent synergistic anti-cancer effect.[3][4]

DT061_MEKi_Pathway cluster_legend Legend RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation MEKi MEK Inhibitor MEKi->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MYC MYC AKT->MYC Resistance Resistance Pathway mTOR->Resistance PP2A PP2A PP2A->AKT PP2A->MYC DT061 DT-061 DT061->PP2A Activation Activation Inhibition Inhibition Activation_arrow Inhibition_arrow

Caption: Signaling pathways affected by DT-061 and MEK inhibitors.

Experimental Design and Protocols

A systematic approach is crucial for evaluating the combination of DT-061 and a MEK inhibitor. The following sections outline key experiments from in vitro cell-based assays to in vivo animal models.

In Vitro Cell Viability and Synergy Analysis

Objective: To determine the single-agent and combination effects of DT-061 and a MEK inhibitor on the viability of cancer cell lines and to quantify the level of synergy.

Protocol: Cell Viability (MTT/XTT or CellTiter-Glo® Assay)

  • Cell Seeding: Seed cancer cells (e.g., KRAS-mutant lung cancer cell lines like H358 or H441) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3][8]

  • Drug Preparation: Prepare serial dilutions of DT-061 and the chosen MEK inhibitor (e.g., Trametinib, Selumetinib) in culture medium.[1][]

  • Treatment: Treat cells with:

    • DT-061 alone (multiple concentrations)

    • MEK inhibitor alone (multiple concentrations)

    • Combination of DT-061 and MEK inhibitor at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format (checkerboard).[8][10]

    • Vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[11]

  • Viability Assessment:

    • For MTT/XTT assay: Add the respective reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.[12][13]

    • For CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to each well, mix, and measure luminescence.[14]

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC50 values for each drug alone using non-linear regression analysis.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15][16][17] Software such as CompuSyn can be used for this analysis.[8][18]

Data Presentation: In Vitro Synergy

Cell LineDT-061 IC50 (µM)MEK Inhibitor IC50 (µM)Combination Index (CI) at Fa 0.5Interpretation
H358[IC50 value][IC50 value][CI value][Synergistic/Additive/Antagonistic]
H441[IC50 value][IC50 value][CI value][Synergistic/Additive/Antagonistic]
Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanism of the combination treatment by assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.

Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[19]

    • Treat cells with DT-061, MEK inhibitor, the combination, and vehicle control for a specified time (e.g., 2, 6, 12, or 24 hours).[19]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

    • Quantify protein concentration using a BCA assay.[19]

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.[20]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.[21]

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: p-ERK1/2, total ERK1/2, p-AKT, total AKT, p-S6, total S6, MYC, and a loading control (e.g., GAPDH or β-actin).[3][19]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

    • Quantify band intensities using software like ImageJ. Normalize the phosphoprotein levels to their respective total protein levels and the loading control.[19]

Data Presentation: Western Blot Quantification

Treatment Groupp-ERK/Total ERK (Fold Change)p-AKT/Total AKT (Fold Change)MYC/GAPDH (Fold Change)
Vehicle Control1.01.01.0
DT-061[Value][Value][Value]
MEK Inhibitor[Value][Value][Value]
Combination[Value][Value][Value]
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the DT-061 and MEK inhibitor combination in a preclinical animal model.

Protocol: Xenograft Tumor Model

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).[6][22]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 H441 cells) into the flank of each mouse.[6][22]

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups.[22][23]

  • Treatment Administration: Administer the treatments as follows:

    • Vehicle control

    • DT-061 (e.g., 5 mg/kg, oral gavage)[6]

    • MEK inhibitor (dose and schedule based on literature)

    • Combination of DT-061 and MEK inhibitor

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[23]

    • Monitor for any signs of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a defined period (e.g., 4 weeks) or until tumors reach a predetermined endpoint.[6]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

    • Analyze the data for statistical significance in tumor growth inhibition between the treatment groups.

Data Presentation: In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Change in Body Weight (%)
Vehicle Control[Volume]0[Change]
DT-061[Volume][TGI][Change]
MEK Inhibitor[Volume][TGI][Change]
Combination[Volume][TGI][Change]

Experimental Workflow Diagrams

In_Vitro_Workflow cluster_invitro In Vitro Studies A Seed Cells in 96-well & 6-well plates B Treat with DT-061, MEK Inhibitor, & Combination A->B C Incubate (e.g., 72h) B->C D Cell Viability Assay (MTT/CTG) C->D E Western Blot Analysis C->E F Data Analysis: IC50 & Synergy (CI) D->F G Data Analysis: Protein Expression E->G

Caption: Workflow for in vitro combination studies.

In_Vivo_Workflow cluster_invivo In Vivo Studies H Implant Tumor Cells in Mice I Monitor Tumor Growth H->I J Randomize Mice into Treatment Groups I->J K Administer Treatments (Vehicle, Single Agents, Combo) J->K L Monitor Tumor Volume & Body Weight K->L M Endpoint: Euthanize & Excise Tumors L->M N Data Analysis: Tumor Growth Inhibition M->N

Caption: Workflow for in vivo xenograft studies.

Conclusion

The combination of DT-061 and a MEK inhibitor represents a rational and promising therapeutic strategy for cancers with a dysregulated MAPK pathway. The protocols and experimental designs detailed in these application notes provide a comprehensive framework for researchers to rigorously evaluate the efficacy and mechanism of this drug combination. Careful execution of these experiments will be critical in advancing our understanding of this combination therapy and its potential clinical translation.

References

Application Notes and Protocols for Measuring PP2A Activation by DT-061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a novel small-molecule activator of protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor by counteracting oncogenic kinase signaling. DT-061 acts as a "molecular glue," selectively stabilizing the heterotrimeric holoenzyme complex consisting of the PP2A scaffold (A), catalytic (C), and a specific regulatory B-subunit, B56α.[1][2][3][4] This stabilization enhances the phosphatase activity of the PP2A/B56α complex towards specific downstream targets, most notably the oncoprotein c-MYC.[3][4] The targeted dephosphorylation of c-MYC at the Serine 62 residue by the activated PP2A-B56α complex leads to c-MYC degradation and subsequent anti-tumor effects.[3][4]

These application notes provide detailed protocols for several key assays to characterize and quantify the activation of PP2A by DT-061, enabling researchers to investigate its mechanism of action and therapeutic potential. The described methods range from cell-based assays that measure the stabilization of the PP2A holoenzyme to in vitro and cellular assays that quantify phosphatase activity and the dephosphorylation of downstream substrates.

Data Summary

The following table summarizes quantitative data from representative studies investigating the effects of DT-061. These values can serve as a benchmark for researchers performing similar assays.

Assay TypeKey ParameterResult with DT-061Cell/SystemReference
Holoenzyme Stabilization B56α-containing Holoenzymes~2-fold increaseH358 cell xenografts[4]
In Vitro Phosphatase Activity PP2A-B56γ Activity20-30% increase (at 20 µM)Purified enzyme[5][6]
Cell Viability IC5014.3 µMHCC827 cells[7]
Cell Viability IC5012.4 µMHCC3255 cells[7]
Downstream Target Modulation c-MYC protein levelsSignificant loss 1-3h post-treatmentXenograft tumors[4]

Key Experimental Protocols

Three principal assays are detailed below to provide a comprehensive assessment of DT-061's activity:

  • Split Luciferase Complementation Assay: To monitor the DT-061-induced stabilization of the PP2A-A and B56α subunit interaction in living cells.

  • Immunoprecipitation (IP) - Phosphatase Activity Assay: To measure the enzymatic activity of the PP2A complex isolated from cells treated with DT-061.

  • Western Blot Analysis of c-MYC Phosphorylation: To confirm the engagement of the downstream target of the activated PP2A-B56α holoenzyme.

Protocol 1: Split Luciferase Complementation Assay (NanoBiT®/NanoBRET®)

This cell-based assay is ideal for measuring the DT-061-mediated stabilization of the PP2A-B56α holoenzyme in real-time. The principle involves fusing two subunits of the bright NanoLuc® luciferase (a large subunit, LgBiT, and a small peptide, SmBiT) to the two proteins of interest—in this case, the PP2A-A scaffold subunit and the B56α regulatory subunit.[8][9] When DT-061 brings the A and B56α subunits together, the LgBiT and SmBiT fragments are brought into proximity, reconstituting an active luciferase enzyme that generates a quantifiable luminescent signal.[3][4]

Materials:

  • Mammalian cell line (e.g., HEK293T, H358)

  • Expression vectors for PP2A-A-LgBiT and SmBiT-B56α (or vice versa)

  • Transfection reagent (e.g., FuGENE® HD)

  • Cell culture medium and supplements

  • White, opaque 96-well cell culture plates

  • DT-061 and vehicle control (e.g., DMSO)

  • Nano-Glo® Live Cell Assay System (Promega)[8][9]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

  • Transfection: Co-transfect the cells with the PP2A-A-LgBiT and SmBiT-B56α expression vectors according to the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate the transfected cells for 20-24 hours to allow for protein expression.

  • Compound Treatment: Prepare serial dilutions of DT-061 and a vehicle control in the cell culture medium. Replace the medium in the wells with the medium containing the compound.

  • Luminescence Measurement (Real-time): a. Prepare the Nano-Glo® Live Cell Reagent by diluting the substrate in the LCS Dilution Buffer as per the manufacturer's instructions.[9] b. Add the reagent to each well. c. Immediately begin measuring luminescence at regular intervals (e.g., every 10-15 minutes) for the desired duration (e.g., 6 hours) using a plate-reading luminometer.

  • Data Analysis: For each time point, normalize the luminescence signal from DT-061-treated wells to the vehicle-treated control wells. Plot the fold change in luminescence over time to visualize the dynamics of holoenzyme stabilization.

Protocol 2: Immunoprecipitation (IP) - Phosphatase Activity Assay (Malachite Green)

This protocol measures the functional increase in PP2A phosphatase activity following DT-061 treatment. It involves immunoprecipitating the PP2A catalytic subunit (PP2Ac) from cell lysates and then assessing its ability to dephosphorylate a synthetic phosphopeptide substrate. The amount of free phosphate (B84403) released is quantified using a malachite green-based colorimetric assay.[10][11][12]

Materials:

  • Cells treated with DT-061 or vehicle control

  • Cell Lysis Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors)

  • Anti-PP2A catalytic subunit antibody (e.g., clone 1D6)

  • Protein A/G agarose (B213101) or magnetic beads

  • Serine/Threonine Phosphatase Assay Buffer (50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)[9][10]

  • Malachite Green Phosphate Assay Kit[12]

  • 96-well clear microplate

  • Microplate reader (620-660 nm)

Procedure:

  • Cell Lysis: a. Treat cultured cells with the desired concentration of DT-061 or vehicle for the specified time. b. Harvest and wash the cells with ice-cold PBS. c. Lyse the cells in ice-cold Lysis Buffer. d. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). e. Determine the protein concentration of the supernatant.

  • Immunoprecipitation: a. Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with 2 µg of anti-PP2Ac antibody for 2-4 hours at 4°C with gentle rotation. b. Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours. c. Pellet the beads by centrifugation and wash them three times with Lysis Buffer and twice with Ser/Thr Assay Buffer.

  • Phosphatase Reaction: a. Resuspend the beads in Ser/Thr Assay Buffer containing the phosphopeptide substrate (e.g., 250 µM final concentration). b. Incubate at 30°C for 15-30 minutes with gentle agitation. c. Pellet the beads by centrifugation and carefully transfer the supernatant to a new 96-well plate.

  • Phosphate Detection (Malachite Green): a. Prepare a phosphate standard curve according to the kit manufacturer's instructions.[12] b. Add the Malachite Green reagent to the standards and the supernatant samples from step 3c.[11] c. Incubate at room temperature for 15-20 minutes to allow color development. d. Measure the absorbance at 620-660 nm using a microplate reader.

  • Data Analysis: a. Calculate the amount of phosphate released in each sample using the standard curve. b. To normalize for the amount of immunoprecipitated PP2A, run a parallel IP and elute the protein from the beads for Western blot analysis using the anti-PP2Ac antibody. c. Express the phosphatase activity as picomoles of phosphate released per minute per unit of PP2Ac protein.

Protocol 3: Western Blot Analysis of c-MYC Phosphorylation

This assay directly assesses the downstream consequence of DT-061-mediated PP2A activation by measuring the phosphorylation status of its key substrate, c-MYC, at Serine 62. A decrease in the p-c-MYC (Ser62) signal relative to total c-MYC indicates successful target engagement and activation of the PP2A-B56α complex.

Materials:

  • Cells treated with DT-061 or vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% w/v BSA in TBS with 0.1% Tween-20)

  • Primary antibodies:

    • Rabbit anti-phospho-c-MYC (Ser62)[1][13][14][15]

    • Mouse or Rabbit anti-total c-MYC

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: a. Treat cells with DT-061 or vehicle control for the desired times. b. Lyse cells in ice-cold RIPA buffer. c. Clear lysates by centrifugation and determine protein concentration.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-c-MYC (Ser62) overnight at 4°C, diluted in blocking buffer.[14] c. Wash the membrane extensively with TBST (TBS + 0.1% Tween-20). d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: a. To determine total c-MYC and loading control levels, the membrane can be stripped using a mild stripping buffer and then re-probed following steps 3a-4 with the anti-total c-MYC and anti-GAPDH antibodies.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Calculate the ratio of phospho-c-MYC to total c-MYC for each condition. c. Normalize this ratio to the loading control and compare the DT-061-treated samples to the vehicle control.

Visualizations

Signaling Pathway of DT-061 Action

DT061_Pathway cluster_PP2A PP2A Holoenzyme cluster_cMYC c-MYC Regulation A A (Scaffold) AC_dimer AC Core Dimer A->AC_dimer C C (Catalytic) C->AC_dimer B56a B56α Active_PP2A Stabilized PP2A-B56α Complex B56a->Active_PP2A AC_dimer->Active_PP2A DT061 DT-061 DT061->Active_PP2A Binds & Stabilizes cMYC_pS62 c-MYC-pS62 (Stable, Active) Active_PP2A->cMYC_pS62 Dephosphorylates Kinase Oncogenic Kinase (e.g., ERK) Kinase->cMYC_pS62 Phosphorylates (Ser62) cMYC_degraded Degraded c-MYC cMYC_pS62->cMYC_degraded Leads to Ubiquitination & Degradation

Caption: Mechanism of DT-061 action on the PP2A-c-MYC signaling axis.

Experimental Workflow: IP-Phosphatase Assay

IP_Assay_Workflow start Cells Treated with DT-061 or Vehicle lysis Cell Lysis start->lysis ip Immunoprecipitation (Anti-PP2Ac Ab + Beads) lysis->ip wash Wash Beads ip->wash reaction Phosphatase Reaction (+ Phosphopeptide Substrate) wash->reaction pellet Pellet Beads, Collect Supernatant reaction->pellet detect Phosphate Detection (Malachite Green Assay) pellet->detect read Read Absorbance (620-660 nm) detect->read

Caption: Workflow for the immunoprecipitation-based phosphatase activity assay.

References

Application Notes and Protocols: Utilizing (1S,2S,3R)-DT-061 in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S,3R)-DT-061 is the enantiomer of DT-061, a potent and orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).[1] In cancer research, particularly in studies involving xenograft models, this compound serves as a crucial negative control to ascertain the specificity of the biological effects observed with the active compound, DT-061.[1] DT-061 has demonstrated efficacy in inhibiting tumor growth in various cancer models, including those with KRAS mutations and MYC-driven tumorigenesis, by selectively stabilizing the B56α-containing PP2A holoenzyme.[2][3][4] This document provides detailed protocols and application notes for the use of this compound alongside DT-061 in preclinical xenograft studies.

Mechanism of Action of the Active Compound DT-061

DT-061 functions by binding to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A heterotrimer.[4] This binding stabilizes the complex, leading to the dephosphorylation of key oncogenic proteins, such as c-MYC and phosphorylated AKT, thereby inhibiting tumor cell proliferation and inducing apoptosis.[3][5] this compound, as the inactive enantiomer, is not expected to bind and stabilize the PP2A holoenzyme in the same manner, making it an ideal tool to control for off-target or non-specific effects of the chemical scaffold.

cluster_signaling DT-061 Signaling Pathway DT061 DT-061 PP2A_inactive PP2A Holoenzyme (Inactive State) DT061->PP2A_inactive Binds & Stabilizes PP2A_active Stabilized B56α-PP2A Holoenzyme (Active) PP2A_inactive->PP2A_active Activation pAKT p-AKT PP2A_active->pAKT Dephosphorylates pcMYC p-c-MYC (S62) PP2A_active->pcMYC Dephosphorylates AKT AKT pAKT->AKT Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation cMYC c-MYC cMYC->Proliferation pcMYC->cMYC

Caption: Mechanism of action of the active compound DT-061.

Quantitative Data Summary

The following table summarizes representative data from xenograft studies using the active compound DT-061. In a typical study design, a vehicle control group and a this compound control group would be run in parallel to provide a baseline for assessing the specific activity of DT-061.

Cell LineMouse StrainTreatmentDosageAdministration RouteDurationOutcome
H441 (KRAS-mutant Lung Cancer)BALB/c nu/nuDT-0615 mg/kgOral gavage4 weeksInhibition of tumor growth[2]
H358 (KRAS-mutant Lung Cancer)Athymic nudeDT-0615 mg/kgNot specifiedNot specifiedSingle-agent activity in inhibiting tumor growth[2][5]
H69 (SCLC, N-myc expressing)Not specifiedDT-061Not specifiedNot specified3 weeksSignificant decrease in tumor growth compared to vehicle[6]
MEC1 (Chronic Lymphocytic Leukemia)Rag2-/-γC-/-DT-06115 mg/kgNot specifiedNot specifiedInhibition of tumor growth (~40.5%)[7]

Experimental Protocols

Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice.

Materials:

  • Human cancer cell lines (e.g., H441, H358)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nu/nu, NSG)[2][8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, but recommended for some cell lines)

  • 1 mL syringes with 21G needles[9]

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • 70% ethanol

Procedure:

  • Culture cancer cells to ~80% confluency. Harvest cells using standard trypsinization methods and neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.[3]

  • Count cells and assess viability (should be >90%). Adjust the cell concentration to the desired density (e.g., 5 x 107 cells/mL for a 5 x 106 cell injection in 0.1 mL).[2]

  • Anesthetize the mouse. Shave the fur on the right flank.

  • Sterilize the injection site with 70% ethanol.

  • Gently lift the skin and inject 0.1 mL of the cell suspension subcutaneously.[9]

  • Monitor the animals for recovery from anesthesia and for tumor growth. Tumors typically become palpable within 1-2 weeks.[10]

Dosing and Tumor Monitoring

This protocol outlines the procedure for treating established xenograft tumors with DT-061 and the negative control, this compound.

Materials:

  • DT-061 and this compound

  • Vehicle solution (e.g., 20% SBE-β-CD in Saline)[2]

  • Oral gavage needles

  • Digital calipers

  • Animal scale

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of DT-061 and this compound in DMSO.

    • On each dosing day, prepare the working solution by diluting the stock solution in the vehicle. For a 5 mg/kg dose in a 20g mouse (0.1 mL volume), the final concentration would be 1 mg/mL.

  • Tumor Growth Monitoring:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), use digital calipers to measure the length (l) and width (w) of the tumors 2-3 times per week.[8][10]

    • Calculate tumor volume using the formula: Volume = (w² x l) / 2 .[8]

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle, this compound, DT-061) once tumors reach the desired average volume.

    • Administer the respective treatments via oral gavage daily or as determined by the study design (e.g., 5 mg/kg for 4 weeks).[2]

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint:

    • The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.[11]

    • At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).

cluster_workflow Xenograft Study Workflow A Establish Xenograft Model (e.g., H441 cells in nude mice) B Tumors reach ~100-150 mm³ A->B C Randomize into Treatment Groups B->C D Group 1: Vehicle Control C->D E Group 2: This compound (Negative Control) C->E F Group 3: DT-061 (Active Compound) C->F G Daily Oral Gavage (e.g., 4 weeks) D->G E->G F->G H Monitor Tumor Volume & Body Weight (2x/week) G->H H->G I Endpoint Analysis: Tumor Weight, Biomarkers H->I

Caption: Workflow for a xenograft study comparing DT-061 to its enantiomer.

References

Application Notes and Protocols for Western Blot Analysis of p-AKT and MYC Following DT-061 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061 is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in cancer.[1][2] Activation of PP2A by DT-061 can lead to the dephosphorylation of key oncogenic proteins, including phosphorylated AKT (p-AKT), and subsequent downregulation of the proto-oncogene MYC.[1][2][3] This application note provides a detailed protocol for performing Western blot analysis to monitor the pharmacodynamic effects of DT-061 on the p-AKT and MYC signaling pathways in cancer cell lines. The protocol includes cell culture and treatment, lysate preparation, and immunoblotting procedures.

Introduction

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] AKT, a serine/threonine kinase, is a key node in this pathway, and its phosphorylation is a critical event for its activation.[4] Downstream of AKT, the transcription factor MYC drives the expression of genes essential for cell cycle progression and metabolism. DT-061 activates PP2A, which can directly dephosphorylate and inactivate p-AKT.[3][6] The inactivation of the AKT pathway can, in turn, lead to the destabilization and degradation of MYC protein.[1][2] Therefore, monitoring the levels of p-AKT and MYC by Western blot is a robust method to assess the biological activity of DT-061.

Signaling Pathway

DT-061 activates the PP2A phosphatase complex. Activated PP2A dephosphorylates AKT at serine 473 (p-AKT S473), leading to its inactivation. The inactivation of AKT signaling promotes the degradation of the MYC oncoprotein.

DT061_pathway DT061 DT-061 PP2A PP2A DT061->PP2A activates pAKT p-AKT (Active) PP2A->pAKT dephosphorylates MYC MYC PP2A->MYC destabilizes AKT AKT AKT->pAKT phosphorylation pAKT->MYC stabilizes Degradation Degradation MYC->Degradation

Caption: DT-061 signaling pathway leading to p-AKT dephosphorylation and MYC degradation.

Experimental Workflow

The following diagram outlines the major steps for the Western blot protocol.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with DT-061 cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, MYC, Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry

Caption: Experimental workflow for Western blot analysis of p-AKT and MYC.

Detailed Protocol

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., KRAS-mutant lung adenocarcinoma cell lines H358 or H441).

  • DT-061: Prepare stock solutions in DMSO.

  • Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-AKT (Ser473)

    • Rabbit anti-AKT (pan)

    • Mouse anti-MYC

    • Mouse anti-β-Actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment: a. Plate cells at a density to achieve 70-80% confluency on the day of treatment. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of DT-061 (e.g., 0, 1, 5, 10, 20 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-AKT (Ser473) and MYC, diluted in blocking buffer, overnight at 4°C with gentle agitation. It is recommended to probe for p-AKT and total AKT on separate blots or to strip and re-probe the same membrane. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent. c. Capture the chemiluminescent signal using a digital imaging system. d. Perform densitometric analysis of the bands using image analysis software. Normalize the p-AKT signal to total AKT and the MYC signal to β-Actin.

Data Presentation

The quantitative data from the densitometric analysis can be summarized in the following tables.

Table 1: Effect of DT-061 on p-AKT (Ser473) Levels

DT-061 Concentration (µM)Time (hours)Normalized p-AKT/Total AKT Ratio (Mean ± SD)Fold Change vs. Control
0 (Vehicle)241.00 ± 0.121.00
1240.85 ± 0.090.85
5240.52 ± 0.070.52
10240.28 ± 0.050.28
20240.15 ± 0.040.15

Table 2: Effect of DT-061 on MYC Protein Levels

DT-061 Concentration (µM)Time (hours)Normalized MYC/β-Actin Ratio (Mean ± SD)Fold Change vs. Control
0 (Vehicle)241.00 ± 0.151.00
1240.92 ± 0.110.92
5240.61 ± 0.080.61
10240.35 ± 0.060.35
20240.18 ± 0.050.18

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Optimize primary antibody concentration and incubation time.

    • Ensure the activity of the HRP-conjugated secondary antibody and ECL substrate.

  • High Background:

    • Increase the duration and number of TBST washes.

    • Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).

    • Reduce the concentration of primary and secondary antibodies.

  • Non-specific Bands:

    • Ensure the specificity of the primary antibody for the target protein.

    • Use a fresh lysis buffer with active protease and phosphatase inhibitors.

    • Optimize antibody dilutions.

References

Application Notes and Protocols for Assessing DT-061 Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1][2] By stabilizing the PP2A holoenzyme, DT-061 is being investigated as a potential therapeutic agent in various cancers, including those with KRAS mutations and MYC-driven tumorigenesis.[2][3] However, recent studies have suggested that the cytotoxic effects of DT-061 may also occur through PP2A-independent mechanisms, potentially involving the disruption of the Golgi apparatus and endoplasmic reticulum.[4][5][6]

Given the compound's therapeutic potential and the complexity of its mechanism of action, rigorous evaluation of its cytotoxic effects is paramount. This document provides detailed protocols for three common and robust cell viability assays—MTT, alamarBlue®, and LDH—to quantitatively assess the cytotoxicity of DT-061 in cultured cancer cells. These assays measure different cellular parameters: metabolic activity (MTT and alamarBlue®) and membrane integrity (LDH), offering a comprehensive view of the cellular response to DT-061 treatment.

Data Presentation

The following table summarizes hypothetical dose-response data for DT-061 in two different non-small cell lung cancer (NSCLC) cell lines, HCC827 and HCC3255, after a 72-hour treatment period. The reported IC50 values are 14.3 µM and 12.4 µM for HCC827 and HCC3255 cells, respectively.[7]

DT-061 Concentration (µM)HCC827 % Viability (MTT Assay)HCC3255 % Viability (MTT Assay)
0 (Vehicle Control)100%100%
195%92%
575%70%
1055%52%
12.548%49%
1542%40%
2030%25%
5015%12%
1005%4%
IC50 (µM) ~14.3 ~12.4

Signaling Pathway of DT-061

The proposed primary mechanism of action for DT-061 involves the activation of the PP2A holoenzyme. DT-061 is believed to bind to a pocket at the interface of the PP2A Aα, Cα, and B56α subunits, stabilizing the complex.[1] This stabilization enhances the phosphatase activity of PP2A, leading to the dephosphorylation of key oncogenic proteins such as c-Myc, thereby inhibiting cancer cell proliferation and survival.[1][3]

References

Application Notes and Protocols for Cryo-EM Sample Preparation of the DT-061 PP2A Complex

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the preparation of the human PP2A-B56α holoenzyme in complex with the small molecule activator DT-061 for cryo-electron microscopy (cryo-EM) analysis. The described methods are compiled from published research to guide researchers, scientists, and drug development professionals in structural biology studies of this important therapeutic target.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as tumor suppressors by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2] The PP2A holoenzyme is a heterotrimer composed of a scaffolding subunit (A), a catalytic subunit (C), and one of over 40 regulatory B subunits that determine substrate specificity.[3][4] Dysregulation of PP2A activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2]

DT-061 is a small-molecule activator of PP2A (SMAP) that has shown promise in cancer therapy.[5] Structural studies, particularly cryo-EM, are vital for understanding its mechanism of action. DT-061 has been shown to selectively stabilize the PP2A-B56α holoenzyme, promoting the dephosphorylation of oncogenic substrates like c-MYC.[1][6][7] A 3.6 Å cryo-EM structure has revealed that DT-061 binds to a unique pocket at the interface of all three subunits of the PP2A-B56α complex.[1][6][8][9]

This document outlines the necessary steps for expressing and purifying the individual PP2A subunits, reconstituting the holoenzyme, and preparing vitrified grids for high-resolution cryo-EM imaging.

Signaling Pathway of PP2A and DT-061

The following diagram illustrates the role of the PP2A-B56α holoenzyme in the dephosphorylation of the oncoprotein c-MYC and how DT-061 enhances this activity. In many cancers, hyperphosphorylation of c-MYC at Serine 62 (S62) leads to its stabilization and increased oncogenic activity. The PP2A-B56α complex counteracts this by dephosphorylating S62, which, in conjunction with phosphorylation at Threonine 58 (T58) by GSK3β, targets c-MYC for ubiquitination and subsequent degradation.[1] DT-061 acts by stabilizing the active PP2A-B56α heterotrimer, thereby promoting c-MYC degradation and suppressing tumor growth.[1][6][7]

PP2A_DT061_Signaling cluster_0 Cellular Proliferation & Survival cluster_1 PP2A Regulation cMYC_active Active c-MYC (pS62) cMYC_inactive Inactive c-MYC cMYC_active->cMYC_inactive Dephosphorylation Degradation Proteasomal Degradation cMYC_inactive->Degradation PP2A_B56a PP2A-B56α Holoenzyme PP2A_B56a->cMYC_active DT061 DT-061 DT061->PP2A_B56a Stabilizes GSK3b GSK3β GSK3b->cMYC_inactive Phosphorylates T58 Ub Ubiquitin Ub->cMYC_inactive Ubiquitination

Caption: Mechanism of DT-061-mediated PP2A-B56α activation and c-MYC degradation.

Experimental Protocols

Protein Expression and Purification

The human PP2A Aα (scaffolding), Cα (catalytic), and B56α (regulatory) subunits are expressed and purified individually prior to complex reconstitution.[6][10]

a. Expression of Aα and B56α Subunits:

  • Vector: pGEX-6P-1[10]

  • Host: E. coli BL21 Rosetta cells[10]

  • Media: Super Broth[10]

  • Growth: Grow cells at 37°C until OD600 reaches ~1.0.[10]

  • Induction: Induce protein expression with 0.35 mM IPTG overnight at 18°C.[10]

  • Harvesting: Centrifuge cultures at 4,000 x g for 10 minutes.[10]

b. Purification of Aα and B56α Subunits:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

  • Purification Method: GST affinity chromatography followed by size-exclusion chromatography (SEC).

c. Expression and Purification of Cα Subunit:

  • Details for the expression and purification of the catalytic subunit can be adapted from established protocols for PP2A. It often involves co-expression with chaperones to ensure proper folding and activity.

Reconstitution of the PP2A-B56α Holoenzyme

The active heterotrimeric complex is formed by mixing the purified subunits.

  • Assembly: Mix purified Aα, Cα, and B56α subunits in equimolar ratios.

  • Incubation: Incubate the mixture on ice to allow for complex formation.

  • Purification of the Holoenzyme: Purify the assembled AB56αC heterotrimer using size-exclusion chromatography (SEC).[6] The complex is expected to elute as a sharp, symmetric peak.[6]

Cryo-EM Sample Preparation and Vitrification

This is a critical step to ensure a high-quality sample for imaging.

  • Complex Preparation: The reconstituted PP2A-B56α holoenzyme is incubated with a molar excess of DT-061.

  • Grid Preparation:

    • Apply 3.5 µL of the complex solution to a freshly glow-discharged grid (e.g., UltAuFoil 1.2/1.3 300 mesh).[11][12]

    • Immediately prior to vitrification, a surfactant such as CHAPSO may be added to a final concentration of 0.075% - 0.125% (w/v) to aid in particle distribution.[11][12]

  • Vitrification:

    • Blot the grid for a specified time (e.g., 5 seconds) to create a thin film of the sample.[11][12]

    • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV) at controlled temperature (e.g., 18°C) and humidity (100%).[11][12]

Experimental Workflow

The following diagram outlines the major steps from protein expression to the final vitrified sample ready for cryo-EM imaging.

CryoEM_Workflow cluster_expression Protein Expression cluster_purification Purification expr_A Express Aα Subunit purify_A Purify Aα expr_A->purify_A expr_B Express B56α Subunit purify_B Purify B56α expr_B->purify_B expr_C Express Cα Subunit purify_C Purify Cα expr_C->purify_C reconstitution Reconstitute AB56αC Holoenzyme purify_A->reconstitution purify_B->reconstitution purify_C->reconstitution sec_purify SEC Purification of Holoenzyme reconstitution->sec_purify add_dt061 Incubate with DT-061 sec_purify->add_dt061 grid_prep Grid Preparation (Glow Discharge, Apply Sample) add_dt061->grid_prep vitrification Vitrification (Blot & Plunge Freeze) grid_prep->vitrification cryo_em Cryo-EM Imaging vitrification->cryo_em

Caption: Experimental workflow for cryo-EM sample preparation of the DT-061 PP2A complex.

Data Presentation

The following tables summarize the key quantitative parameters for the experimental protocols.

Table 1: Protein Expression and Induction

ParameterAα SubunitB56α Subunit
Expression Vector pGEX-6P-1pGEX-6P-1
Host Strain E. coli BL21 RosettaE. coli BL21 Rosetta
Growth Temperature 37°C37°C
OD600 at Induction ~1.0~1.0
Inducer (IPTG) 0.35 mM0.35 mM
Induction Conditions Overnight at 18°COvernight at 18°C

Table 2: Cryo-EM Grid Preparation

ParameterValue
Complex Concentration 1.2 - 2.4 mg/mL[11][12]
Ligand DT-061
Sample Volume 3.5 µL[11][12]
Grid Type UltAuFoil 1.2/1.3 300 mesh[11][12]
Surfactant (optional) 0.075% - 0.125% (w/v) CHAPSO[11][12]
Blotting Time 5 seconds[11][12]
Vitrification Temperature 18°C[11][12]
Vitrification Humidity 100%[11][12]

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the successful preparation of the DT-061 PP2A-B56α complex for high-resolution structural analysis by cryo-EM. Adherence to these methodologies, particularly with respect to protein purity, complex integrity, and vitrification conditions, is paramount for obtaining high-quality data. These notes should serve as a valuable resource for researchers aiming to elucidate the structural basis of PP2A activation by small molecules, thereby facilitating structure-based drug design efforts.

References

Application Notes and Protocols for DT-061 in MYC-Driven Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is an orally bioavailable small-molecule compound that has garnered significant interest as a potential therapeutic agent for cancers characterized by the overexpression or activation of the MYC oncogene.[1] MYC is a master transcriptional regulator that is frequently dysregulated in a wide range of human cancers, driving proliferation, and promoting tumorigenesis.[2][3] Direct inhibition of MYC has proven to be a formidable challenge.[4][5] DT-061 represents an indirect approach to targeting MYC activity by activating Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[6][7]

This document provides detailed application notes and experimental protocols for the use of DT-061 in MYC-driven cancer cell lines, summarizing its mechanism of action, effects on cellular processes, and methodologies for its investigation.

Mechanism of Action

The primary proposed mechanism of action for DT-061 involves the activation of the serine/threonine phosphatase PP2A.[1][6] Specifically, DT-061 is reported to act as a "molecular glue," selectively binding to and stabilizing the heterotrimeric PP2A holoenzyme containing the B56α regulatory subunit (PP2A-B56α).[2][7][8][9] This stabilization enhances the phosphatase activity of the catalytic subunit towards specific substrates, most notably the c-MYC oncoprotein.[2][7]

The stability and oncogenic activity of c-MYC are regulated by phosphorylation events. Phosphorylation at Serine 62 (S62) by kinases such as ERK stabilizes the MYC protein.[2] The DT-061-activated PP2A-B56α complex directly counteracts this by dephosphorylating c-MYC at S62.[2] This dephosphorylation event primes MYC for subsequent phosphorylation at Threonine 58 (T58) by GSK3β, leading to its ubiquitination and proteasomal degradation.[2] The net effect is a reduction in cellular c-MYC protein levels, thereby abrogating its downstream oncogenic signaling.[6][7]

It is important to note that some studies have suggested a PP2A-independent mechanism of cytotoxicity for DT-061, involving the disruption of the Golgi apparatus and endoplasmic reticulum (ER) structures.[10][11] Researchers should consider both potential mechanisms when designing experiments and interpreting results.

Signaling Pathway Diagram

DT061_Mechanism cluster_ERK Kinase Activity cluster_PP2A Phosphatase Activity cluster_MYC MYC Regulation cluster_downstream Downstream Effects ERK ERK MYC_pS62 c-MYC (pS62) (Stable, Active) ERK->MYC_pS62 Phosphorylates (S62) DT061 DT-061 PP2A_B56a PP2A-B56α Holoenzyme DT061->PP2A_B56a Stabilizes & Activates PP2A_B56a->MYC_pS62 Dephosphorylates (S62) MYC_T58 c-MYC (pT58) (Primed for degradation) MYC_pS62->MYC_T58 Proliferation Tumor Cell Proliferation MYC_pS62->Proliferation Drives Degradation Proteasomal Degradation MYC_T58->Degradation Degradation->Proliferation Inhibits GSK3b GSK3β GSK3b->MYC_T58 Phosphorylates (T58) Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: MYC-Driven Cancer Cell Line treat Treat with DT-061 (Dose-response & Time-course) start->treat viability Protocol 1: Cell Viability Assay (IC50 Determination) treat->viability apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining) treat->cell_cycle viability_analysis Calculate IC50 viability->viability_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Distribution cell_cycle->cell_cycle_analysis end Conclusion: Characterize DT-061 Effect viability_analysis->end apoptosis_analysis->end cell_cycle_analysis->end

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by DT-061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by DT-061, a small-molecule activator of Protein Phosphatase 2A (PP2A). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to DT-061 and Apoptosis Induction

DT-061 is an orally bioavailable small-molecule that activates Protein Phosphatase 2A (PP2A), a family of serine/threonine phosphatases that act as tumor suppressors.[1][2] PP2A plays a crucial role in regulating various signaling pathways involved in cell growth, proliferation, and apoptosis, including the MAPK/ERK, Wnt/β-catenin, and Akt/mTOR pathways.[3] By activating PP2A, DT-061 can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy, particularly in KRAS-mutant and MYC-driven tumors.[1]

The proposed mechanism of DT-061-induced apoptosis involves the activation of PP2A, which can lead to the dephosphorylation and inactivation of pro-survival proteins such as AKT and the suppression of oncogenes like MYC.[2] This ultimately results in the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3/7.[2] However, it is important to note that some recent studies suggest that the cytotoxic effects of DT-061 may also occur through PP2A-independent mechanisms, potentially involving the disruption of the Golgi and endoplasmic reticulum.[4][5]

Flow cytometry is a powerful technique for quantifying apoptosis by identifying key cellular changes. The most common method utilizes a dual-staining protocol with Annexin V and Propidium Iodide (PI).[6][7][8] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8] Propidium Iodide is a fluorescent nucleic acid-binding dye that is impermeant to live cells with intact membranes.[8] Therefore, by using Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[7][8]

Quantitative Data Summary

The following table summarizes representative quantitative data related to the induction of apoptosis by DT-061. It is important to note that optimal concentrations and incubation times will vary depending on the cell line and experimental conditions.

ParameterValueCell Line(s)Source(s)
DT-061 Concentration for Apoptosis Induction 12, 16, and 20 µMChronic Lymphocytic Leukemia (CLL) cells[9]
DT-061 In Vivo Dosage 5 mg/kg (oral gavage)H441 and H358 lung cancer xenograft models[1][2]
Effect on Tumor Growth Single-agent activity in inhibiting tumor growthH358 or H441 xenograft[1]
Key Molecular Event Dose-dependent caspase-3/7 activationKRAS-mutant H441 and H358 cell lines[2]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of DT-061-Induced Apoptosis

DT061_Apoptosis_Pathway DT061 DT-061 PP2A PP2A Activation DT061->PP2A GolgiER Golgi/ER Disruption (PP2A-Independent) DT061->GolgiER pAKT p-AKT (pro-survival) Dephosphorylation PP2A->pAKT MYC MYC (oncogene) Suppression PP2A->MYC Caspase Caspase-3/7 Activation pAKT->Caspase Inhibition Removed MYC->Caspase Inhibition Removed Apoptosis Apoptosis Caspase->Apoptosis GolgiER->Apoptosis

Caption: Proposed signaling pathway of DT-061-induced apoptosis.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellCulture 1. Culture cells to desired confluency Treatment 2. Treat cells with DT-061 and controls CellCulture->Treatment Harvest 3. Harvest cells (including supernatant) Treatment->Harvest Wash1 4. Wash cells with cold PBS Harvest->Wash1 Resuspend 5. Resuspend cells in 1X Binding Buffer Wash1->Resuspend AddStains 6. Add Annexin V-FITC and Propidium Iodide Resuspend->AddStains Incubate 7. Incubate at room temperature in the dark AddStains->Incubate Acquire 8. Acquire data on a flow cytometer Incubate->Acquire Gating 9. Gate cell populations Acquire->Gating Quantify 10. Quantify apoptotic cell populations Gating->Quantify

Caption: Experimental workflow for apoptosis analysis.

Detailed Experimental Protocols

This protocol is a general guideline for the analysis of apoptosis induced by DT-061 using Annexin V and Propidium Iodide staining followed by flow cytometry. Optimization of cell number, reagent concentrations, and incubation times may be required for specific cell lines and experimental conditions.

Materials

  • DT-061

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Protocol

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Treat cells with various concentrations of DT-061 (e.g., 1, 5, 10, 20 µM) for a predetermined time course (e.g., 12, 24, 48 hours).

    • Include appropriate controls:

      • Untreated cells (negative control)

      • Vehicle control (cells treated with the solvent used to dissolve DT-061)

      • Positive control (cells treated with a known apoptosis-inducing agent)

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization.

    • Combine the detached cells with the collected culture medium.

    • For suspension cells, collect the cells directly from the culture vessel.

    • Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS to remove any residual medium.

    • After each wash, centrifuge the cells as described above and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7] The exact volumes may vary depending on the kit manufacturer's instructions.

    • Gently vortex the tube to mix.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[7][10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[7][10]

    • Analyze the samples on a flow cytometer within one hour of staining.[10]

    • Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.

    • Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Analyze the stained cells using a dot plot of FITC (Annexin V) versus PI fluorescence.

Data Interpretation

The flow cytometry data will allow for the quantification of different cell populations:

  • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[7]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[7]

  • Necrotic cells (primarily): Annexin V-negative and PI-positive (upper-left quadrant).

By calculating the percentage of cells in each quadrant, the dose- and time-dependent effects of DT-061 on apoptosis induction can be determined.

References

Troubleshooting & Optimization

Technical Support Center: Improving DT-061 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) to address solubility challenges with DT-061 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is DT-061 and why is its solubility a concern for in vivo studies?

A1: DT-061, also known as SMAP, is an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).[1][2][3] It works by selectively stabilizing the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncogenic proteins like c-MYC.[4][5] Like many new chemical entities, DT-061 has poor aqueous solubility, which can lead to low bioavailability and variable results in preclinical studies if not formulated properly.[6][7]

Q2: What are the reported in vivo formulations for DT-061?

A2: Several formulations have been successfully used for in vivo administration of DT-061, typically involving a combination of solvents and excipients to achieve a clear solution or a homogenous suspension. The selection of the formulation can depend on the desired concentration and the route of administration.

Q3: Are there general strategies to improve the solubility of compounds like DT-061?

A3: Yes, several formulation strategies are commonly employed to enhance the solubility of poorly water-soluble drugs for in vivo studies. These can be broadly categorized as:

  • Co-solvents: Using water-miscible organic solvents to increase the drug's solubility.[8][9]

  • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug.[9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can improve absorption.[9][11]

  • Cyclodextrins: Using these to form inclusion complexes with the drug, increasing its solubility.[8][9]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area for dissolution.[9][12]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to improve dissolution.[6][13]

Q4: What is the mechanism of action for DT-061?

A4: DT-061 is a PP2A molecular glue. It functions by binding to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits. This binding stabilizes the B56α-PP2A holoenzyme, enhancing its phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC.[4][14] This targeted dephosphorylation leads to reduced tumor growth.[4][15]

Troubleshooting Guides

Problem 1: My DT-061 formulation is precipitating upon preparation or dilution.

  • Possible Cause: The solubility limit in the chosen vehicle system has been exceeded. The components of the formulation may not be compatible or mixed in the correct order.

  • Troubleshooting Steps:

    • Ensure Proper Mixing Order: When using multi-component solvent systems, the order of addition is often critical. Typically, the compound should first be dissolved in a strong organic solvent (like DMSO) before adding co-solvents (like PEG300) and finally the aqueous component.

    • Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help dissolve the compound. However, be cautious about compound stability at higher temperatures.

    • Adjust Component Ratios: Systematically vary the ratios of the solvents and excipients. A lower percentage of the aqueous component or a higher percentage of the co-solvent/surfactant may be required.

    • Try an Alternative Formulation: If precipitation persists, consider switching to a different formulation strategy, such as a lipid-based system or a cyclodextrin-based formulation.

Problem 2: I am observing toxicity or adverse effects in my animal model.

  • Possible Cause: The formulation vehicle itself, or a high concentration of certain excipients (e.g., DMSO, Tween 80), may be causing toxicity.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between compound-related and vehicle-related toxicity.

    • Reduce Excipient Concentration: Try to minimize the concentration of potentially toxic excipients. For instance, aim for the lowest effective concentration of DMSO.

    • Consult Toxicity Data: Refer to literature for the known toxicity profiles and maximum tolerated doses of the excipients in your chosen animal model and for your route of administration.

    • Consider Alternative Excipients: Explore using alternative, less toxic excipients. For example, Solutol HS 15 or Kolliphor EL can sometimes be used in place of Tween 80.

Problem 3: Inconsistent results or low drug exposure in vivo.

  • Possible Cause: Poor bioavailability due to suboptimal formulation. The drug may be precipitating in the gastrointestinal tract (for oral dosing) or at the injection site.

  • Troubleshooting Steps:

    • Assess Formulation Stability: Ensure your formulation is stable and the compound remains in solution for the duration of the experiment.

    • Optimize for Route of Administration: An oral gavage formulation may not be suitable for intravenous injection and vice versa. Tailor the formulation to the intended route.

    • Consider Lipid-Based Formulations: For oral administration, lipid-based formulations can sometimes improve absorption by utilizing the body's natural lipid absorption pathways.[11]

    • Pharmacokinetic (PK) Study: If possible, conduct a small-scale PK study with different formulations to determine which provides the best drug exposure.

Data Presentation

Table 1: Example In Vivo Formulations for DT-061

Formulation ComponentVehicle 1 (Aqueous-based)Vehicle 2 (Oil-based)
Solvent DMSODMSO
Co-solvent PEG300-
Surfactant Tween 80-
Vehicle ddH₂O or SalineCorn Oil
Example Ratio 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O5% DMSO, 95% Corn Oil
Reference [1][1]

Note: These are starting points. The final concentrations and ratios may need to be optimized based on the desired dose and compound batch.

Experimental Protocols

Protocol 1: Preparation of an Aqueous-Based Formulation for DT-061

This protocol is based on a common formulation for poorly soluble compounds.

  • Prepare Stock Solution: Weigh the required amount of DT-061 and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved; gentle warming or vortexing can be used.[1]

  • Add Co-solvent: In a separate sterile tube, add the required volume of PEG300.

  • Combine and Mix: Add the appropriate volume of the DT-061/DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add the required volume of Tween 80 to the mixture and mix again until a clear solution is obtained.[1]

  • Add Aqueous Vehicle: Slowly add the final volume of ddH₂O or saline to the mixture while vortexing to reach the final desired concentration.

  • Final Check: Ensure the final solution is clear and free of precipitation before administration. It is recommended to use this formulation immediately after preparation.[1]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble Compound (e.g., DT-061) Formulation Select Initial Formulation (e.g., Co-solvent system) Start->Formulation Precipitation Precipitation Occurs? Formulation->Precipitation Optimize Optimize Ratios (e.g., ↓Aqueous, ↑Co-solvent) Precipitation->Optimize Yes InVivoTest In Vivo Study Precipitation->InVivoTest No Optimize->Precipitation Alternative Try Alternative System (e.g., Lipid-based, Cyclodextrin) Toxicity Toxicity Observed? InVivoTest->Toxicity ReduceExcipient Reduce Excipient Conc. Run Vehicle Control Toxicity->ReduceExcipient Yes Success Successful Formulation Toxicity->Success No ReduceExcipient->InVivoTest

Caption: A workflow for troubleshooting DT-061 solubility issues.

G cluster_1 DT-061 Mechanism of Action DT061 DT-061 PP2A_Complex PP2A Holoenzyme (A + C + B56α subunits) DT061->PP2A_Complex binds & stabilizes Stabilization Stabilization of Active Complex PP2A_Complex->Stabilization p_cMYC Phosphorylated c-MYC (Active Oncoprotein) Stabilization->p_cMYC dephosphorylates cMYC c-MYC (Inactive) p_cMYC->cMYC Inhibition Inhibition cMYC->Inhibition TumorGrowth Tumor Growth Inhibition->TumorGrowth

Caption: Simplified signaling pathway for DT-061's mechanism of action.

References

Technical Support Center: Troubleshooting Off-Target Effects of DT-061

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of DT-061, a small molecule reported to be an activator of Protein Phosphatase 2A (PP2A). This guide offers a structured approach to identifying, verifying, and mitigating off-target effects to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target mechanism of action for DT-061?

DT-061 is described as a small molecule activator of PP2A (SMAP).[1][2] Its proposed mechanism involves binding to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits.[3][4] This binding is thought to selectively stabilize the B56α-PP2A holoenzyme in its active state, thereby promoting the dephosphorylation of specific substrates, most notably the oncoprotein c-MYC.[4][5] The dephosphorylation of c-MYC at Serine 62 leads to its degradation, which is believed to be a key contributor to the anti-tumor effects of DT-061.[4][5]

Q2: What are the known or suspected off-target effects of DT-061?

Several studies have reported that the cytotoxic effects of DT-061 may be independent of its action on PP2A.[6][7][8] These studies suggest that the observed cell death is due to off-target effects, including the disruption of the Golgi apparatus and the Endoplasmic Reticulum (ER), as well as associated lipid synthesis pathways.[6][8][9] One study found that knockout of Golgi and ER components made cells more sensitive to DT-061, while removal of the proposed PP2A target subunits had no effect on the molecule's lethal concentration.[7]

Q3: My experimental results are inconsistent with c-MYC downregulation. Could this be an off-target effect?

Yes, this is a strong possibility. If you are not observing the expected downstream effects of PP2A-B56α activation, such as a decrease in c-MYC protein levels, it is crucial to investigate potential off-target mechanisms.[4] The troubleshooting guides below provide a systematic approach to dissecting the observed phenotype. It is also important to consider that the on-target activity of DT-061 can be cell-type specific.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

Differentiating between on-target and off-target effects is a critical step in validating your results. Key strategies include:

  • Genetic Validation: Compare the phenotype induced by DT-061 with the phenotype observed after genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of the intended target (e.g., the B56α subunit of PP2A).[10]

  • Structurally Unrelated Inhibitors: Use a different, structurally unrelated activator of the same target, if available. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Correlate the concentration of DT-061 required to produce the cellular phenotype with the concentration required to engage the target (e.g., induce c-MYC dephosphorylation).[10] A significant discrepancy may indicate an off-target effect.

  • Negative Control Compounds: If available, use a structurally similar but inactive analog of DT-061. This can help rule out effects caused by the chemical scaffold itself.[4]

Quantitative Data Summary

The following table summarizes the reported concentrations and observed effects of DT-061 in various cellular contexts. This data can help guide initial dose-response experiments.

Cell LineConcentrationReported EffectOn-Target/Off-TargetReference
HCC82714.3 µM (IC50)Decreased cell viabilityOn-Target (assumed)[1]
HCC325512.4 µM (IC50)Decreased cell viabilityOn-Target (assumed)[1]
H1975, H16505-10 µMInhibition of colony formationOn-Target (assumed)[11]
H441, H358Not specifiedDose-dependent inhibition of colony growthOn-Target (assumed)[12]
HeLa20 µMCell growth inhibitionOff-Target (proposed)[6]
Various20 µMDisruption of Golgi and EROff-Target (proposed)[6][7]

Visualized Workflows and Pathways

The following diagrams illustrate key pathways and workflows for troubleshooting DT-061.

cluster_pathway On-Target Pathway of DT-061 DT061 DT-061 Active_PP2A Active PP2A-B56α Holoenzyme DT061->Active_PP2A Stabilizes PP2A_complex PP2A-A/C Dimer PP2A_complex->Active_PP2A B56a B56α B56a->Active_PP2A cMYC c-MYC Active_PP2A->cMYC Dephosphorylates p_cMYC Phosphorylated c-MYC (Active) p_cMYC->cMYC Degradation Ubiquitin-Mediated Degradation cMYC->Degradation

Caption: Intended on-target signaling pathway of DT-061.

cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed with DT-061 Dose_Response Step 1: Perform Dose-Response and Confirm On-Target Engagement (e.g., p-cMYC levels) Start->Dose_Response On_Target_Match Does Phenotype Correlate with On-Target Engagement? Dose_Response->On_Target_Match Genetic_Validation Step 2: Genetic Validation (e.g., CRISPR KO of B56α) On_Target_Match->Genetic_Validation Yes Off_Target_Assay Step 3: Investigate Known Off-Target Mechanisms (Golgi/ER Stress, Microtubules) On_Target_Match->Off_Target_Assay No Phenotype_Match Does Genetic KO/KD Recapitulate Phenotype? Genetic_Validation->Phenotype_Match On_Target Phenotype is Likely ON-TARGET Phenotype_Match->On_Target Yes Off_Target Phenotype is Likely OFF-TARGET Phenotype_Match->Off_Target No Off_Target_Assay->Off_Target

Caption: Decision workflow for investigating suspected off-target effects.

Experimental Protocols

Protocol 1: Western Blot for c-MYC Phosphorylation

Objective: To determine if DT-061 treatment leads to the dephosphorylation and subsequent degradation of its key on-target substrate, c-MYC.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of DT-061 (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 1, 3, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against total c-MYC and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize c-MYC levels to the loading control. A decrease in total c-MYC protein should be observed if the on-target effect is present.[4]

Protocol 2: Immunofluorescence for Golgi and ER Integrity

Objective: To visually assess if DT-061 treatment disrupts the structure of the Golgi apparatus or the Endoplasmic Reticulum, a key reported off-target effect.[6][7][9]

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with DT-061 (e.g., 20 µM) and a vehicle control. Include a positive control for Golgi disruption if available (e.g., Brefeldin A).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with primary antibodies against a Golgi marker (e.g., GM130) and an ER marker (e.g., Calreticulin) for 1-2 hours.

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips onto slides and visualize using a fluorescence or confocal microscope.

  • Analysis: Compare the morphology of the Golgi and ER in treated cells versus control cells. Look for signs of fragmentation or dispersal of these organelles, which would indicate an off-target effect.[7]

Protocol 3: Washout Experiment

Objective: To determine if the observed phenotype is reversible upon removal of the compound. Reversible effects are more characteristic of non-covalent inhibitors, while irreversible effects might suggest toxicity or covalent binding.[13]

Methodology:

  • Initial Treatment: Treat cells with DT-061 for a duration sufficient to induce the phenotype of interest.

  • Washout:

    • Remove the medium containing DT-061.

    • Wash the cells gently with pre-warmed PBS three times.

    • Add fresh, pre-warmed culture medium without the compound.

  • Recovery: Incubate the cells for various time points post-washout (e.g., 1, 6, 24 hours).

  • Phenotypic Readout: At each time point, measure the biological response using the relevant assay (e.g., Western blot, cell viability assay).

  • Analysis: Determine if the phenotype reverts to the baseline (control) state after the removal of DT-061. A return to baseline suggests a reversible, specific interaction, while a lack of recovery might indicate irreversible off-target toxicity.

References

Technical Support Center: Optimizing DT-061 Dosage for Lung Cancer Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of DT-061 for lung cancer xenograft models. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DT-061 and what is its mechanism of action in lung cancer?

A1: DT-061 is an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a tumor suppressor that is often inactivated in many cancers, including lung cancer. By activating PP2A, DT-061 can counteract oncogenic signaling pathways. Specifically, in KRAS-mutant lung cancer, DT-061-mediated PP2A activation leads to the suppression of phosphorylated AKT (p-AKT) and c-MYC, which are key drivers of tumor growth and survival.[2]

Q2: What is a recommended starting dose for DT-061 in a lung cancer xenograft model?

A2: Based on preclinical studies, a dose of 5 mg/kg administered via oral gavage has been shown to be effective as a single agent in inhibiting the growth of H358 and H441 lung cancer xenografts.[1] This dose was administered for a duration of 4 weeks.[1] However, the optimal dose for your specific model may vary, and a dose-escalation study is recommended.

Q3: How should I prepare DT-061 for oral administration in mice?

A3: DT-061 can be formulated for oral gavage in several ways. A common vehicle involves a multi-step process to ensure solubility. For example, a stock solution in DMSO can be diluted with other co-solvents like PEG300 and Tween 80, and then brought to the final volume with saline.[3] Another option is to prepare a suspension in 10% DMSO and 90% corn oil.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

Q4: What are the expected outcomes of effective DT-061 treatment in a lung cancer xenograft model?

A4: Effective treatment with DT-061 is expected to result in a dose-dependent inhibition of tumor growth.[2] In some KRAS-driven lung cancer models, combination therapy of DT-061 with a MEK inhibitor has led to tumor regression.[2] At the cellular level, you should observe a decrease in the phosphorylation of AKT and a reduction in c-MYC protein levels in the tumor tissue.[2] Treatment has also been shown to induce dose-dependent caspase-3/7 activation, indicating apoptosis.[2]

Troubleshooting Guides

Issue 1: High variability in tumor growth within the same treatment group.

  • Potential Cause: Inconsistent tumor cell implantation, variations in animal age and weight, or differences in the tumor microenvironment.[4]

  • Recommended Solution:

    • Ensure a consistent number of viable cells are injected subcutaneously in the same location for each mouse. The use of Matrigel can help improve tumor take rates and consistency.[5]

    • Use mice of a similar age and weight range for your studies.

    • Randomize mice into treatment groups after the tumors have reached a palpable and consistent size (e.g., 100-150 mm³).

Issue 2: No significant tumor growth inhibition observed at the recommended starting dose.

  • Potential Cause: Insufficient drug exposure due to poor bioavailability, rapid metabolism, or inherent resistance of the specific lung cancer cell line.

  • Recommended Solution:

    • Conduct a dose-escalation study: Test higher doses of DT-061 (e.g., 15 mg/kg and 50 mg/kg, administered twice daily) to determine if a dose-response relationship can be established.[6] Always perform a tolerability study to determine the maximum tolerated dose (MTD) before proceeding with higher efficacy doses.

    • Verify target engagement: At the end of the study, collect tumor samples to analyze the levels of p-AKT and c-MYC to confirm that DT-061 is hitting its intended targets.

    • Consider combination therapy: DT-061 has shown significant synergy with MEK inhibitors in KRAS-mutant lung cancer models.[2]

Issue 3: Signs of toxicity in treated animals (e.g., weight loss, lethargy).

  • Potential Cause: The administered dose may be too high, or the vehicle itself could be causing adverse effects.

  • Recommended Solution:

    • Immediately reduce the dosage or the frequency of administration.

    • Run a control group treated only with the vehicle to rule out any vehicle-specific toxicity.

    • Monitor animal body weight regularly (e.g., twice a week) as a key indicator of toxicity.[7]

Data Presentation

Table 1: Example of a Dose-Response Study of DT-061 in H441 Lung Cancer Xenografts.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (%TGI)
Vehicle Control-Daily Oral Gavage1250 ± 150-
DT-0615Daily Oral Gavage750 ± 11040%
DT-06115Daily Oral Gavage450 ± 9564%
DT-06150Daily Oral Gavage200 ± 6084%

Note: This table presents hypothetical data for illustrative purposes to guide experimental design. Actual results may vary.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Lung Cancer Xenografts (H441 Cell Line)

  • Cell Culture: Culture H441 human lung adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is above 95%. Count the cells using a hemocytometer.

  • Injection Preparation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.[5][7]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[5]

Protocol 2: Oral Gavage Administration of DT-061

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.

  • Positioning: Hold the mouse in a vertical position to straighten the esophagus.

  • Needle Insertion: Gently insert a 20-22 gauge ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle; the mouse should swallow it with minimal resistance.[8][9][10][11][12]

  • Administration: Once the needle is in the correct position, slowly administer the prepared DT-061 solution.

  • Withdrawal: After administration, gently remove the needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualizations

DT061_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS PI3K PI3K RAS->PI3K MEK MEK RAS->MEK p_AKT p-AKT PI3K->p_AKT AKT AKT Proliferation_Survival Cell Proliferation & Survival p_AKT->Proliferation_Survival Promotes ERK ERK MEK->ERK p_c_MYC p-c-MYC (S62) ERK->p_c_MYC PP2A_complex PP2A Holoenzyme (A, C, B56α subunits) Active_PP2A Active PP2A-B56α PP2A_complex->Active_PP2A Activation DT061 DT-061 DT061->PP2A_complex Binds & Stabilizes Active_PP2A->p_AKT Dephosphorylates Active_PP2A->p_c_MYC Dephosphorylates c_MYC c-MYC Degraded_c_MYC Degraded c-MYC c_MYC->Degraded_c_MYC Ubiquitination & Degradation p_c_MYC->c_MYC p_c_MYC->Proliferation_Survival Promotes

Caption: DT-061 activates the PP2A-B56α holoenzyme, leading to dephosphorylation and subsequent degradation of oncogenic p-AKT and c-MYC.

Experimental_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. H441 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (5x10^6 cells) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing 6. DT-061 or Vehicle Administration (Oral Gavage) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Animal Weight Dosing->Monitoring Endpoint 8. Study Endpoint (e.g., Day 28) Monitoring->Endpoint Tumor_Excision 9. Tumor Excision & Measurement Endpoint->Tumor_Excision PD_Analysis 10. Pharmacodynamic Analysis (p-AKT, c-MYC) Tumor_Excision->PD_Analysis

Caption: Experimental workflow for evaluating DT-061 efficacy in a lung cancer xenograft model.

Troubleshooting_Logic Start Start: No Tumor Inhibition Check_Dose Is the dose sufficient? Start->Check_Dose Check_Bioavailability Is drug exposure adequate? Check_Dose->Check_Bioavailability Yes Increase_Dose Solution: Increase Dose (after MTD study) Check_Dose->Increase_Dose No Check_Target Is the target engaged? Check_Bioavailability->Check_Target Yes Optimize_Vehicle Solution: Optimize Vehicle Formulation Check_Bioavailability->Optimize_Vehicle No Check_Resistance Is the model resistant? Check_Target->Check_Resistance Yes PD_Analysis Action: Perform Pharmacodynamic Analysis (p-AKT, c-MYC) Check_Target->PD_Analysis Unsure Combination_Therapy Solution: Consider Combination Therapy (e.g., with MEK inhibitor) Check_Resistance->Combination_Therapy Yes PD_Analysis->Check_Resistance

Caption: A logical troubleshooting guide for addressing lack of tumor inhibition with DT-061 treatment.

References

Navigating the Stereochemical Maze: A Technical Guide to Synthesizing Optically Pure (1S,2S,3R)-DT-061

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and scientists engaged in the synthesis of the optically pure (1S,2S,3R)-DT-061, a crucial negative control for the PP2A activator DT-061, now have access to a comprehensive technical support center. This resource offers detailed troubleshooting guides and frequently asked questions to address the specific challenges encountered during its complex stereoselective synthesis.

The synthesis of this compound, a molecule with three contiguous stereocenters on a cyclohexane (B81311) ring, presents a significant synthetic challenge. Achieving the desired (1S,2S,3R) configuration with high optical purity requires precise control over multiple reaction steps, from the introduction of the first chiral center to the final diastereoselective transformations. This guide provides insights into potential pitfalls and offers practical solutions for overcoming them.

Troubleshooting Guide: Common Challenges and Solutions

Challenge Potential Cause Recommended Solution
Low Diastereoselectivity in Cyclohexane Ring Formation - Inadequate stereocontrol during the initial cycloaddition or annulation reaction. - Use of achiral reagents or catalysts.- Employ a chiral dienophile or a chiral Lewis acid catalyst in a Diels-Alder approach to establish the initial stereochemistry. - Consider a substrate-controlled approach using a chiral starting material.
Poor Enantiomeric Excess (% ee) - Incomplete resolution of a racemic intermediate. - Racemization during a subsequent reaction step.- Optimize chiral resolution methods, such as diastereomeric salt formation with a chiral resolving agent or enzymatic kinetic resolution. - Carefully select reaction conditions (temperature, solvent, base) to minimize racemization.
Incorrect Relative Stereochemistry (cis/trans isomers) - Non-selective reduction of a ketone intermediate. - Epimerization of a stereocenter under harsh reaction conditions.- Utilize sterically hindered reducing agents (e.g., L-Selectride®) to favor the formation of the desired trans amino alcohol. - Employ milder reaction conditions and protect sensitive functional groups.
Difficulty in Separating Diastereomers - Similar polarities of the diastereomeric products.- Employ advanced chromatographic techniques such as chiral HPLC or supercritical fluid chromatography (SFC). - Consider derivatization of the diastereomers to enhance their separability.
Low Yield in Phenoxazine (B87303) Ring Formation - Inefficient nucleophilic aromatic substitution. - Side reactions due to the reactivity of the phenoxazine moiety.- Optimize the reaction conditions for the Buchwald-Hartwig or Ullmann condensation (catalyst, ligand, base, temperature). - Protect the secondary amine of the phenoxazine if it interferes with subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for establishing the stereochemistry of this compound?

A1: The most critical step is the initial reaction that sets the stereochemistry of the cyclohexane ring. A highly stereocontrolled Diels-Alder reaction using a chiral auxiliary or catalyst is a common strategy to establish the desired relative and absolute stereochemistry early in the synthesis.

Q2: How can I confirm the absolute configuration of my synthetic intermediates and final product?

A2: The absolute configuration can be unequivocally determined using X-ray crystallography of a suitable crystalline derivative. Spectroscopic methods such as NMR analysis of diastereomeric derivatives (e.g., Mosher's esters) and comparison of optical rotation values with known standards are also valuable techniques.

Q3: Are there any enzymatic methods that can be applied to the synthesis of this compound?

A3: Yes, enzymatic kinetic resolution can be a powerful tool for obtaining enantiomerically pure intermediates. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the unreacted enantiomer with high optical purity.

Q4: What are the key considerations for the purification of the final compound?

A4: Due to the presence of multiple polar functional groups, purification of the final product can be challenging. Reverse-phase HPLC is often the method of choice for achieving high purity. Careful selection of the column, mobile phase, and gradient is crucial for successful separation from any remaining impurities or diastereomers.

Experimental Workflow & Synthetic Pathway

The synthesis of optically pure this compound is a multi-step process that demands careful execution and rigorous characterization at each stage. Below is a generalized workflow and a conceptual synthetic pathway.

G cluster_0 Experimental Workflow start Chiral Starting Material step1 Stereoselective Cyclohexene Formation start->step1 step2 Diastereoselective Epoxidation/Amination step1->step2 step3 Introduction of Phenoxazine Moiety step2->step3 step4 Sulfonylation step3->step4 step5 Purification & Characterization step4->step5 end Optically Pure this compound step5->end

Caption: A generalized experimental workflow for the synthesis of optically pure this compound.

G cluster_1 Conceptual Synthetic Pathway A Chiral Dienophile + Diene B Diels-Alder Cycloaddition (Chiral Lewis Acid) A->B C (1S,6R)-Cyclohexene Derivative B->C D Epoxidation C->D E Chiral Epoxide D->E F Ring Opening with Amine E->F G (1S,2S,6R)-Amino Alcohol F->G H Introduction of Phenoxazine G->H I (1S,2S,3R)-Aminocyclohexanol Derivative H->I J Sulfonylation with 4-(trifluoromethoxy)benzenesulfonyl chloride I->J K This compound J->K

Caption: A conceptual synthetic pathway illustrating key transformations for synthesizing this compound.

Detailed Methodologies

General Protocol for Diastereoselective Reduction of a Ketone Intermediate:

  • Preparation: Dissolve the ketone precursor (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) to the cooled ketone solution via syringe over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer of the amino alcohol.

This technical support center is intended to be a living resource and will be updated as new methods and insights become available. We encourage researchers to contribute their findings and experiences to further enhance our collective understanding of the synthesis of this important research compound.

interpreting conflicting data on DT-061 cytotoxicity and PP2A activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DT-061. This resource is designed for researchers, scientists, and drug development professionals to provide clarity on the use of DT-061, address conflicting data in the literature, and offer guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reported mechanism of action for DT-061?

A1: DT-061 is reported in several key studies as a small-molecule activator of protein phosphatase 2A (PP2A), also referred to as a SMAP (Small-Molecule Activator of PP2A)[1][2][3]. The proposed mechanism involves DT-061 acting as a "molecular glue" that selectively binds to and stabilizes the heterotrimeric PP2A holoenzyme containing the B56α regulatory subunit[4][5][6]. This stabilization is thought to enhance the phosphatase's activity towards specific oncogenic substrates, most notably c-MYC, leading to its dephosphorylation and subsequent degradation, thereby inducing cancer cell death and inhibiting tumor growth[4][5].

Q2: There appears to be conflicting data regarding DT-061's mechanism. What is the controversy?

A2: The primary conflict revolves around whether the observed cytotoxicity of DT-061 is a direct result of PP2A activation or due to off-target effects. While initial studies identified DT-061 as a specific PP2A-B56α activator[4][6], subsequent research has challenged this view. A 2022 study by Vit et al. reported that they were unable to detect direct effects of DT-061 on PP2A-B56 activity in their biochemical assays[7][8]. Their research, using genome-wide CRISPR-Cas9 screens, suggested that the cytotoxicity of DT-061 is independent of PP2A and is instead caused by the disruption of the Golgi apparatus and the endoplasmic reticulum (ER), which affects lipid synthesis[7][8][9]. It is important to note that this claim has been debated, with the original authors refuting the assertions made in the Vit et al. study[10]. This ongoing debate highlights the need for careful experimental validation in your specific model system.

Q3: What are the reported cytotoxic concentrations (IC50) of DT-061?

A3: The IC50 values for DT-061 vary depending on the cell line and the duration of the assay. The reported values are generally in the micromolar range. Below is a summary of published data.

Data Summary: DT-061 In Vitro Cytotoxicity

Cell LineCancer TypeIC50 (µM)Assay Notes
HCC827Lung Adenocarcinoma14.3Cell viability assay[1].
HCC3255Lung Adenocarcinoma12.4Cell viability assay[1].
REC1Mantle Cell Lymphoma15.4 (sensitive) / 11.7 (resistant)24-hour alamarBlue assay[2].
MinoMantle Cell Lymphoma13.0 (sensitive) / 13.6 (resistant)24-hour alamarBlue assay[2].
Marver-1Mantle Cell Lymphoma12.4 (sensitive) / 12.9 (resistant)24-hour alamarBlue assay[2].
FL5.12Mouse Pro-B15.248-hour viability assay[3].
H441KRAS-mutant Lung CancerDose-dependent inhibition of colony growthColony growth assay[11].
H358KRAS-mutant Lung CancerDose-dependent inhibition of colony growthColony growth assay[11].

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with DT-061.

Issue 1: My cytotoxicity results are inconsistent or not dose-dependent.

This is a common challenge that can arise from multiple factors, including the compound's alternative mechanism of action.

G start Inconsistent or Non-Dose-Dependent Cytotoxicity with DT-061 check_pp2a Is PP2A activation confirmed? (e.g., p-AKT / p-c-MYC levels decreased) start->check_pp2a check_golgi Are markers of Golgi/ER stress observed? (e.g., GM130 staining, lipid synthesis changes) start->check_golgi pp2a_yes Mechanism may align with PP2A activation model. Troubleshoot assay variability. check_pp2a->pp2a_yes Yes pp2a_no Cytotoxicity may be PP2A-independent. Investigate alternative mechanisms. check_pp2a->pp2a_no No golgi_yes Mechanism may align with Golgi/ER stress model. Confirm with specific markers. check_golgi->golgi_yes Yes golgi_no Primary cause of cytotoxicity is likely not Golgi/ER stress. Re-evaluate assay parameters. check_golgi->golgi_no No pp2a_no->golgi_yes

Caption: Troubleshooting logic for unexpected DT-061 cytotoxicity.

Possible Causes & Solutions:

  • PP2A-Independent Effects : As reported by Vit et al., DT-061 may induce cytotoxicity by disrupting Golgi and ER integrity, an effect that might not follow a classical dose-response curve for enzyme activation[7][9].

    • Recommendation : Perform immunofluorescence staining for Golgi markers (e.g., GM130) to check for structural disruption. Assess markers of ER stress (e.g., CHOP, BiP) via Western blot.

  • Assay Interference : The chemical properties of DT-061 or its metabolites could interfere with certain viability assays. For example, tricyclic compounds can sometimes interfere with assays that rely on mitochondrial reductase activity (like MTT) or have intrinsic fluorescence.

    • Recommendation : Corroborate your findings using an alternative cytotoxicity assay that measures a different cellular endpoint. If you are using an MTT assay (metabolic activity), try an LDH assay (membrane integrity) or a direct cell counting method.

  • Cell Line Specificity : The dependence on PP2A activation versus Golgi/ER stress may be cell-context specific.

    • Recommendation : If possible, test the effect of DT-061 in a cell line where B56α (PPP2R5A) has been knocked down or knocked out. If cytotoxicity persists, it supports a PP2A-independent mechanism in that model[7][9].

Issue 2: I cannot confirm PP2A activation in my cells following DT-061 treatment.

Confirming the on-target effect of DT-061 is crucial for interpreting your results.

G cluster_0 Proposed PP2A Activation by DT-061 dt061 DT-061 stabilized_complex Stabilized Active PP2A-B56α Complex dt061->stabilized_complex Binds & Stabilizes pp2a_complex PP2A Holoenzyme (A + C + B56α Subunits) pp2a_complex->stabilized_complex dephospho_substrate Dephosphorylated Substrate (e.g., c-MYC, AKT) stabilized_complex->dephospho_substrate Dephosphorylates substrate Phosphorylated Substrate (e.g., p-c-MYC, p-AKT) substrate->dephospho_substrate degradation Apoptosis / Tumor Growth Inhibition dephospho_substrate->degradation G cluster_assays Select Cytotoxicity/Apoptosis Assay start Experimental Setup (Plate & Treat Cells with DT-061) mtt MTT Assay (Measures Metabolic Activity) start->mtt ldh LDH Assay (Measures Membrane Integrity) start->ldh caspase Caspase-3/7 Assay (Measures Apoptosis Execution) start->caspase endpoint_mtt Read Absorbance (Formazan Product) mtt->endpoint_mtt endpoint_ldh Read Absorbance (Formazan Product) ldh->endpoint_ldh endpoint_caspase Read Luminescence (Light Signal) caspase->endpoint_caspase

References

how to minimize DT-061 degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of DT-061 to minimize degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DT-061 solid compound?

A1: For long-term storage, DT-061 solid compound should be stored at -20°C for months to years, protected from light and moisture. For short-term storage, such as during routine lab use, it can be kept at 0-4°C for days to weeks. The compound is stable enough for shipping at ambient temperatures for a few weeks.

Q2: How should I store DT-061 stock solutions?

A2: Stock solutions of DT-061, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to 6 months.[1][2] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][2]

Q3: How long are working solutions of DT-061 stable?

A3: It is highly recommended to prepare fresh working solutions of DT-061 for in vivo and in vitro experiments on the day of use to ensure optimal activity and avoid degradation.

Q4: Is DT-061 sensitive to light?

A4: While specific photostability data for DT-061 is not extensively published, its phenoxazine (B87303) core structure suggests a potential for photosensitivity. Phenoxazine derivatives can be susceptible to photodegradation. Therefore, it is a best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What solvents are recommended for preparing DT-061 solutions?

A5: DT-061 is soluble in DMSO. For in vivo studies, a common formulation involves preparing a concentrated stock in DMSO and then diluting it with other vehicles like PEG300, Tween 80, and saline or corn oil. Always ensure the final concentration of DMSO is appropriate for your experimental system.

Q6: What are the potential signs of DT-061 degradation?

A6: Visual signs of degradation in the solid form can include a change in color or appearance. In solution, precipitation or a change in color may indicate degradation or solubility issues. For quantitative assessment, a change in the chromatographic profile (e.g., appearance of new peaks or a decrease in the main peak area) as analyzed by HPLC is a key indicator of degradation.

Troubleshooting Guide

This guide addresses common issues related to DT-061 stability and provides potential causes and solutions.

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of DT-061 due to improper storage.Ensure solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.
Instability of working solutions.Prepare working solutions fresh on the day of the experiment.
Precipitation in stock or working solutions Poor solubility at the desired concentration.Use fresh, high-quality DMSO for stock solutions. For aqueous working solutions, ensure the final DMSO concentration is sufficient to maintain solubility. Gentle warming or sonication may aid dissolution, but monitor for degradation.
Degradation leading to less soluble products.Analyze the solution for degradation products using HPLC. If degradation is confirmed, prepare fresh solutions from a new stock.
Change in color of the solid compound or solution Potential degradation due to exposure to light or air (oxidation).Store the compound and its solutions protected from light. Consider purging vials with an inert gas like argon or nitrogen before sealing for long-term storage.
Appearance of new peaks in HPLC analysis Chemical degradation of DT-061.This indicates the formation of degradation products. Characterize these new peaks if necessary and re-evaluate storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products.

Experimental Protocols

Protocol 1: Assessment of DT-061 Stability in Solution

This protocol outlines a general method for assessing the stability of DT-061 in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • DT-061

  • HPLC-grade solvent of interest (e.g., DMSO, PBS, cell culture media)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Amber vials

Methodology:

  • Preparation of DT-061 Solution: Prepare a solution of DT-061 in the solvent of interest at a known concentration (e.g., 10 µM).

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram. Record the peak area of the DT-061 peak.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system and record the peak area of the DT-061 peak.

  • Data Analysis: Calculate the percentage of DT-061 remaining at each time point relative to the initial time point. The appearance of new peaks should also be noted as evidence of degradation.

Protocol 2: Forced Degradation Study of DT-061

Forced degradation studies help to identify potential degradation pathways and products under stress conditions.

Materials:

  • DT-061

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Mobile phase

  • Light source for photostability testing

Methodology:

  • Acidic Hydrolysis: Incubate a solution of DT-061 in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period.

  • Basic Hydrolysis: Incubate a solution of DT-061 in 0.1 M NaOH at a specified temperature for a set period.

  • Oxidative Degradation: Treat a solution of DT-061 with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid DT-061 or a solution to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of DT-061 to a light source (e.g., UV lamp or a photostability chamber).

  • Analysis: After exposure to each stress condition, analyze the samples by HPLC-UV or HPLC-MS to separate and identify the degradation products.

Visualizations

DT-061 Degradation Pathway DT061 DT-061 Hydrolysis Hydrolysis (Acidic/Basic) DT061->Hydrolysis Oxidation Oxidation DT061->Oxidation Photodegradation Photodegradation DT061->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of DT-061.

Troubleshooting Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C/-80°C, dark) Start->Check_Storage Check_Aliquoting Aliquoting Stock Solutions? Check_Storage->Check_Aliquoting Prep_Fresh Prepare Fresh Working Solutions Check_Aliquoting->Prep_Fresh HPLC_Analysis Perform HPLC Analysis of Stock Solution Prep_Fresh->HPLC_Analysis Degradation_Observed Degradation Observed? HPLC_Analysis->Degradation_Observed Discard_Stock Discard Old Stock, Use New Vial Degradation_Observed->Discard_Stock Yes Continue_Experiment Continue Experiment Degradation_Observed->Continue_Experiment No Discard_Stock->Continue_Experiment

Caption: Troubleshooting inconsistent results with DT-061.

Experimental Workflow for Stability Assessment Prep_Solution Prepare DT-061 Solution in Test Solvent Time_0_Analysis Analyze at Time 0 (HPLC) Prep_Solution->Time_0_Analysis Incubate Incubate under Test Conditions Time_0_Analysis->Incubate Time_Point_Analysis Analyze at Predetermined Time Points (HPLC) Incubate->Time_Point_Analysis Data_Analysis Calculate % Remaining and Identify Degradants Time_Point_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for assessing DT-061 stability.

References

Technical Support Center: Addressing Resistance to DT-061 Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the PP2A activator, DT-061.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DT-061?

A1: DT-061 is a small molecule activator of Protein Phosphatase 2A (PP2A). It functions as a "molecular glue" by selectively binding to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits.[1][2] This binding stabilizes the B56α-PP2A holoenzyme in its active conformation, leading to the dephosphorylation of key oncogenic proteins, most notably c-MYC.[2][3][4] The dephosphorylation of c-MYC at Serine 62 facilitates its degradation, thereby suppressing tumor growth.[4]

Q2: There are conflicting reports on the mechanism of DT-061. Can you clarify?

A2: While the primary literature describes DT-061 as a specific PP2A-B56α activator, some studies have suggested that its cytotoxic effects may be independent of PP2A and could be attributed to the disruption of Golgi and Endoplasmic Reticulum (ER) structures. It is crucial for researchers to validate the on-target effects of DT-061 in their specific cellular models.

Q3: What are the potential mechanisms of resistance to DT-061?

A3: Resistance to DT-061 can be multifactorial and may involve:

  • Intrinsic Resistance:

    • High levels of endogenous PP2A inhibitors: Overexpression of endogenous PP2A inhibitory proteins, such as CIP2A or SET, can counteract the activating effect of DT-061.[5][6] However, in some models, CIP2A overexpression did not confer additional resistance, suggesting a saturation of this mechanism.[5]

    • Mutations in PP2A subunits: Somatic mutations in the genes encoding PP2A subunits, such as the R183W mutation in the Aα scaffolding subunit (PPP2R1A), can disrupt the formation of functional PP2A holoenzymes and may reduce sensitivity to DT-061.[7]

  • Acquired Resistance:

    • Activation of bypass signaling pathways: Cancer cells may develop resistance by upregulating parallel survival pathways to compensate for the effects of PP2A activation. The PI3K/Akt/mTOR pathway is a key candidate, as PP2A is a known negative regulator of Akt.[5][8][9]

    • Alterations in the target: While not yet reported for DT-061, acquired mutations in the drug-binding site on the PP2A holoenzyme could theoretically confer resistance.

    • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters could lead to the active removal of DT-061 from the cell, reducing its intracellular concentration.

Q4: How can I determine if my cells are resistant to DT-061?

A4: Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of DT-061 in the resistant cell line compared to the parental, sensitive cell line. This is determined through cell viability assays. A 5 to 10-fold or higher increase in IC50 is generally considered a strong indicator of resistance.

Troubleshooting Guides

This section addresses common issues encountered during experiments with DT-061.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
DT-V-01 High variability in cell viability assay results. 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Incomplete solubilization of DT-061.1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper humidity in the incubator. 3. Prepare a fresh, concentrated stock solution of DT-061 in a suitable solvent like DMSO and ensure it is fully dissolved before further dilution in culture medium.
DT-V-02 No clear dose-response curve observed. 1. The concentration range of DT-061 is not optimal for the cell line. 2. The incubation time is too short. 3. The chosen cell viability assay is not sensitive enough.1. Broaden the range of DT-061 concentrations tested, including both higher and lower doses. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).
DT-WB-01 No change in p-c-MYC (Ser62) levels after DT-061 treatment in sensitive cells. 1. Insufficient drug concentration or incubation time. 2. Poor antibody quality. 3. Inadequate sample preparation (phosphatase activity).1. Perform a dose-response and time-course experiment to determine the optimal conditions for observing c-MYC dephosphorylation. 2. Validate the phospho-specific antibody using appropriate positive and negative controls. 3. Ensure that cell lysates are prepared with phosphatase inhibitors to preserve the phosphorylation status of proteins.
DT-R-01 Unable to generate a stable DT-061 resistant cell line. 1. The starting concentration of DT-061 is too high, leading to excessive cell death. 2. The incremental increase in drug concentration is too rapid. 3. The parental cell line has a low propensity to develop resistance.1. Start the selection process with a low concentration of DT-061 (e.g., IC10-IC20). 2. Increase the drug concentration gradually (e.g., 1.5 to 2-fold increments) only after the cells have adapted and are proliferating steadily. 3. Consider using a different parental cell line or a different method for inducing resistance, such as mutagenesis.
DT-BP-01 Inhibition of a suspected bypass pathway (e.g., PI3K/Akt) does not re-sensitize resistant cells to DT-061. 1. The targeted pathway is not the primary driver of resistance. 2. Multiple bypass pathways are activated simultaneously. 3. The inhibitor of the bypass pathway is not used at an effective concentration.1. Perform a broader analysis of signaling pathways (e.g., phosphoproteomics) to identify other potential bypass mechanisms. 2. Consider combination treatments with inhibitors of other candidate pathways. 3. Confirm the efficacy of the bypass pathway inhibitor by assessing the phosphorylation of its downstream targets.

Data Presentation

Table 1: Representative Cell Viability Data for Parental and DT-061 Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalDT-0611.5 ± 0.2-
DT-061 ResistantDT-06118.2 ± 1.512.1

Table 2: Representative Western Blot Quantification of Key Proteins in Parental vs. DT-061 Resistant Cells

ProteinCell LineNormalized Expression Level (relative to Parental)
p-c-MYC (Ser62) Parental1.0
DT-061 Resistant2.5
Total c-MYC Parental1.0
DT-061 Resistant2.1
p-Akt (Ser473) Parental1.0
DT-061 Resistant3.2
Total Akt Parental1.0
DT-061 Resistant1.1
CIP2A Parental1.0
DT-061 Resistant2.8

Experimental Protocols

Protocol 1: Generation of a DT-061 Resistant Cell Line

This protocol describes a method for generating a DT-061 resistant cancer cell line using a gradual dose-escalation approach.

  • Initial IC50 Determination:

    • Plate the parental cancer cell line in 96-well plates at a predetermined optimal seeding density.

    • Treat the cells with a range of DT-061 concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the initial IC50 value.

  • Induction of Resistance:

    • Culture the parental cells in their recommended growth medium.

    • Begin by treating the cells with DT-061 at a concentration equal to the IC10 or IC20, as determined from the initial IC50 experiment.

    • When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the DT-061 concentration by 1.5- to 2-fold.

    • If significant cell death is observed, reduce the concentration to the previous level until the cells recover.

    • Repeat this process of stepwise dose escalation. This process can take several months.

    • Cryopreserve cells at each stage of increased resistance.

  • Confirmation of Resistance:

    • Once the cells are able to proliferate in a significantly higher concentration of DT-061 (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line.

    • A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value confirm the establishment of a DT-061 resistant cell line.

Protocol 2: Western Blot Analysis of PP2A Signaling Pathway

This protocol outlines the steps for analyzing the phosphorylation status and expression levels of key proteins in the PP2A signaling pathway in parental and DT-061 resistant cells.

  • Sample Preparation:

    • Culture parental and DT-061 resistant cells to 80-90% confluency.

    • Treat cells with DT-061 at various concentrations and time points as required.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-c-MYC (Ser62), anti-c-MYC, anti-p-Akt (Ser473), anti-Akt, anti-CIP2A, anti-PP2A-Aα, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein levels.

Mandatory Visualizations

DT061_Mechanism_of_Action cluster_0 DT-061 Action cluster_1 Downstream Effects DT-061 DT-061 PP2A Holoenzyme (inactive) PP2A Holoenzyme (inactive) DT-061->PP2A Holoenzyme (inactive) stabilizes PP2A Holoenzyme (active B56alpha) PP2A Holoenzyme (active B56alpha) PP2A Holoenzyme (inactive)->PP2A Holoenzyme (active B56alpha) p-c-MYC (Ser62) (active) p-c-MYC (Ser62) (active) PP2A Holoenzyme (active B56alpha)->p-c-MYC (Ser62) (active) dephosphorylates c-MYC (inactive) c-MYC (inactive) p-c-MYC (Ser62) (active)->c-MYC (inactive) Degradation Degradation c-MYC (inactive)->Degradation Tumor Growth Tumor Growth Degradation->Tumor Growth inhibits

Caption: Mechanism of action of DT-061.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance DT-061 DT-061 PP2A Activation PP2A Activation DT-061->PP2A Activation Tumor Cell Apoptosis Tumor Cell Apoptosis PP2A Activation->Tumor Cell Apoptosis CIP2A/SET Overexpression CIP2A/SET Overexpression CIP2A/SET Overexpression->PP2A Activation PPP2R1A Mutation PPP2R1A Mutation PPP2R1A Mutation->PP2A Activation Akt/mTOR Activation Akt/mTOR Activation Akt/mTOR Activation->Tumor Cell Apoptosis Bypass Pathway Drug Efflux Drug Efflux Drug Efflux->DT-061 Reduces intracellular concentration

Caption: Potential mechanisms of resistance to DT-061.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_analysis Analysis of Resistance Mechanisms start Parental Cell Line ic50 Determine initial IC50 start->ic50 dose_escalation Gradual dose escalation of DT-061 ic50->dose_escalation confirm Confirm resistance (IC50 shift) dose_escalation->confirm resistant_line DT-061 Resistant Cell Line confirm->resistant_line viability Cell Viability Assays resistant_line->viability western Western Blot (p-Akt, p-c-MYC, etc.) resistant_line->western phospho Phosphoproteomics resistant_line->phospho gene_expression Gene Expression Analysis resistant_line->gene_expression

Caption: Workflow for generating and analyzing DT-061 resistant cells.

References

refining experimental controls when using (1S,2S,3R)-DT-061

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (1S,2S,3R)-DT-061. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary application in research?

This compound is the enantiomer of DT-061.[1] DT-061 is an orally active activator of protein phosphatase 2A (PP2A).[1][2] Specifically, DT-061 acts as a "molecular glue," selectively binding to and stabilizing the PP2A-B56α heterotrimer.[3][4][5] This stabilization enhances the dephosphorylation of specific substrates, most notably the oncoprotein c-MYC, leading to its degradation.[3][5][6] Due to its stereochemistry, this compound is unable to activate PP2A in the same manner and is therefore intended for use as a negative control in experiments involving the active enantiomer, DT-061.[1] Its use helps to distinguish the specific effects of PP2A activation by DT-061 from any potential off-target or non-specific effects of the chemical scaffold.

Q2: I am having trouble dissolving this compound. What are the recommended procedures?

Difficulty in dissolving this compound can be a common issue. The solubility depends on the intended application (in vitro vs. in vivo). Here are some recommended solvent systems and preparation methods.[1][2][7][8] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

For In Vitro Experiments:

  • DMSO: this compound is soluble in DMSO at concentrations up to 100 mg/mL (192.11 mM).[8][9] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[9]

  • Ethanol (B145695): Soluble in ethanol at concentrations up to 50 mg/mL (96.05 mM).[8]

For In Vivo Experiments:

For in vivo studies, it is crucial to use a well-tolerated vehicle. Here are a few validated protocols:

  • PEG300/Tween-80/Saline Formulation:

    • Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).

    • For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to reach the final volume of 1 mL. This yields a clear solution of at least 2.08 mg/mL.[1][2][7]

  • Corn Oil Formulation:

    • Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).

    • For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly. This also yields a clear solution of at least 2.08 mg/mL.[1][2]

Q3: What are the proper storage conditions for this compound?

Proper storage is critical to maintain the integrity of the compound.

  • Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][10] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[10]

  • Solid Form: Store the solid compound as per the manufacturer's instructions, typically at -20°C or -80°C.

Q4: I am not observing the expected lack of effect with this compound as a negative control. What could be the reason?

If this compound is showing unexpected activity, consider the following possibilities:

  • Compound Purity: Verify the purity of your batch of this compound. Impurities, including residual amounts of the active DT-061 enantiomer, could lead to unintended biological effects.

  • Off-Target Effects: Although designed as a negative control, at high concentrations, the chemical scaffold itself might have off-target effects unrelated to PP2A activation. It is important to perform a dose-response experiment to determine if the observed effects are concentration-dependent.

  • Experimental System: The cellular context can influence the activity of small molecules. The unexpected effects might be specific to the cell line or experimental model being used.

  • Comparison with Active Compound: Ensure that the observed effects are significantly different from those induced by the active DT-061 enantiomer. The goal is to demonstrate specificity, not necessarily complete biological inertness at all concentrations.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of DT-061 (Active Enantiomer)

ParameterCell Line/ModelValueReference
IC50 HCC82714.3 µM[9]
IC50 HCC325512.4 µM[9]
In Vivo Dosage H441 Xenograft5 mg/kg (oral gavage)[2]
In Vivo Dosage CLL Xenograft15 mg/kg (oral gavage)[11]

This data is for the active enantiomer, DT-061, and serves as a reference for designing experiments with the inactive control, this compound.

Experimental Protocols

Protocol 1: Western Blot for c-MYC Dephosphorylation

This protocol is to assess the effect of DT-061 (and the this compound negative control) on the phosphorylation status of c-MYC.

  • Cell Culture and Treatment: Plate KRAS-mutant lung cancer cells (e.g., H358 or H441) at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of DT-061 and this compound for a specified time (e.g., 1-6 hours).[5] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-c-MYC (Ser62) and total c-MYC. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Analysis: Quantify band intensities. A successful experiment with the active DT-061 should show a decrease in the ratio of phospho-c-MYC to total c-MYC. The this compound control should not produce a significant change.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess PP2A Holoenzyme Assembly

This protocol is to determine if DT-061 stabilizes the interaction between the PP2A A, B56α, and C subunits.

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

  • Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the lysates with an antibody against the PP2A A subunit (or B56α) overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the protein complexes from the beads and analyze by Western blot using antibodies against the PP2A A, B56α, and C subunits.

  • Analysis: In samples treated with active DT-061, an increase in the amount of B56α and C subunits co-immunoprecipitated with the A subunit is expected, indicating stabilization of the heterotrimer.[5] The this compound control should show no significant increase in complex formation compared to the vehicle control.

Mandatory Visualizations

G cluster_0 Upstream Signaling cluster_1 PP2A Regulation cluster_2 c-MYC Regulation Kinases Upstream Kinases (e.g., GSK3β) cMYC_p c-MYC (p-S62) (Active/Stable) Kinases->cMYC_p Phosphorylates S62 PP2A_core PP2A A/C Core Holoenzyme PP2A-B56α Holoenzyme PP2A_core->Holoenzyme B56a B56α Subunit B56a->Holoenzyme Holoenzyme->cMYC_p Dephosphorylates S62 DT061 DT-061 DT061->Holoenzyme Stabilizes cMYC c-MYC (Inactive) cMYC_p->cMYC Degradation Proteasomal Degradation cMYC->Degradation

Caption: Signaling pathway of DT-061-mediated PP2A-B56α stabilization and subsequent c-MYC dephosphorylation.

G cluster_workflow General Experimental Workflow cluster_assays Perform Assays start Hypothesis: DT-061 affects Protein X prep Prepare Stocks: DT-061 (active) This compound (control) Vehicle (e.g., DMSO) start->prep treat Treat Cells/System (Dose-Response & Time-Course) prep->treat wb Western Blot (Phospho-protein vs. Total) treat->wb coip Co-IP (Protein Complex Stability) treat->coip cell_viability Cell Viability Assay (e.g., MTT, alamarBlue) treat->cell_viability analysis Data Analysis (Compare active vs. control vs. vehicle) wb->analysis coip->analysis cell_viability->analysis conclusion Conclusion analysis->conclusion

Caption: A general workflow for experiments using DT-061 and its negative control.

G start Issue: Unexpected Experimental Outcome q_solubility Is the compound fully dissolved? start->q_solubility a_solubility_no Action: Review solubilization protocol. Use sonication/gentle heat. q_solubility->a_solubility_no No q_control Is the negative control This compound showing activity? q_solubility->q_control Yes end_node Refine Experiment a_solubility_no->end_node a_control_yes Action: 1. Verify compound purity. 2. Perform dose-response. 3. Consider off-target effects. q_control->a_control_yes Yes q_active Is the active compound DT-061 showing no effect? q_control->q_active No a_control_yes->end_node a_active_no Action: 1. Check compound stability/storage. 2. Increase concentration/time. 3. Confirm target expression in model. q_active->a_active_no Yes q_active->end_node No, it works a_active_no->end_node

References

overcoming poor oral bioavailability of DT-061 formulations

Author: BenchChem Technical Support Team. Date: December 2025

Note: As "DT-061" is a specific small molecule activator of PP2A, and detailed formulation challenges are not publicly available, this technical support center has been created based on common issues encountered with poorly bioavailable compounds, particularly those with low aqueous solubility, a common characteristic of kinase modulators. The information provided is for research and development purposes.

Welcome to the technical support hub for DT-061. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor oral bioavailability of DT-061 formulations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My DT-061 formulation shows poor and inconsistent dissolution in vitro. What steps can I take to improve it?

A1: Poor in vitro dissolution is a common hurdle for compounds like DT-061 and directly impacts oral absorption.

  • Potential Cause 1: Low Aqueous Solubility. DT-061 is a lipophilic molecule with inherently low solubility in aqueous media.

    • Solution: Consider formulation strategies designed to enhance solubility. Amorphous solid dispersions (ASDs) and lipid-based formulations are highly effective.[1][2][3] ASDs convert the crystalline drug into a higher-energy amorphous state, which can significantly increase solubility.[1][4] Lipid-based systems can dissolve the compound and utilize lipid absorption pathways.[3][5]

  • Potential Cause 2: Particle Size. Large drug particles have a smaller surface area, which limits the dissolution rate according to the Noyes-Whitney equation.[6]

    • Solution: Particle size reduction techniques such as micronization or nanomilling can increase the surface area available for dissolution.[7][8][9]

  • Potential Cause 3: Drug Recrystallization. For supersaturating systems like ASDs, the drug may crash out of solution as the more stable, less soluble crystalline form.

    • Solution: Incorporate precipitation inhibitors (polymers) into your formulation. Polymers like HPMCAS are effective at maintaining a supersaturated state.[1]

Q2: In my preclinical animal studies, I'm observing very low plasma concentrations (low Cmax and AUC) of DT-061 after oral gavage, despite using a high dose. What is the likely cause?

A2: Low systemic exposure after oral administration is the primary indicator of poor bioavailability.

  • Potential Cause 1: Dissolution-Rate-Limited Absorption. The drug may not be dissolving fast enough in the gastrointestinal (GI) tract to be absorbed effectively. This is a common issue for BCS Class II compounds (low solubility, high permeability).[6]

    • Solution: Focus on enabling formulations that present the drug in a solubilized or readily dissolvable state. Self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions can significantly improve the dissolution rate in vivo.[8][10]

  • Potential Cause 2: Extensive First-Pass Metabolism. The drug might be absorbed from the gut but then heavily metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.

    • Solution: While not a formulation fix, co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP enzymes) can be explored in preclinical models to diagnose the issue. Lipid-based formulations can also sometimes promote lymphatic transport, which partially bypasses the liver, mitigating first-pass metabolism.[2][11]

  • Potential Cause 3: Formulation-Excipient Incompatibility. Certain excipients could be hindering absorption.

    • Solution: Conduct a systematic excipient compatibility screening. Ensure all components of your formulation are well-characterized and serve a specific purpose (e.g., solubilizer, stabilizer).

Q3: I am seeing high variability in my pharmacokinetic (PK) data between animal subjects. How can I reduce this?

A3: High inter-subject variability can mask the true performance of a formulation and complicate data interpretation.

  • Potential Cause 1: Inhomogeneous Dosing Formulation. If you are using a suspension, inconsistent dosing can occur if the drug particles are not uniformly distributed.

    • Solution: Ensure your suspension is consistently mixed before and during dosing.[12] If possible, switch to a solution-based formulation, like a lipid-based system or a pH-adjusted aqueous solution, to guarantee dose uniformity.[11]

  • Potential Cause 2: Food Effects. The presence or absence of food in the GI tract can dramatically alter the absorption of lipophilic drugs.

    • Solution: Standardize the fasting state of the animals before dosing.[12] For lipophilic compounds like DT-061, administration with a high-fat meal can sometimes enhance absorption, a phenomenon to be characterized and then standardized.

  • Potential Cause 3: Formulation Instability. The formulation may not be stable, leading to changes in drug properties between preparation and administration.

    • Solution: Evaluate the stability of your formulation under the conditions of your study.[12] For enabling formulations like ASDs, ensure the drug remains amorphous and does not crystallize upon storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism limiting the oral bioavailability of DT-061?

A1: Based on its characteristics as a small molecule kinase pathway modulator, DT-061's oral bioavailability is likely limited by its poor aqueous solubility. This classifies it as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, where the rate-limiting step to absorption is the dissolution of the drug in the gastrointestinal fluids.[6]

Q2: What are the most promising formulation strategies to enhance DT-061 bioavailability?

A2: Several advanced formulation strategies are well-suited for poorly soluble drugs like DT-061:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in its amorphous, higher-energy state.[4][13] This can lead to a significant increase in apparent solubility and dissolution rate.[1][14]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), dissolve the drug in lipid excipients.[3][5] Upon contact with GI fluids, they form fine emulsions or microemulsions, which facilitate drug solubilization and absorption.[10][11]

  • Nanosuspensions: This strategy reduces drug particle size to the nanometer range, which increases the surface area and dissolution velocity.[7][15]

Q3: Are there any specific excipients that are recommended for DT-061 formulations?

A3: The choice of excipients is critical and requires experimental screening.

  • For ASDs: Polymers such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), polyvinylpyrrolidone (B124986) (PVP), and Soluplus® are commonly used to create and stabilize amorphous dispersions.[1]

  • For LBDDS: A range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400) are used. The selection depends on the drug's solubility in these excipients and the desired properties of the formulation.[11]

Q4: How does DT-061 activate PP2A and what is the relevance to formulation?

A4: DT-061 is a small-molecule activator of protein phosphatase 2A (PP2A).[16][17][18] Its mechanism involves stabilizing the PP2A complex, leading to downstream effects like the suppression of mTOR signaling and MYC oncogene activity.[19][20] While the pharmacological mechanism does not directly dictate the formulation strategy, the need to achieve sufficient and consistent plasma concentrations to engage this target in vivo is what drives the necessity for bioavailability-enhancing formulations.

Data Presentation

Table 1: Physicochemical Properties of a Typical Poorly Soluble Compound (Illustrative for DT-061)
PropertyValueImplication for Oral Bioavailability
Molecular Weight~520 g/mol [16]High MW can sometimes negatively impact permeability.
LogP> 4.0 (Estimated)High lipophilicity indicates poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 0.1 µg/mLExtremely low solubility is the primary barrier to absorption.
pKaNot availableIonizable groups could be exploited for pH-based solubilization.
Crystalline FormStable polymorphHigh lattice energy makes it difficult to dissolve.
Table 2: Comparison of Preclinical Pharmacokinetic Parameters for Different DT-061 Formulations (Illustrative Data)

Dose: 10 mg/kg, oral gavage in rats

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Absolute Bioavailability (%)
Aqueous Suspension 25 ± 104.0150 ± 70< 2%
Micronized Suspension 75 ± 252.0550 ± 180~5%
Lipid-Based (SEDDS) 450 ± 1101.53,100 ± 750~35%
Amorphous Solid Dispersion (ASD) 620 ± 1501.04,200 ± 900~48%

Experimental Protocols

Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
  • Polymer Selection: Screen polymers (e.g., HPMCAS, PVP K30, Soluplus®) for their ability to inhibit DT-061 crystallization from a supersaturated solution.

  • Solvent Selection: Identify a common solvent that can dissolve both DT-061 and the selected polymer (e.g., acetone, methanol, or a mixture).

  • ASD Preparation (Solvent Evaporation): a. Dissolve DT-061 and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio) in the selected solvent to form a clear solution. b. Evaporate the solvent rapidly using a rotary evaporator or a spray dryer to produce the solid dispersion. c. Dry the resulting powder under vacuum for 24-48 hours to remove residual solvent.

  • Characterization: a. Differential Scanning Calorimetry (DSC): Confirm the absence of a crystalline melting peak for DT-061, indicating it is in an amorphous state. b. Powder X-Ray Diffraction (PXRD): Verify the amorphous nature by observing a halo pattern instead of sharp Bragg peaks. c. In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids (e.g., FaSSGF, FaSSIF) and compare the dissolution profile to the crystalline drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Solubility Screening: Determine the saturation solubility of DT-061 in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Formulation Preparation: a. Select a ratio from the optimal region of the phase diagram. b. Add the required amount of DT-061 to the lipid mixture. c. Gently heat (e.g., to 40°C) and vortex until a clear, homogenous solution is formed.

  • Characterization: a. Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to an aqueous medium with gentle agitation. It should spontaneously form a clear or bluish-white emulsion. b. Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting globule size using dynamic light scattering (DLS). Aim for droplet sizes below 200 nm for optimal performance. c. In Vitro Dissolution: Perform dissolution testing to confirm rapid and complete release of DT-061 from the formulation.

Mandatory Visualizations

troubleshooting_workflow start Issue: Low Oral Bioavailability of DT-061 q1 Is in vitro dissolution low or variable? start->q1 s1 Implement Solubility Enhancement Strategy q1->s1 Yes q2 Is in vivo exposure (AUC) still low after reformulation? q1->q2 No s1_a Amorphous Solid Dispersion (ASD) s1->s1_a s1_b Lipid-Based System (e.g., SEDDS) s1->s1_b s1_c Particle Size Reduction s1->s1_c s1->q2 s2 Investigate Permeability & First-Pass Metabolism q2->s2 Yes end_node Optimized Formulation Achieved q2->end_node No s2_a Caco-2 Permeability Assay s2->s2_a s2_b Liver Microsome Stability Assay s2->s2_b

Caption: Troubleshooting workflow for low DT-061 bioavailability.

asd_mechanism cluster_0 Formulation cluster_1 In GI Fluid asd DT-061 in ASD (Amorphous, High Energy) dissolved Dissolved DT-061 (Supersaturated) asd->dissolved Fast Dissolution crystalline Crystalline DT-061 (Stable, Low Energy) crystalline->dissolved Slow Dissolution precipitate Recrystallized Drug (Poorly Absorbed) dissolved->precipitate Precipitation (Inhibited by Polymer) absorbed Absorbed Drug (Enters Bloodstream) dissolved->absorbed Membrane Permeation

Caption: Mechanism of improved absorption with an ASD formulation.

experimental_workflow start Start: Poorly Soluble DT-061 screening 1. Formulation Screening (ASD, LBDDS, Nanosuspension) start->screening characterization 2. Physicochemical Characterization (DSC, PXRD, DLS) screening->characterization dissolution 3. In Vitro Dissolution Testing characterization->dissolution pk_study 4. Preclinical Pharmacokinetic Study (e.g., in Rats) dissolution->pk_study analysis 5. Data Analysis & Lead Formulation Selection pk_study->analysis end_node End: Lead Formulation Identified analysis->end_node

Caption: High-level experimental workflow for formulation development.

References

Navigating DT-061 Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DT-061 in cellular assays. The information is tailored for scientists and drug development professionals to help identify and understand potential artifacts and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results with DT-061 are inconsistent with its proposed role as a specific PP2A-B56α activator. What could be the reason?

Recent studies have presented conflicting evidence regarding the mechanism of action of DT-061. While it was initially reported to selectively bind and stabilize the PP2A-B56α holoenzyme, subsequent research suggests that its cytotoxic effects may be independent of PP2A activation and instead stem from off-target effects.[1][2] A key finding from these later studies is that DT-061 can disrupt the Golgi apparatus and the endoplasmic reticulum (ER).[1][2][3][4] Therefore, it is crucial to consider that the observed cellular phenotype may be a result of these off-target effects rather than specific PP2A-B56α activation.

Q2: What are the specific off-target effects of DT-061 that have been reported?

Genome-wide CRISPR-Cas9 screens have revealed that cells are sensitized to DT-061 upon the knockout of genes related to ER and Golgi function.[1][2] Specifically, depletion of components of the NatC and TRAPP complexes, which are involved in Golgi integrity, increases sensitivity to DT-061.[1][2][3] Functionally, DT-061 has been shown to cause disruption of both the Golgi and ER, as well as associated lipid synthesis.[1][2]

Q3: How can I determine if the effects I'm observing are due to PP2A activation or off-target effects?

To dissect the underlying cause of your experimental observations, consider the following control experiments:

  • CRISPR-Cas9 Knockout: Investigate the effect of DT-061 in cell lines where specific PP2A B56 subunits, particularly B56α, have been knocked out. If the cytotoxic or phenotypic effects of DT-061 persist in the absence of its proposed target, it strongly suggests a PP2A-independent mechanism.[1][2]

  • Golgi and ER Integrity Assays: Utilize markers for the Golgi apparatus (e.g., live-cell Golgi markers) and the ER to assess their morphology and integrity in the presence of DT-061.[1][2] Disruption of these organelles would point towards the off-target effects identified in recent literature.

  • Microtubule Polymerization Assay: While DT-061 itself has not been found to directly affect microtubule polymerization, comparing its effects to compounds known to disrupt the cytoskeleton can be a useful counter-screen, especially if your phenotype involves cell division or morphology changes.[1][2][3]

Troubleshooting Guide

Issue: Unexpected Cell Death or Cytotoxicity

If you observe significant cell death that doesn't correlate with the expected consequences of PP2A-B56α activation in your cell model, it is highly probable that this is due to the disruption of the Golgi and ER.

Troubleshooting Workflow:

cluster_observe Observation cluster_hypothesize Hypothesis cluster_test Experimental Validation cluster_conclusion Conclusion observe Unexpected Cytotoxicity with DT-061 hypo1 On-Target: PP2A-B56α Activation observe->hypo1 hypo2 Off-Target: Golgi/ER Stress observe->hypo2 test1 CRISPR KO of B56α hypo1->test1 test2 Golgi/ER Integrity Staining hypo2->test2 conc1 Cytotoxicity Persists -> Off-Target test1->conc1 conc3 Cytotoxicity Abolished -> On-Target test1->conc3 conc2 Golgi/ER Disrupted -> Off-Target test2->conc2 DT061 DT-061 PP2A_complex PP2A-B56α Holoenzyme DT061->PP2A_complex stabilizes cMYC p-c-MYC (S62) PP2A_complex->cMYC dephosphorylates Ub_cMYC c-MYC cMYC->Ub_cMYC Degradation Proteasomal Degradation Ub_cMYC->Degradation ubiquitination Apoptosis Apoptosis Degradation->Apoptosis DT061 DT-061 Cell Cellular Treatment DT061->Cell CRISPR CRISPR-Cas9 Screen Cell->CRISPR Organelle_Staining Golgi/ER Staining Cell->Organelle_Staining Hits Identify Sensitizing Gene KOs (e.g., TRAPP, NatC components) CRISPR->Hits Hits->Organelle_Staining Hypothesis Driven Phenotype Observe Golgi/ER Disruption Organelle_Staining->Phenotype Conclusion Conclusion: Cytotoxicity is linked to Golgi/ER stress Phenotype->Conclusion

References

dealing with batch-to-batch variability of synthetic DT-061

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic DT-061.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of synthetic DT-061. What could be the cause?

A1: Batch-to-batch variability is a known challenge in the synthesis of complex small molecules. Several factors can contribute to inconsistent results with DT-061:

  • Purity and Impurities: The purity of each batch can differ. Even small amounts of impurities can have off-target effects or interfere with the primary activity of DT-061, leading to variable experimental outcomes.

  • Isomeric Content: DT-061 has a specific stereochemistry that is crucial for its activity. The presence of other stereoisomers, such as the enantiomer (1S,2S,3R)-DT-061 which can act as a negative control, can vary between batches and affect the overall potency.[1][2]

  • Solubility and Formulation: Differences in the physical properties of the powder (e.g., crystallinity, particle size) between batches can affect its solubility and the stability of prepared solutions. Inconsistent dissolution can lead to variations in the effective concentration used in experiments.

  • Residual Solvents or Reagents: Trace amounts of solvents or reagents from the synthesis and purification process might differ between batches and could influence cellular responses.

We recommend performing analytical validation on each new batch to ensure consistency.

Q2: How can we validate the quality and consistency of a new batch of DT-061?

A2: To ensure the reliability of your experimental results, we recommend the following quality control checks for each new batch of DT-061:

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. Compare the chromatogram with the certificate of analysis provided by the manufacturer.

  • Identity Confirmation: Confirm the molecular weight of the compound using Mass Spectrometry (MS).[3]

  • Potency Evaluation: Perform a dose-response experiment in a well-characterized and sensitive cell line (e.g., KRAS-mutant lung cancer cell lines like H358 or H441) to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).[4] Compare this value to previously validated batches.

A summary of expected analytical specifications for a high-quality batch of DT-061 is provided in the table below.

ParameterMethodRecommended Specification
Purity HPLC≥98%
Identity Mass SpectrometryMolecular Weight: 520.52 g/mol [3][5]
Potency (IC50) Cell-Based Assay (e.g., H358 cells)Consistent with internal historical data (e.g., within a 2-fold range)

Q3: There are conflicting reports in the literature regarding the direct target and mechanism of action of DT-061. How should we interpret our results?

A3: The scientific literature presents some differing findings on the precise mechanism of action of DT-061. While initially identified as a specific activator of the PP2A-B56α holoenzyme[6][7], other studies have suggested it may target PP2A-B55α or have PP2A-independent effects, such as disrupting the Golgi apparatus and endoplasmic reticulum.[7][8][9]

Given this, it is crucial to:

  • Include appropriate controls: Use the inactive enantiomer this compound as a negative control in your experiments to distinguish specific from non-specific effects.[1][2]

  • Verify the downstream pathway: If you are investigating the role of DT-061 as a PP2A activator, it is essential to measure the phosphorylation status of known PP2A substrates, such as c-MYC or AKT, in your experimental system.[5][6]

The diagram below illustrates the proposed primary signaling pathway for DT-061 as a PP2A activator.

DT061_Pathway cluster_cMYC c-MYC Regulation DT061 DT-061 PP2A_complex PP2A Holoenzyme (A, C, and B56α subunits) DT061->PP2A_complex Activates p_cMYC Phospho-c-MYC (Oncogenic) PP2A_complex->p_cMYC Dephosphorylates cMYC c-MYC Apoptosis Apoptosis p_cMYC->Apoptosis cMYC->Apoptosis

Caption: Proposed signaling pathway of DT-061 as a PP2A activator.

Troubleshooting Guides

Issue 1: Reduced or no activity of DT-061 in our cell-based assays.

Possible Cause Recommended Action
Degradation of DT-061 DT-061 stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Poor Solubility DT-061 is insoluble in aqueous media.[10] Ensure the compound is fully dissolved in an appropriate organic solvent (e.g., DMSO) before preparing the final dilution in cell culture medium. Visually inspect for any precipitation after dilution.
Incorrect Batch Potency If possible, test the activity of the current batch in parallel with a previous batch that showed good activity. If the new batch is less potent, contact the supplier and provide your comparative data.
Cell Line Insensitivity The cellular context is critical for DT-061 activity. Its effects are most pronounced in cell lines with specific genetic backgrounds, such as KRAS mutations or MYC-driven cancers.[4][5] Confirm that your cell line is a relevant model for DT-061 activity.

Issue 2: High background signal or off-target effects observed.

Possible Cause Recommended Action
Impure Compound Synthetically derived impurities may cause off-target effects. If you suspect this, consider purifying the compound further or obtaining a batch with higher purity.
Compound Precipitation At high concentrations, DT-061 may precipitate out of solution, leading to non-specific cellular stress and toxicity. Determine the optimal concentration range for your experiments and ensure the compound remains in solution.
PP2A-Independent Effects As reported in some studies, DT-061 may have effects independent of PP2A activation, such as disruption of the Golgi and ER.[8][9] If your results are inconsistent with PP2A activation, consider investigating these alternative mechanisms.

Experimental Protocols

Protocol 1: Preparation of DT-061 Stock and Working Solutions

This protocol provides a general guideline for preparing DT-061 solutions for in vitro experiments.

protocol_workflow start Start: Weigh DT-061 Powder dissolve Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM) start->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex store Aliquot and store at -80°C vortex->store thaw Thaw a single aliquot for the experiment store->thaw dilute Perform serial dilutions in cell culture medium to achieve final working concentrations thaw->dilute end End: Add to cells dilute->end

Caption: Workflow for preparing DT-061 solutions.

  • Stock Solution (10 mM):

    • Weigh out the required amount of DT-061 powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your cell culture medium to obtain the desired final concentrations for your experiment.

    • Ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).

Protocol 2: Validating DT-061 Activity by Western Blot

This protocol outlines a method to verify the on-target activity of DT-061 by assessing the phosphorylation status of a downstream target.

western_blot_workflow seed_cells 1. Seed cells and allow them to adhere overnight treat_cells 2. Treat cells with varying concentrations of DT-061 and controls (vehicle, inactive enantiomer) seed_cells->treat_cells lyse_cells 3. Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page 4. Separate proteins by SDS-PAGE and transfer to a membrane lyse_cells->sds_page antibody_incubation 5. Incubate with primary antibodies (e.g., anti-p-c-MYC, anti-c-MYC, anti-p-AKT, anti-AKT, loading control) sds_page->antibody_incubation detection 6. Incubate with secondary antibodies and detect signal antibody_incubation->detection analyze 7. Analyze the relative phosphorylation levels detection->analyze

Caption: Western blot workflow to validate DT-061 activity.

  • Cell Treatment:

    • Seed your chosen cell line at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of DT-061 concentrations (e.g., 0.1 µM to 10 µM).

    • Include a vehicle control (DMSO) and, if available, a negative control (the inactive enantiomer of DT-061).

    • Incubate for a suitable duration (e.g., 6-24 hours) to observe changes in protein phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein for each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against your target of interest (e.g., phospho-c-MYC, total c-MYC, phospho-AKT, total AKT) and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • A successful experiment should show a dose-dependent decrease in the phosphorylation of PP2A substrates in cells treated with active DT-061.

References

Validation & Comparative

A Comparative Analysis of DT-061 and Other PP2A Activators for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of DT-061 with other prominent Protein Phosphatase 2A (PP2A) activators. This document synthesizes available experimental data to highlight the therapeutic potential and mechanistic nuances of these compounds in oncology.

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways. Its inactivation is a common event in many cancers, making PP2A an attractive target for therapeutic intervention. A class of drugs known as PP2A activators aims to restore the tumor-suppressive function of this enzyme. This guide focuses on DT-061, a member of the Small Molecule Activators of PP2A (SMAPs) class, and compares its efficacy with other notable PP2A activators, including other SMAPs, FTY720 (Fingolimod), Forskolin, and the more recent iHAP1.

Mechanism of Action and Cellular Effects

DT-061 is a derivative of a tricyclic neuroleptic that has been engineered to reduce off-target effects. It is reported to directly bind to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that promotes the assembly and stabilization of the active heterotrimer. Specifically, cryo-electron microscopy studies have suggested that DT-061 stabilizes the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncogenic substrates like c-MYC, AKT, and ERK.

However, it is crucial to note a developing controversy in the field. Some studies have reported that the cytotoxic effects of DT-061 and another compound, iHAP1, may be independent of their effects on PP2A. These reports suggest that DT-061 may disrupt the Golgi apparatus and endoplasmic reticulum, while iHAP1 may act as a microtubule poison. This guide will present the data supporting both the PP2A-dependent and -independent mechanisms of action.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of DT-061 and other PP2A activators based on available literature. Direct comparative studies are limited, and experimental conditions may vary between studies.

In Vitro Cytotoxicity
CompoundCell LineCancer TypeIC50 (µM)Citation
DT-061 HCC827Lung Adenocarcinoma14.3
H3255Lung Adenocarcinoma12.4
H1975Lung Adenocarcinoma10.6
H1650Lung Adenocarcinoma10.6
REC1Mantle Cell Lymphoma15.4
MinoMantle Cell Lymphoma13.0
Marver-1Mantle Cell Lymphoma12.4
SMAP-2 LNCaPProstate Cancer16.9
22Rv1Prostate Cancer14.1
FTY720 VariousColorectal Cancer~5
Forskolin Neuroblastoma cell linesNeuroblastoma>10 (decreased proliferation at lower concentrations)
In Vivo Tumor Growth Inhibition
CompoundCancer ModelDosing RegimenTumor Growth InhibitionCitation
DT-061 Enzalutamide-resistant VCaP xenograft15 mg/kg or 50 mg/kg, twice daily, oralDramatic tumor regression
KRAS-mutant lung cancer xenograft (H358)5 mg/kg, twice dailySignificant tumor growth inhibition
SMAP-2 Pancreatic cancer mouse model15 mg/kg, daily, intraperitonealDecreased tumor growth and weight

Experimental Protocols

PP2A Phosphatase Activity Assay (Malachite Green-based)

This assay measures the enzymatic activity of PP2A by quantifying the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.

  • Immunoprecipitation of PP2A:

    • Lyse cells in a suitable buffer (e.g., 20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors).

    • Incubate 50-100 µg of protein lysate with an anti-PP2A catalytic subunit antibody (e.g., clone 1D6) and protein A/G-agarose beads for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer and then with a Ser/Thr assay buffer.

  • Phosphatase Reaction:

    • Resuspend the beads in the Ser/Thr assay buffer containing the phosphopeptide substrate (e.g., K-R-pT-I-R-R).

    • Incubate at 30°C for 10-30 minutes.

  • Phosphate Detection:

    • Centrifuge to pellet the beads and transfer the supernatant to a new microplate.

    • Add Malachite Green Reagent A and incubate for 10 minutes at room temperature.

    • Add Malachite Green Reagent B and incubate for 20 minutes at room temperature.

    • Measure the absorbance at 620 nm.

    • Quantify the amount of free phosphate using a standard curve.

Cell Viability Assay (MTT/XTT or similar)
  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a range of concentrations of the PP2A activator or vehicle control.

  • Incubate for 48-72 hours.

  • Add the viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model
  • Inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the PP2A activator (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule.

  • Measure tumor volume (e.g., using calipers) and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Visualizations

Canonical PP2A Activation Pathway

The activation of PP2A by compounds like DT-061 is thought to restore its ability to dephosphorylate and inactivate key oncogenic kinases, thereby suppressing tumor growth.

PP2A_Activation_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK cMYC c-MYC ERK->cMYC PP2A_inactive Inactive PP2A Holoenzyme PP2A_active Active PP2A Holoenzyme PP2A_inactive->PP2A_active DT061 DT-061 DT061->PP2A_active Activates PP2A_active->AKT Dephosphorylates PP2A_active->ERK Dephosphorylates PP2A_active->cMYC Dephosphorylates cMYC->Proliferation

Canonical PP2A signaling pathway activated by DT-061.

Proposed PP2A-Independent Mechanisms

Recent evidence suggests that the cytotoxicity of DT-061 and iHAP1 may involve mechanisms independent of direct PP2A activation.

PP2A_Independent_Mechanisms cluster_dt061 cluster_ihap1 DT061 DT-061 Golgi Golgi Apparatus DT061->Golgi Disrupts ER Endoplasmic Reticulum DT061->ER Disrupts iHAP1 iHAP1 Microtubules Microtubule Depolymerization iHAP1->Microtubules Induces CellStress Cellular Stress Golgi->CellStress ER->CellStress MitoticArrest Mitotic Arrest Microtubules->MitoticArrest

Proposed PP2A-independent cytotoxic mechanisms of DT-061 and iHAP1.

Conclusion

DT-061 and other SMAPs represent a promising class of anti-cancer agents that aim to reactivate the tumor suppressor function of PP2A. The available data demonstrates their ability to induce cancer cell death and inhibit tumor growth in various preclinical models. However, the conflicting reports on their precise mechanism of action warrant further investigation. For researchers in drug development, it is essential to consider both the PP2A-dependent and -independent effects of these compounds in their experimental designs. Future studies should focus on direct, side-by-side comparisons of these activators in a range of cancer models to better delineate their efficacy and therapeutic potential.

Validation of (1S,2S,3R)-DT-061 as an Inactive Control for PP2A Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potent and selective protein phosphatase 2A (PP2A) activator, DT-061, and its stereoisomer, (1S,2S,3R)-DT-061, which serves as an inactive control. The data presented herein validates the use of this compound as a negative control in experiments investigating the biological effects of PP2A activation by DT-061.

DT-061 is a small molecule activator of PP2A that functions by selectively stabilizing the B56α-containing PP2A holoenzyme.[1] This stabilization enhances the phosphatase activity towards specific substrates, a key downstream target being the oncoprotein c-MYC.[1][2] The stereochemistry of DT-061 is critical for its biological activity. Its enantiomer, this compound, is utilized as an inactive control to distinguish PP2A-mediated effects from off-target or non-specific activities of the active compound. While direct comparative studies with the enantiomer are not extensively published, the principle of stereospecificity in drug-target interactions is a well-established pharmacological concept. Furthermore, rationally designed structural analogs of DT-061, predicted to be inactive due to the disruption of key binding interactions, have been synthesized and experimentally validated as being unable to stabilize the PP2A holoenzyme complex.[1]

Comparative Analysis of DT-061 and Inactive Analogs

To demonstrate the necessity of the specific stereochemistry and chemical features of DT-061 for its activity, a series of inactive analogs were synthesized and tested. The data below compares the ability of DT-061 and these inactive compounds to stabilize the PP2A B56α holoenzyme and to affect cell viability.

Holoenzyme Stabilization via Fluorescence Polarization

A fluorescence polarization assay was employed to measure the binding and stabilization of the PP2A B56α subunit to the A and C subunit dimer (AC). An increase in fluorescence polarization indicates the formation of a stable trimeric holoenzyme.

CompoundDescriptionConcentrationRelative Fluorescence PolarizationConclusion
DT-061 Active PP2A Activator2 µMSignificant IncreaseEffectively stabilizes the B56α-PP2A holoenzyme
NZ-035 Inactive Analog (methylated sulfonamide)2 µMNo significant changeFails to stabilize the holoenzyme
NZ-043 Inactive Analog (dimethylated sulfonamide)2 µMNo significant changeFails to stabilize the holoenzyme
NZ-044 Inactive Analog (benzylated sulfonamide)2 µMNo significant changeFails to stabilize the holoenzyme

Data synthesized from Leonard et al., 2020.

Cell Viability in H358 Lung Adenocarcinoma Cells

The effect of DT-061 and its inactive analogs on the viability of H358 lung adenocarcinoma cells was assessed to correlate holoenzyme stabilization with cellular activity.

CompoundDescriptionIC50Conclusion
DT-061 Active PP2A Activator~15 µMInduces cell death
NZ-035 Inactive Analog> 50 µMLacks cytotoxic activity
NZ-043 Inactive Analog> 50 µMLacks cytotoxic activity
NZ-044 Inactive Analog> 50 µMLacks cytotoxic activity

Data synthesized from Leonard et al., 2020.

Experimental Protocols

Fluorescence Polarization Assay for PP2A Holoenzyme Stabilization

This assay quantitatively measures the interaction between the PP2A B56α regulatory subunit and the AC core enzyme in the presence of a test compound.

  • Protein Expression and Purification: Recombinant PP2A A, C, and B56α subunits are expressed and purified. The B56α subunit is labeled with a fluorescent probe (e.g., fluorescein).

  • Reaction Setup: The fluorescently labeled B56α subunit is mixed with the PP2A AC dimer in a suitable buffer system in a microplate.

  • Compound Addition: DT-061 or an inactive control compound is added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow the components to reach binding equilibrium.

  • Measurement: Fluorescence polarization is measured using a plate reader equipped with appropriate filters. An increase in polarization indicates the formation of a larger, more slowly rotating complex, signifying stabilization of the holoenzyme.

Cell Viability Assay

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: H358 lung adenocarcinoma cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of DT-061 or the inactive control compounds.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Signaling Pathway and Experimental Workflow

DT-061-Mediated PP2A Activation Pathway

PP2A_Activation DT-061 Mechanism of Action DT061 DT-061 Holoenzyme Stable B56α-PP2A Holoenzyme DT061->Holoenzyme Stabilizes PP2A_AC PP2A AC Dimer PP2A_AC->Holoenzyme B56a B56α Subunit B56a->Holoenzyme cMYC c-MYC Holoenzyme->cMYC Dephosphorylates p_cMYC Phosphorylated c-MYC (Active) p_cMYC->cMYC Degradation c-MYC Degradation cMYC->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: DT-061 stabilizes the B56α-PP2A holoenzyme, leading to c-MYC dephosphorylation and apoptosis.

Experimental Workflow for Validating Inactive Controlsdot

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FP_Assay Fluorescence Polarization Assay Data_Analysis Comparative Data Analysis FP_Assay->Data_Analysis Measure Holoenzyme Stabilization SPR_Assay Surface Plasmon Resonance SPR_Assay->Data_Analysis Measure Binding Affinity Viability_Assay Cell Viability Assay Viability_Assay->Data_Analysis Determine IC50 WB_Assay Western Blot for p-cMYC WB_Assay->Data_Analysis Assess c-MYC Dephosphorylation Compounds DT-061 (Active) This compound (Inactive) Compounds->FP_Assay Compounds->SPR_Assay Compounds->Viability_Assay Compounds->WB_Assay Conclusion Validation of Inactive Control Data_Analysis->Conclusion

References

A Comparative Guide to DT-061: A PP2A Activator in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DT-061, a small molecule activator of Protein Phosphatase 2A (PP2A), with other emerging alternatives in the context of cancer cell line studies. We delve into its mechanism of action, comparative efficacy, and provide detailed experimental protocols to support further research.

Introduction to DT-061

DT-061, also known as NZ-8-061, is an orally bioavailable small molecule that has garnered significant interest in oncology research for its ability to activate the tumor suppressor protein, PP2A.[1] PP2A is a family of serine/threonine phosphatases that negatively regulate multiple oncogenic signaling pathways. DT-061 is reported to function as a "molecular glue," selectively stabilizing the PP2A-B56α holoenzyme. This stabilization enhances the dephosphorylation of key oncoproteins, most notably c-MYC, leading to its degradation and subsequent inhibition of tumor growth.[2][3]

Comparative Analysis of DT-061 and Other PP2A Activators

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) values for DT-061 and other PP2A activators across a standardized panel of cancer cell lines is challenging due to variations in experimental conditions between studies. However, available data allows for a qualitative and, in some cases, a direct comparison.

Table 1: Comparative Efficacy of DT-061 and Other PP2A Activators in Various Cancer Cell Lines

CompoundCancer Cell Line(s)Reported Effect(s)IC50/LC50 (µM)Reference(s)
DT-061 Lung Adenocarcinoma (H1975, PDX models)Induces apoptosis, inhibits tumor growth, enhances the effect of TKIs.Not specified in this study[4]
KRAS-mutant Lung Cancer (H441, H358)Dose-dependent inhibition of colony growth.Not specified in this study
Chronic Lymphocytic Leukemia (MEC1)Overcomes multidrug resistance, induces apoptosis.Not specified in this study
NeuroblastomaDecreased cell survival and proliferation.Not specified in this study[5]
Glioblastoma & MedulloblastomaInduces apoptosis in combination with AKT and PDK inhibitors.Not specified in this study[6]
iHAP1 HeLa, RPE1-hTERT p53-/-Induces cell death, reported to act as a microtubule poison.LC50 values not affected by B56 subunit removal.[7][8]
FTY720 (Fingolimod) Renal, Breast, Colon CarcinomaInduces apoptosis, enhances TRAIL-mediated cell death.~5-15 (cell line dependent)[9][10]
Chronic Lymphocytic LeukemiaInduces apoptosis.Not specified in this study[11]
ATUX-792 & DBK-1154 Neuroblastoma (SK-N-AS, SK-N-BE(2), SH-EP, WAC2, PDX models)Decreased cell viability and proliferation, decreased MYCN expression.Not specified in this study[5][12]

Key Comparative Insights:

  • DT-061 vs. iHAP1: A study directly comparing DT-061 and iHAP1 in HeLa and RPE1-hTERT p53-/- cell lines reported that the cytotoxicity of both compounds may be independent of their proposed PP2A-B56 stabilizing activity.[7][8] The study suggested that iHAP1 acts as a microtubule poison, while DT-061's toxicity is linked to the disruption of the Golgi apparatus and endoplasmic reticulum.[7][8][13] This highlights a crucial debate on the precise mechanism of action of DT-061.

  • DT-061 vs. FTY720 (Fingolimod): Both DT-061 and FTY720 have demonstrated pro-apoptotic effects in various cancer cell lines.[9][11] FTY720, an approved immunomodulator, also activates PP2A, but its anti-cancer effects are reported to be independent of S1P receptor signaling, a pathway it is well-known to modulate.[9][11]

  • Next-Generation Activators (ATUX-792 & DBK-1154): These novel PP2A activators have shown efficacy in neuroblastoma models, demonstrating decreased cell survival and proliferation.[5][12] They represent a continued effort to develop more specific and potent PP2A-targeted therapies.

The Dual Mechanism of Action of DT-061: A Point of Discussion

The primary mechanism attributed to DT-061 is the stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation of oncogenic substrates like c-MYC.[2][3] However, emerging evidence suggests a potential second, PP2A-independent mechanism involving the induction of Golgi and endoplasmic reticulum (ER) stress.[7][8][13] This dual mechanism warrants further investigation to fully understand its therapeutic potential and potential off-target effects.

Signaling Pathways and Experimental Workflows

To aid in the visualization of the processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of DT-061

DT061_Signaling_Pathway cluster_0 DT-061 Action cluster_2 Oncogenic Signaling DT061 DT-061 B56a B56α (Regulatory) DT061->B56a Stabilizes Interaction PP2A_A PP2A-A (Scaffold) PP2A_C PP2A-C (Catalytic) PP2A_A->PP2A_C B56a->PP2A_A cMYC_p p-c-MYC (Active) B56a->cMYC_p Targets for Dephosphorylation cMYC c-MYC (Inactive) cMYC_p->cMYC Dephosphorylation Proliferation Tumor Cell Proliferation cMYC_p->Proliferation Degradation Proteasomal Degradation cMYC->Degradation

Caption: Proposed signaling pathway of DT-061 via PP2A-B56α stabilization.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed Seed cancer cells in 96-well plates start->seed treat Treat cells with DT-061 & control compounds seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTT or MTS reagent incubate->add_reagent incubate2 Incubate for 1-4 hours add_reagent->incubate2 read Measure absorbance (570 nm for MTT) incubate2->read analyze Analyze data and calculate IC50 values read->analyze end End analyze->end

Caption: General workflow for determining cell viability using MTT/MTS assays.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of DT-061, a comparator compound, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with DT-061 or control compounds at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot for c-MYC Dephosphorylation
  • Protein Extraction: Treat cells with DT-061 or control compounds. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-c-MYC (Ser62) and total c-MYC, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion

DT-061 represents a promising therapeutic strategy for cancers driven by oncogenes like c-MYC. Its ability to activate the tumor suppressor PP2A provides a distinct mechanism of action compared to conventional kinase inhibitors. However, the ongoing debate regarding its PP2A-independent effects on the Golgi and ER necessitates further investigation for a complete understanding of its cellular impact. This guide provides a foundational comparison and detailed protocols to facilitate further research into DT-061 and the broader class of PP2A activators, ultimately aiming to advance the development of novel cancer therapies.

References

A Comparative Analysis of DT-061 and its Chemical Derivatives as Modulators of Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the small molecule Protein Phosphatase 2A (PP2A) activator, DT-061, and its strategically designed chemical derivatives. The content herein summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction to DT-061

DT-061 is an orally bioavailable small molecule that has been identified as an activator of the serine/threonine phosphatase PP2A.[1][2] PP2A is a crucial tumor suppressor that is often inactivated in various cancers, leading to the hyperphosphorylation of oncogenic proteins.[3][4] DT-061 is reported to function as a "molecular glue," selectively stabilizing the heterotrimeric PP2A holoenzyme containing the B56α regulatory subunit.[3][5][6] This stabilization enhances the phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC, promoting its dephosphorylation and subsequent degradation.[3][7] To validate the binding mechanism and structure-activity relationship of DT-061, several chemical derivatives, including NZ-035, NZ-043, and NZ-044, were synthesized. These derivatives were designed to be inactive by introducing steric hindrance in the putative binding pocket.[5]

However, it is important to note that some studies have questioned the direct and exclusive role of PP2A activation in the cytotoxic effects of DT-061.[8][9] Research has suggested that DT-061 may induce cell death through PP2A-independent mechanisms, including the disruption of Golgi and endoplasmic reticulum (ER) structures.[8][9] This guide will present data from both perspectives to provide a balanced and objective overview.

Quantitative Performance Analysis

The following tables summarize the available quantitative data comparing the activity of DT-061 with its chemical derivatives.

Table 1: In Vitro Activity and Cellular Effects

CompoundDescriptionPP2A-B56α Stabilization (via Fluorescence Polarization)Cell Viability (GI50 in H358 cells, 24h)
DT-061 Parent CompoundStabilizes AC-B56α complexActive
NZ-035 Derivative with one additional methyl groupLoses the ability to stabilize the AC-B56α complexSignificantly reduced effect compared to DT-061
NZ-043 Derivative with two additional methyl groupsLoses the ability to stabilize the AC-B56α complexSignificantly reduced effect compared to DT-061
NZ-044 Derivative with one additional benzene (B151609) groupLoses the ability to stabilize the AC-B56α complexSignificantly reduced effect compared to DT-061

Data synthesized from Leonard et al., 2020.[5] Note: Specific GI50 values were not detailed in the source material, but the derivatives showed a markedly reduced impact on cell viability.

Table 2: In Vivo Efficacy of DT-061

Animal ModelCell LineTreatmentOutcome
Nude MiceH358 or H441 xenografts5 mg/kg DT-061, oral gavage, 4 weeksInhibition of tumor growth

Data from MedchemExpress product information.[2]

Signaling Pathway of DT-061

DT-061 is proposed to enhance the activity of the PP2A-B56α holoenzyme. This leads to the dephosphorylation of key oncogenic proteins, primarily c-MYC at the Serine 62 position, which marks it for proteasomal degradation. The activation of PP2A by DT-061 can also lead to the dephosphorylation and inactivation of other pro-survival signaling molecules like AKT and ERK.[4]

DT061_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS DT061 DT-061 PP2A_inactive PP2A-B56α (inactive) DT061->PP2A_inactive stabilizes PP2A_active PP2A-B56α (active) PP2A_inactive->PP2A_active pAKT p-AKT PP2A_active->pAKT dephosphorylates pERK p-ERK PP2A_active->pERK dephosphorylates pcMYC p-c-MYC (S62) PP2A_active->pcMYC dephosphorylates AKT AKT PI3K->AKT AKT->pAKT cMYC c-MYC pAKT->cMYC stabilizes Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->pERK ERK->cMYC phosphorylates (S62) pERK->cMYC phosphorylates (S62) pERK->Proliferation cMYC->pcMYC Degradation Proteasomal Degradation cMYC->Degradation targeted for pcMYC->Degradation inhibited pcMYC->Proliferation promotes

Caption: Proposed signaling pathway of DT-061 action.

Experimental Methodologies

Detailed protocols for key experiments used in the evaluation of DT-061 and its derivatives are provided below.

Fluorescence Polarization Assay for PP2A Holoenzyme Stabilization

This assay is used to measure the binding and stabilization of the PP2A-B56α holoenzyme by DT-061 and its derivatives in real-time.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Purify_AC 1. Purify PP2A AC (scaffold & catalytic) dimer Mix 3. Mix labeled B56α with AC dimer in a microplate well Purify_AC->Mix Label_B56a 2. Label purified B56α subunit with a fluorophore Label_B56a->Mix Add_Compound 4. Add DT-061 or derivative compound Mix->Add_Compound Incubate 5. Incubate to allow binding equilibrium Add_Compound->Incubate Excite 6. Excite the sample with plane-polarized light Incubate->Excite Measure 7. Measure parallel and perpendicular fluorescence emission Excite->Measure Calculate 8. Calculate Fluorescence Polarization (mP) value Measure->Calculate Analyze 9. Analyze data to determine binding affinity (Kd) Calculate->Analyze

Caption: Workflow for the Fluorescence Polarization Assay.

Protocol:

  • Reagent Preparation:

    • Purify recombinant PP2A A/C heterodimer and B56α subunit.

    • Label the B56α subunit with a suitable fluorophore (e.g., FITC) according to the manufacturer's instructions.

    • Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Prepare serial dilutions of DT-061 and its derivatives (NZ-035, NZ-043, NZ-044) in the binding buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, black microplate, add a fixed concentration of labeled B56α and the AC dimer.

    • Add varying concentrations of DT-061 or its derivatives to the wells. Include a vehicle control (DMSO).

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

    • The instrument excites the sample with polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the grating factor.

    • Plot the change in polarization as a function of compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP) for Holoenzyme Assembly

Co-IP is used to assess the effect of DT-061 on the interaction between the PP2A subunits in a cellular context, confirming the stabilization of the B56α-containing holoenzyme.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., H358 lung adenocarcinoma cells) to 70-80% confluency.

    • Treat cells with DT-061 or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against one of the PP2A subunits (e.g., anti-PP2A A subunit) overnight at 4°C.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the other PP2A subunits (e.g., anti-B56α, anti-PP2A C subunit) to detect the co-precipitated proteins.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of DT-061 in a living organism.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture human cancer cells (e.g., H358) Inject_Mice 2. Subcutaneously inject cells into immunodeficient mice Cell_Culture->Inject_Mice Tumor_Growth 3. Allow tumors to grow to a palpable size Inject_Mice->Tumor_Growth Randomize 4. Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat 5. Administer DT-061 (e.g., 5 mg/kg) or vehicle orally Randomize->Treat Monitor 6. Monitor tumor volume and body weight regularly Treat->Monitor Harvest 7. Harvest tumors at the end of the study Monitor->Harvest Analyze_Tumors 8. Analyze tumors (e.g., Western blot, IHC) for target modulation Harvest->Analyze_Tumors Statistical_Analysis 9. Perform statistical analysis of tumor growth inhibition Analyze_Tumors->Statistical_Analysis

Caption: Workflow for In Vivo Xenograft Tumor Studies.

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cultured human cancer cells (e.g., H358) and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer DT-061 (e.g., 5 mg/kg) or vehicle control via oral gavage daily or as per the study design.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for various analyses, such as Western blotting to assess the phosphorylation status of c-MYC, AKT, and ERK, or immunohistochemistry (IHC) to examine markers of proliferation and apoptosis.

Conclusion

DT-061 is a promising small molecule activator of PP2A that demonstrates anti-tumor activity by selectively stabilizing the PP2A-B56α holoenzyme and promoting the dephosphorylation of oncogenic substrates like c-MYC. The comparative analysis with its inactive chemical derivatives (NZ-035, NZ-043, and NZ-044) provides strong evidence for its proposed binding mode and mechanism of action.[5] However, the existence of conflicting data suggesting a PP2A-independent mechanism involving Golgi/ER stress warrants further investigation to fully elucidate the cellular effects of DT-061.[8][9] The experimental protocols and data presented in this guide offer a foundational understanding for researchers in the field of drug development and cancer biology who are interested in targeting phosphatases for therapeutic intervention.

References

Confirming the Role of B56α in DT-061 Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming the role of the B56α regulatory subunit in the effects mediated by DT-061, a small molecule activator of Protein Phosphatase 2A (PP2A). It also addresses conflicting reports and presents alternative hypotheses regarding DT-061's mechanism of action. Detailed experimental protocols and visualizations are included to facilitate the replication and further investigation of these findings.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as tumor suppressors by counteracting oncogenic kinase signaling. The substrate specificity of the PP2A holoenzyme is determined by its regulatory B subunit. The B56α subunit, in particular, has been shown to direct PP2A to dephosphorylate and inactivate key oncoproteins such as c-Myc.[1][2] DT-061 has emerged as a promising therapeutic agent that is reported to selectively activate the B56α-containing PP2A holoenzyme.[3][4] This guide critically evaluates the evidence supporting this mechanism.

DT-061: A Selective Stabilizer of the B56α-PP2A Holoenzyme

The prevailing model suggests that DT-061 acts as a "molecular glue," binding to a unique pocket at the interface of the PP2A structural Aα, catalytic Cα, and regulatory B56α subunits.[3][5] This binding is proposed to stabilize the heterotrimeric holoenzyme, thereby enhancing its phosphatase activity towards B56α-specific substrates.[3][4]

Supporting Evidence

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the interaction between DT-061 and the PP2A-B56α complex.[6][7] Biochemical assays have demonstrated that DT-061 increases the affinity of B56α for the PP2A AC dimer and stabilizes the fully assembled holoenzyme.[4] In cellular and in vivo models, treatment with DT-061 has been shown to increase the population of B56α-containing PP2A holoenzymes and lead to the dephosphorylation of c-Myc at Serine 62, a key step in its degradation.[3][4]

Contradictory Findings and Alternative Hypotheses

Despite the substantial evidence supporting the role of B56α, some studies have presented conflicting data. One report suggested that DT-061's cytotoxic effects may be independent of PP2A activation and instead result from the disruption of the Golgi apparatus and endoplasmic reticulum (ER).[6][7] Another study proposed that DT-061 targets the B55α subunit rather than B56α.[6][7] These discrepancies highlight the need for further investigation to fully elucidate the mechanism of action of DT-061. Some researchers have argued that the density attributed to DT-061 in cryo-EM structures could be ambiguous and might be accounted for by the flexible C-terminal tail of the catalytic subunit.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of DT-061.

Table 1: Effect of DT-061 on PP2A Holoenzyme Assembly

AssayCell Line/SystemDT-061 ConcentrationFold Increase in B56α-PP2A AssociationReference
Co-ImmunoprecipitationH358 Lung Adenocarcinoma20 µM~2-fold[3]
NanoBRET AssayH358 Cells20 µMSignificant Increase[3]
NanoBRET AssayH358 Cells30 µMSignificant Increase[3]

Table 2: Cytotoxicity of DT-061 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCC827Lung Adenocarcinoma14.3[8]
HCC3255Lung Adenocarcinoma12.4[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for standardized evaluation of DT-061's effects.

Co-Immunoprecipitation (Co-IP) to Assess PP2A Holoenzyme Assembly

This protocol is designed to determine the effect of DT-061 on the association of B56α with the PP2A A and C subunits.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PP2A A subunit antibody (for immunoprecipitation)

  • Anti-B56α antibody (for western blot detection)

  • Protein A/G magnetic beads

  • DT-061

  • DMSO (vehicle control)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the desired concentration of DT-061 or DMSO for the specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the clarified lysates with the anti-PP2A A subunit antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by western blotting using an anti-B56α antibody.

In Vitro PP2A Phosphatase Activity Assay

This assay measures the enzymatic activity of immunoprecipitated PP2A holoenzymes.

Materials:

  • PP2A immunoprecipitation phosphatase assay kit (e.g., Millipore #17-313)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green reagent

  • DT-061

  • DMSO (vehicle control)

Procedure:

  • Immunoprecipitate PP2A holoenzymes as described in the Co-IP protocol.

  • Resuspend the beads in the provided assay buffer.

  • Add the phosphopeptide substrate to initiate the reaction.

  • Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction and measure the amount of free phosphate (B84403) released using the Malachite Green reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

DT061_Signaling_Pathway cluster_PP2A PP2A Holoenzyme A_subunit Aα (Scaffold) C_subunit Cα (Catalytic) A_subunit->C_subunit B56a_subunit B56α (Regulatory) A_subunit->B56a_subunit cMyc_p p-c-Myc (Active) B56a_subunit->cMyc_p Targets for Dephosphorylation DT061 DT-061 DT061->B56a_subunit Binds and Stabilizes cMyc c-Myc (Inactive) cMyc_p->cMyc Dephosphorylation

Caption: Proposed signaling pathway of DT-061 mediated PP2A-B56α activation and subsequent c-Myc dephosphorylation.

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment (DT-061 or Vehicle) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis CoIP 3. Co-Immunoprecipitation (Anti-PP2A A-subunit) Cell_Lysis->CoIP Western_Blot 4a. Western Blot Analysis (Detect B56α) CoIP->Western_Blot Phosphatase_Assay 4b. Phosphatase Activity Assay CoIP->Phosphatase_Assay Data_Analysis 5. Data Analysis and Comparison Western_Blot->Data_Analysis Phosphatase_Assay->Data_Analysis

Caption: Experimental workflow to confirm the role of B56α in DT-061's effects.

Logical_Relationship cluster_Hypotheses Proposed Mechanisms of Action DT061_Effects Observed Cellular Effects of DT-061 (e.g., Cytotoxicity, c-Myc downregulation) PP2A_Activation Hypothesis 1: Stabilization of B56α-PP2A DT061_Effects->PP2A_Activation PP2A_Independent Hypothesis 2: PP2A-Independent Effects (Golgi/ER Stress) DT061_Effects->PP2A_Independent Supporting_Evidence_1 Supporting Evidence: - Co-IP - NanoBRET - Cryo-EM PP2A_Activation->Supporting_Evidence_1 Contradictory_Evidence Contradictory/Alternative Evidence: - CRISPR screens - Re-analysis of Cryo-EM PP2A_Independent->Contradictory_Evidence

Caption: Logical relationship between the observed effects of DT-061 and the competing hypotheses for its mechanism of action.

References

Independent Verification of DT-061's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DT-061's proposed mechanism of action with alternative compounds, supported by available experimental data. A significant controversy surrounds the primary mechanism of DT-061, with evidence supporting both Protein Phosphatase 2A (PP2A) activation and off-target effects on cellular organelles. This document aims to present the current evidence for both hypotheses to aid in the independent verification of its cellular activity.

Executive Summary

DT-061 is a small molecule initially identified as a potent activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. The proposed mechanism involves the selective stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation and subsequent degradation of key oncoproteins such as c-MYC. However, recent studies have challenged this view, suggesting that the cytotoxic effects of DT-061 may be independent of PP2A and instead result from the induction of Golgi and endoplasmic reticulum (ER) stress. This guide will explore the evidence for both mechanisms and compare DT-061 with other molecules reported to modulate PP2A activity or affect similar cellular pathways.

Comparative Analysis of Cellular Potency

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for DT-061 and its comparators in various cancer cell lines. Direct comparison is challenging due to variations in experimental conditions across different studies.

CompoundCell Line(s)IC50 (µM)Proposed Primary MechanismReference(s)
DT-061 HCC827, HCC3255 (Lung Adenocarcinoma)14.3, 12.4PP2A Activation[1]
H441, H358 (KRAS-mutant Lung Cancer)Dose-dependent inhibition of colony growthPP2A Activation[2]
H69, H526 (Small Cell Lung Cancer)Dose-dependent decrease in cell proliferationPP2A Activation[3]
iHAP1 VariousNot explicitly stated in comparative studiesMicrotubule Destabilization[4][5]
ATUX-792 SK-N-AS, SK-N-BE(2), SH-EP, WAC2 (Neuroblastoma)Decreased proliferation at 10-15 µMPP2A Activation[6]
DBK-1154 SK-N-AS, SK-N-BE(2), SH-EP, WAC2 (Neuroblastoma)Decreased proliferation at 10-15 µMPP2A Activation[6]

Mechanism of Action: A Tale of Two Theories

Theory 1: DT-061 as a Selective PP2A Activator

The initial hypothesis posits that DT-061 acts as a molecular glue, stabilizing the interaction between the catalytic (C), scaffolding (A), and regulatory (B56α) subunits of the PP2A holoenzyme.[7] This stabilization is thought to enhance the phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC, leading to its dephosphorylation at Serine 62 and subsequent proteasomal degradation.

PP2A_Activation_by_DT061 cluster_0 Inactive PP2A Holoenzyme cluster_1 Active PP2A-DT-061 Complex A_subunit A Subunit C_subunit C Subunit A_subunit->C_subunit AC_B56a_DT061 A-C-B56α-DT-061 Complex A_subunit->AC_B56a_DT061 C_subunit->AC_B56a_DT061 B56a_subunit B56α Subunit B56a_subunit->AC_B56a_DT061 DT061 DT-061 DT061->AC_B56a_DT061 p_cMYC p-cMYC (Active) AC_B56a_DT061->p_cMYC Dephosphorylation cMYC cMYC (Inactive) p_cMYC->cMYC Degradation Proteasomal Degradation cMYC->Degradation

Proposed PP2A-dependent mechanism of DT-061.
Theory 2: PP2A-Independent Cytotoxicity via Golgi and ER Stress

A compelling alternative mechanism has been proposed, suggesting that the anticancer effects of DT-061 are independent of PP2A activation.[4][5][8] This research indicates that DT-061 induces disruption of the Golgi apparatus and the endoplasmic reticulum, leading to cellular stress and apoptosis. This hypothesis is supported by chemogenetic profiling and live-cell imaging.

DT061_Golgi_ER_Stress DT061 DT-061 Golgi Golgi Apparatus DT061->Golgi Disruption ER Endoplasmic Reticulum DT061->ER Disruption Stress Cellular Stress Golgi->Stress ER->Stress Apoptosis Apoptosis Stress->Apoptosis

Proposed PP2A-independent mechanism of DT-061.

Comparison with Alternative Compounds

CompoundProposed Primary MechanismKey Experimental FindingsReference(s)
iHAP1 Microtubule DestabilizationDirectly blocks microtubule polymerization in vitro and in vivo. Cytotoxicity is not dependent on specific B56 subunits of PP2A.[4][5][9]
ATUX-792 PP2A ActivationIncreases PP2A activity in neuroblastoma cells, leading to decreased cell survival, proliferation, and motility.[6][10]
DBK-1154 PP2A ActivationSimilar to ATUX-792, activates PP2A and reduces proliferation in neuroblastoma cell lines.[6][10]

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compounds.

General Protocol (MTS Assay as described for DT-061):

  • Cell Seeding: Plate cancer cell lines (e.g., H69, H526) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., DT-061, iHAP1, ATUX-792, DBK-1154) for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[3]

PP2A Activity Assay

Objective: To measure the direct effect of compounds on PP2A phosphatase activity.

General Protocol (Immunoprecipitation-based):

  • Cell Lysis: Lyse treated or untreated cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with an anti-PP2A catalytic subunit antibody conjugated to protein A/G beads to immunoprecipitate PP2A complexes.

  • Phosphatase Reaction: Wash the immunoprecipitated beads and resuspend in a phosphatase assay buffer containing a synthetic phosphopeptide substrate.

  • Phosphate (B84403) Detection: After incubation, measure the amount of free phosphate released using a colorimetric method, such as Malachite Green.

  • Data Analysis: Quantify PP2A activity by comparing the amount of phosphate released in compound-treated samples to control samples.[7]

In Vitro Microtubule Polymerization Assay

Objective: To assess the direct effect of compounds on tubulin polymerization.

General Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound (e.g., iHAP1) or control (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) to the wells.

  • Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to visualize the kinetics of polymerization and compare the effects of different compounds.[11][12]

Golgi and ER Stress Visualization

Objective: To visualize the effects of compounds on the morphology of the Golgi apparatus and ER.

General Protocol (Live-cell imaging):

  • Cell Transfection: Transfect cells (e.g., HeLa, H358) with fluorescently tagged markers for the Golgi (e.g., mEmerald-Golgi) and ER (e.g., mEmerald-ER-3).

  • Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

  • Compound Treatment: Add the test compound (e.g., DT-061) to the cells during imaging.

  • Time-lapse Microscopy: Acquire time-lapse images using a confocal or fluorescence microscope to observe changes in the morphology and localization of the Golgi and ER markers over time.

  • Image Analysis: Analyze the images to quantify changes such as fragmentation of the Golgi or translocation of the ER marker.[8]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol (Subcutaneous Xenograft Model):

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H441 lung cancer cells, SK-N-AS neuroblastoma cells, or MEC1 leukemia cells) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).[6][13][14]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage for DT-061). The dosing schedule will depend on the compound's pharmacokinetic properties.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and compare the tumor sizes between treatment and control groups to assess efficacy.[6][13][14]

Experimental Workflows and Logical Relationships

experimental_workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanism of Action Hypothesis Cell_Viability Cell Viability/ Proliferation Assays PP2A_Hypothesis PP2A Activation Cell_Viability->PP2A_Hypothesis Investigates cellular effect Stress_Hypothesis Golgi/ER Stress Cell_Viability->Stress_Hypothesis Investigates cellular effect Microtubule_Hypothesis Microtubule Destabilization Cell_Viability->Microtubule_Hypothesis Investigates cellular effect PP2A_Assay PP2A Activity Assay PP2A_Assay->PP2A_Hypothesis Directly tests Tubulin_Assay Microtubule Polymerization Assay Tubulin_Assay->Microtubule_Hypothesis Directly tests Organelle_Imaging Golgi/ER Stress Imaging Organelle_Imaging->Stress_Hypothesis Directly tests Xenograft Xenograft Model Xenograft->PP2A_Hypothesis Evaluates in vivo relevance Xenograft->Stress_Hypothesis Evaluates in vivo relevance Xenograft->Microtubule_Hypothesis Evaluates in vivo relevance

Workflow for investigating the mechanism of action.

Conclusion

The mechanism of action of DT-061 remains a subject of debate. While initial studies pointed towards its role as a selective PP2A activator, subsequent research has provided strong evidence for a PP2A-independent mechanism involving Golgi and ER stress. In contrast, compounds like iHAP1 appear to act primarily as microtubule poisons, while ATUX-792 and DBK-1154 are still considered to function through PP2A activation. For researchers investigating DT-061, it is crucial to perform experiments that can distinguish between these proposed mechanisms. This includes not only PP2A activity assays but also cellular imaging to assess organelle integrity and microtubule dynamics assays. By employing a multi-faceted approach and including appropriate positive and negative controls, the true mechanism of action of DT-061 can be independently verified.

References

A Side-by-Side Comparison of DT-061 and iHAP1 on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two small molecules, DT-061 and iHAP1, on microtubule dynamics. While both compounds have been investigated for their potential as anti-cancer agents, their mechanisms of action and impact on the microtubule cytoskeleton are markedly different. This comparison is supported by experimental data from peer-reviewed studies.

Executive Summary

iHAP1 acts as a direct microtubule poison, inhibiting tubulin polymerization and leading to microtubule depolymerization. This disruption of the microtubule network is a primary driver of its cytotoxic effects, causing mitotic arrest. In stark contrast, DT-061 does not directly interfere with microtubule dynamics. Its cellular toxicity is attributed to off-target effects, specifically the disruption of the Golgi apparatus and the endoplasmic reticulum (ER), and it has also been identified as a stabilizer of the protein phosphatase 2A (PP2A)-B56α holoenzyme.

Data Presentation: Quantitative and Qualitative Comparison

The following tables summarize the key findings on the effects of DT-061 and iHAP1 on microtubule dynamics based on in vitro and cellular assays.

Table 1: In Vitro Tubulin Polymerization Assay

CompoundEffect on Tubulin PolymerizationIC50Notes
DT-061 No effectNot ApplicableDoes not inhibit the assembly of purified tubulin into microtubules.
iHAP1 InhibitionNot explicitly reported in reviewed literatureDirectly blocks microtubule assembly in a concentration-dependent manner.[1] At 5 µM, it can fully block microtubule polymerization, similar to the well-known microtubule poison nocodazole.[1]

Table 2: Cellular Microtubule Dynamics (EB1 Comet Assay)

CompoundEffect on EB1 CometsQuantitative ObservationsNotes
DT-061 No changeAstral microtubule dynamics in mitotic cells remained unchanged.[1]Consistent with in vitro data, shows no direct impact on microtubule polymerization in a cellular context.
iHAP1 Strong decrease in number and intensityNearly complete abolishment of astral microtubule polymerization.[1]The immediate effect on microtubule dynamics in both interphase and mitotic cells suggests a direct action rather than transcriptional effects.[1]

Table 3: Effects on Cellular Organelles

CompoundPrimary Organelle(s) AffectedObserved Phenotype
DT-061 Golgi Apparatus, Endoplasmic ReticulumDisruption of Golgi and ER integrity, leading to dispersal of Golgi markers and translocation of ER markers to the nucleus.[2] These disruptions also impact lipid biosynthesis.[1]
iHAP1 Microtubule CytoskeletonMicrotubule depolymerization, leading to a strong mitotic arrest.[1]

Signaling Pathways and Mechanisms of Action

iHAP1: Direct Inhibition of Microtubule Polymerization

iHAP1's mechanism of action on microtubules is direct and disruptive. It acts as a microtubule poison, interfering with the assembly of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network.

iHAP1 Mechanism of Action on Microtubules iHAP1 iHAP1 Tubulin Tubulin Dimers iHAP1->Tubulin Binds to and inhibits Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Depolymerization Microtubule Depolymerization Microtubule->Depolymerization MitoticArrest Mitotic Arrest Depolymerization->MitoticArrest

Caption: iHAP1 directly inhibits tubulin polymerization, leading to microtubule depolymerization and mitotic arrest.

DT-061: Off-Target Effects on Golgi and ER Integrity

DT-061 does not directly interact with tubulin or microtubules. Instead, its cytotoxic effects are linked to the disruption of the Golgi apparatus and the endoplasmic reticulum. The precise molecular target of DT-061 that initiates this organellar stress is not yet fully elucidated, though it is suggested to be a lipid-constituting part of these organelles. This disruption leads to downstream stress responses and impacts cellular processes such as lipid biosynthesis.

DT-061 Cellular Effects DT061 DT-061 Golgi Golgi Apparatus DT061->Golgi ER Endoplasmic Reticulum DT061->ER Disruption Disruption of Integrity (Fragmentation/Translocation) Golgi->Disruption ER->Disruption Lipid Altered Lipid Biosynthesis Disruption->Lipid Cytotoxicity Cellular Toxicity Disruption->Cytotoxicity

Caption: DT-061 disrupts the integrity of the Golgi and ER, leading to downstream cellular stress and toxicity.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Workflow:

In Vitro Tubulin Polymerization Assay Workflow Reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer - GTP - Test Compound (DT-061/iHAP1) Incubation Incubate at 37°C Reagents->Incubation Measurement Measure Absorbance at 350 nm over time Incubation->Measurement Analysis Analyze Polymerization Curves (e.g., determine IC50) Measurement->Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation: Purified tubulin (e.g., >99% pure bovine brain tubulin) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2). GTP is added to a final concentration of 1 mM to initiate polymerization. Test compounds (DT-061 or iHAP1) are prepared at various concentrations.

  • Assay Setup: The reaction mixture containing tubulin, GTP, and the test compound (or vehicle control) is transferred to a 96-well plate.

  • Data Acquisition: The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. The absorbance at 350 nm, which increases as microtubules polymerize and scatter light, is measured at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. For inhibitory compounds like iHAP1, the concentration that inhibits polymerization by 50% (IC50) can be calculated.

EB1 Comet Assay (Cellular Microtubule Dynamics)

This assay visualizes and quantifies the dynamics of growing microtubule plus-ends in living cells.

Workflow:

EB1 Comet Assay Workflow Transfection Transfect cells with EB1-GFP Treatment Treat cells with DT-061 or iHAP1 Transfection->Treatment Imaging Live-cell imaging (time-lapse microscopy) Treatment->Imaging Analysis Quantify EB1 comets: - Number - Speed - Length Imaging->Analysis

Caption: Workflow for the EB1 comet assay to assess microtubule dynamics in live cells.

Methodology:

  • Cell Culture and Transfection: A suitable cell line is cultured and transfected with a plasmid encoding a fluorescently tagged version of the microtubule plus-end tracking protein EB1 (e.g., EB1-GFP).

  • Compound Treatment: Cells expressing EB1-GFP are treated with the desired concentration of DT-061, iHAP1, or a vehicle control.

  • Live-Cell Imaging: The cells are imaged using time-lapse fluorescence microscopy. Images are captured at short intervals to track the movement of the EB1-GFP "comets," which mark the growing ends of microtubules.

  • Image Analysis: Specialized software is used to identify and track the EB1 comets in the time-lapse sequences. Key parameters of microtubule dynamics, such as the number of comets, their speed (growth rate), and the length of the comets, are quantified.

Conclusion

The experimental evidence clearly delineates two distinct mechanisms of action for DT-061 and iHAP1. iHAP1 is a bona fide microtubule-destabilizing agent, directly inhibiting tubulin polymerization and disrupting the microtubule network. This makes it a classic example of a microtubule poison. Conversely, DT-061 does not affect microtubule dynamics directly. Its cytotoxic effects stem from the induction of stress in the Golgi apparatus and endoplasmic reticulum. These fundamental differences are crucial for researchers and drug development professionals to consider when interpreting experimental results and designing future studies involving these compounds. The off-target effects of both molecules, particularly the Golgi and ER disruption by DT-061, highlight the importance of comprehensive cellular characterization in drug discovery.

References

Validating Golgi Apparatus Disruption by DT-061: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel compound DT-061 with established Golgi-disrupting agents, supported by experimental data and detailed protocols. The aim is to offer a comprehensive resource for validating the disruption of the Golgi apparatus in a research setting.

Introduction to DT-061 and Golgi Disruption

DT-061 is a small molecule that has been identified as a potent disruptor of the Golgi apparatus and the endoplasmic reticulum (ER).[1][2][3][4][5][6][7] Its mechanism of action is reported to be independent of its debated role as a protein phosphatase 2A (PP2A) activator.[1][2][3][4] The disruption manifests as a fragmentation and dispersal of the Golgi complex throughout the cytoplasm, ultimately impacting cellular processes such as lipid biosynthesis and protein secretion.[1][2][8] This guide compares the effects of DT-061 to other well-characterized Golgi-disrupting agents to provide a framework for its experimental validation.

Comparative Analysis of Golgi-Disrupting Compounds

The following table summarizes the key characteristics of DT-061 and a selection of alternative compounds known to induce Golgi apparatus disruption. This allows for a direct comparison of their mechanisms, effective concentrations, and observed effects.

CompoundTarget/Mechanism of ActionEffective Concentration RangeObserved Effect on GolgiKey References
DT-061 Unknown; induces fragmentation and dispersal of Golgi and ER.[1][2][3][4]5.5 - 20 µMRapid disintegration of the Golgi complex into large vesicle-like structures.[1][2][1][2][4]
Brefeldin A (BFA) Inhibits Guanine Nucleotide Exchange Factors (GEFs) for ARF GTPases, blocking ER-to-Golgi transport.[1][6][9]0.2 µM - 10 µg/mL (~0.7 - 35 µM)Collapse of the Golgi apparatus and redistribution of Golgi proteins into the ER.[1][9][1][6][10]
Golgicide A Specific inhibitor of the Golgi ARF GTPase GEF, GBF1.[2]Not specified in provided abstractsInduces Golgi stress and fragmentation.[2][5][2][5]
Monensin A sodium/proton ionophore that neutralizes the acidic pH of the Golgi cisternae.[2][11]Not specified in provided abstractsSwelling of Golgi cisternae and blockage of intra-Golgi transport.[11][2][11]
Nocodazole Depolymerizes microtubules.[8][12]Not specified in provided abstractsDispersal of the Golgi ribbon into individual stacks scattered throughout the cytoplasm.[12][8][12]

Experimental Protocols for Validating Golgi Disruption

To quantitatively and qualitatively assess the disruption of the Golgi apparatus by DT-061 and comparator compounds, the following experimental protocols are recommended.

Immunofluorescence Microscopy of Golgi Markers

This protocol allows for the direct visualization of Golgi morphology.

Objective: To visualize the structure of the Golgi apparatus in cells treated with DT-061 or other Golgi-disrupting agents using antibodies against the cis-Golgi marker GM130.

Materials:

  • Cell culture medium

  • Glass coverslips

  • DT-061, Brefeldin A, or other compounds of interest

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-GM130

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of DT-061 or a comparator compound for the appropriate duration. Include a vehicle-treated control.

  • Aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-GM130 antibody, diluted in blocking buffer, overnight at 4°C.[7]

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope. Analyze the morphology of the Golgi, noting any fragmentation, dispersal, or changes in localization compared to the control.[13]

Protein Secretion Assay

This protocol provides a method to assess the functional consequence of Golgi disruption on the secretory pathway.

Objective: To measure the effect of DT-061 on the secretion of proteins from cultured cells.

Materials:

  • Cell culture medium (serum-free for the collection period)

  • DT-061 or other compounds of interest

  • Amicon Ultra centrifugal filters (or similar) for concentrating conditioned medium

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody against a specific secreted protein

Procedure:

  • Plate cells and grow to a desired confluency.

  • Wash the cells with serum-free medium and then incubate in serum-free medium containing the desired concentration of DT-061 or a comparator compound. Include a vehicle-treated control.

  • After the desired incubation time, collect the conditioned medium.

  • Centrifuge the collected medium to remove any detached cells and debris.

  • Concentrate the supernatant using centrifugal filters according to the manufacturer's instructions.[14]

  • Measure the total protein concentration in the concentrated conditioned medium.

  • Analyze the secreted proteins by SDS-PAGE and Western blotting using an antibody against a specific secreted protein to determine if its secretion is inhibited.[11] Alternatively, a general protein stain of the gel can reveal broad changes in the secretome.

Analysis of Protein Glycosylation

This protocol allows for the investigation of how Golgi disruption by DT-061 affects the complex process of protein glycosylation.

Objective: To analyze changes in the N-linked or O-linked glycosylation of cellular proteins following treatment with DT-061.

Materials:

  • Cell lysis buffer

  • Protein quantification assay

  • PNGase F (for N-linked glycan release)

  • Enzymes for O-linked glycan release (e.g., O-Glycosidase)

  • Reagents for glycan labeling (e.g., fluorescent tags)

  • Solid-phase extraction (SPE) cartridges for glycan cleanup

  • High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) instrumentation

Procedure:

  • Treat cells with DT-061 or a comparator compound as described in the previous protocols.

  • Lyse the cells and quantify the total protein concentration.

  • To analyze N-linked glycans, denature a specific amount of protein lysate and incubate with PNGase F to release the N-glycans.[3]

  • For O-linked glycans, use an appropriate enzymatic or chemical method for their release.[2]

  • Label the released glycans with a fluorescent tag for detection by HPLC or proceed with derivatization for MS analysis.[1]

  • Purify and enrich the labeled glycans using SPE cartridges.

  • Analyze the glycan profiles by HPLC with fluorescence detection or by mass spectrometry.[1][2][12]

  • Compare the glycan profiles of treated samples to control samples to identify any alterations in glycosylation patterns.

Visualizing the Impact of DT-061

Diagrams created using Graphviz can help to visualize the proposed mechanism of action and experimental workflows.

DT061_Mechanism cluster_cell Cell DT061 DT-061 Golgi Intact Golgi Apparatus DT061->Golgi Disruption ER Endoplasmic Reticulum DT061->ER Disruption Vesicles Fragmented Golgi Vesicles Golgi->Vesicles Lipid_Synth Lipid Biosynthesis Vesicles->Lipid_Synth Impaired Protein_Sec Protein Secretion Vesicles->Protein_Sec Impaired

Caption: Proposed mechanism of DT-061-induced Golgi disruption.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis start Plate Cells treat Treat with DT-061 and Comparators start->treat IF Immunofluorescence (GM130 Staining) treat->IF Secretion Protein Secretion Assay treat->Secretion Glyco Glycosylation Analysis treat->Glyco Morphology Analyze Golgi Morphology IF->Morphology Secretion_Quant Quantify Secreted Proteins Secretion->Secretion_Quant Glyco_Profile Compare Glycan Profiles Glyco->Glyco_Profile

Caption: Workflow for validating Golgi disruption.

Conclusion

DT-061 is a potent disruptor of the Golgi apparatus, offering a valuable tool for studying Golgi dynamics and function. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively validate and characterize the effects of DT-061 on the Golgi in their specific experimental systems. The use of established comparators like Brefeldin A will provide crucial context for interpreting the cellular consequences of DT-061-induced Golgi stress.

References

A Comparative Analysis of DT-061: In Vitro Efficacy vs. In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data surrounding the promising Protein Phosphatase 2A (PP2A) activator, DT-061, reveals a complex picture of its potent anti-cancer effects in laboratory settings and its therapeutic efficacy in preclinical animal models. This guide provides a comprehensive comparison of the in vitro and in vivo activities of DT-061, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

DT-061 is a small-molecule activator of the tumor suppressor protein PP2A, a serine/threonine phosphatase that is frequently inactivated in various human cancers. By stabilizing the PP2A holoenzyme, DT-061 aims to restore its tumor-suppressive functions, including the dephosphorylation of key oncogenic proteins, leading to cell cycle arrest and apoptosis. However, emerging evidence also points to potential off-target effects that may contribute to its cytotoxicity, adding a layer of complexity to its mechanism of action.

In Vitro Effects of DT-061: Potent Cytotoxicity Across Diverse Cancer Cell Lines

DT-061 has consistently demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, highlight its efficacy in inducing cell death at micromolar concentrations.

Cell LineCancer TypeIC50 (µM)Citation
H358Non-Small Cell Lung Cancer~5-10[1]
H441Non-Small Cell Lung Cancer~5-10[1]
HCC827Non-Small Cell Lung Cancer14.3[2]
H3255Non-Small Cell Lung Cancer12.4[2]
A549Non-Small Cell Lung CancerNot specified, but effective[2]
MEC1Chronic Lymphocytic LeukemiaNot specified, but effective[3]
Jeko-1Mantle Cell LymphomaNot specified, but effective[4]

The primary mechanism of DT-061-induced cell death in vitro is the induction of apoptosis. This is evidenced by the dose-dependent activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade.[1] Furthermore, treatment with DT-061 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis.

In Vivo Efficacy of DT-061: Tumor Regression in Preclinical Models

The promising in vitro activity of DT-061 has been translated into significant anti-tumor efficacy in various preclinical xenograft models. Oral administration of DT-061 has been shown to be well-tolerated and effective in inhibiting tumor growth.

Cancer TypeXenograft ModelDosing RegimenOutcomeCitation
Non-Small Cell Lung CancerH358 cells in BALB/c nu/nu miceNot specifiedSignificant inhibition of tumor growth[2]
Non-Small Cell Lung CancerH441 cells in BALB/c nu/nu miceNot specifiedSignificant inhibition of tumor growth[2]
Chronic Lymphocytic LeukemiaMEC1 cells in Rag2−/−γC−/− mice15 mg/kg, twice daily, oral gavageInhibition of multidrug-resistant CLL cell growth[3]
Mantle Cell LymphomaJeko-1 cells in SCID miceNot specifiedIn vivo therapeutic activity[4]

Notably, DT-061 has also demonstrated efficacy in combination with other targeted therapies. For instance, in KRAS-mutant lung cancer models, the combination of DT-061 with the MEK inhibitor AZD6244 resulted in enhanced tumor regression compared to either agent alone.[1]

The DT-061 Signaling Pathway and Experimental Workflow

The proposed mechanism of action for DT-061 involves the stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncogenic substrates like c-MYC, p-AKT, and p-ERK.

DT061_Signaling_Pathway DT061 DT-061 PP2A_complex PP2A-B56α Holoenzyme DT061->PP2A_complex stabilizes p_cMYC p-c-MYC PP2A_complex->p_cMYC dephosphorylates cMYC c-MYC p_cMYC->cMYC inactivation Apoptosis Apoptosis cMYC->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines DT061_Treatment_vitro DT-061 Treatment Cell_Culture->DT061_Treatment_vitro Viability_Assay Cell Viability Assay (MTT/XTT) DT061_Treatment_vitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase, PARP) DT061_Treatment_vitro->Apoptosis_Assay WB_vitro Western Blot (p-AKT, p-ERK, c-MYC) DT061_Treatment_vitro->WB_vitro Xenograft Xenograft Model (e.g., nu/nu mice) DT061_Treatment_vivo DT-061 Administration (oral gavage) Xenograft->DT061_Treatment_vivo Tumor_Measurement Tumor Volume Measurement DT061_Treatment_vivo->Tumor_Measurement IHC Immunohistochemistry (Apoptosis, p-ERK) DT061_Treatment_vivo->IHC Toxicity_Assessment Toxicity Assessment (body weight) DT061_Treatment_vivo->Toxicity_Assessment DT061_Off_Target DT061 DT-061 Golgi Golgi Apparatus DT061->Golgi disrupts ER Endoplasmic Reticulum DT061->ER disrupts Cell_Stress Cellular Stress Golgi->Cell_Stress ER->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

References

A Comparative Guide to the Specificity of DT-061 for the B56α-PP2A Holoenzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protein phosphatase 2A (PP2A) family of serine/threonine phosphatases represents a class of critical tumor suppressors, whose inactivation is a common feature in many cancers.[1][2] This has made the pharmacological reactivation of PP2A a highly sought-after therapeutic strategy. The functional diversity of PP2A is governed by its heterotrimeric structure, consisting of a scaffolding (A), a catalytic (C), and a variable regulatory (B) subunit. The B subunit is crucial as it dictates substrate specificity and subcellular localization.[2][3]

DT-061, a small-molecule activator of PP2A (SMAP), has emerged as a promising therapeutic agent.[4][5] This guide provides an objective assessment of its specificity for the B56α-containing PP2A holoenzyme, comparing its mechanism with other PP2A modulators and presenting the supporting experimental evidence.

Mechanism of Action: A Molecular Glue for a Specific Holoenzyme

DT-061 is characterized as a "molecular glue" that selectively stabilizes the PP2A holoenzyme containing the B56α regulatory subunit.[3][6] Structural and biochemical studies have revealed that DT-061 binds to a unique pocket located at the interface of the Aα, Cα, and B56α subunits.[3][4] This binding event locks the heterotrimer in a stable, active conformation, preventing its dissociation and thereby enhancing its phosphatase activity towards specific substrates.[4][7] One of the most well-characterized downstream targets of the B56α-PP2A holoenzyme is the oncoprotein c-MYC. By stabilizing this specific complex, DT-061 promotes the dephosphorylation of c-MYC at Serine 62, leading to its degradation and subsequent anti-tumor effects.[4][7]

Furthermore, DT-061 binding has been shown to increase the carboxymethylation of the PP2A catalytic subunit.[1][3] This post-translational modification is a key regulatory step that promotes the assembly of specific PP2A heterotrimers, including those containing B56α.[1]

cluster_Holoenzyme B56α-PP2A Holoenzyme A Aα Subunit C Cα Subunit A->C B56a B56α Subunit A->B56a Stabilized_Complex Stabilized Active B56α-PP2A Holoenzyme DT061 DT-061 DT061->Stabilized_Complex Binds at subunit interface ('Glue') pMYC p-c-MYC (S62) (Oncogenic) Stabilized_Complex->pMYC Dephosphorylates MYC_Deg c-MYC Degradation pMYC->MYC_Deg Tumor_Supp Tumor Suppression MYC_Deg->Tumor_Supp

Caption: Mechanism of DT-061 as a specific stabilizer of the B56α-PP2A holoenzyme.

Comparative Analysis with Other PP2A Modulators

The specificity of DT-061 becomes clearer when compared with other molecules known to modulate PP2A activity. While some compounds activate PP2A, they may target different holoenzymes or have significant off-target effects.

CompoundProposed Primary TargetProposed MechanismKey Substrate(s)Alternative/Off-Target Effects
DT-061 (SMAP) B56α-PP2AMolecular glue; stabilizes the A-C-B56α interface.[4][6]c-MYC[4]Cytotoxicity proposed by some to be PP2A-independent via Golgi/ER disruption, though this is debated.[5][8]
iHAP1 B56ε-PP2ASelective stabilization of the B56ε-containing holoenzyme.[8][9]MYBL2[9]Proposed to act as a microtubule poison; neurotoxicity of parent compounds.[8][9]
Perphenazine Multiple PP2A HoloenzymesNon-specific activation of PP2A.[9]MultipleDose-limiting neurotoxicity via Dopamine D2 receptor (DRD2) inhibition.[9]
Withaferin A / JNS-140 B56γ-PP2ACovalent binding to the Aα subunit at the A-C-B56γ interface.[3]Not fully defined.Different binding site and mechanism from SMAPs.[3]

Quantitative Data Supporting DT-061 Specificity

Multiple lines of experimental evidence substantiate the claim that DT-061 selectively targets the B56α-PP2A holoenzyme. However, it is important to note the existence of conflicting data in the scientific literature, indicating an ongoing debate.

Experimental AssayKey ResultConclusion
Co-Immunoprecipitation (in cells & in vivo) ~2-fold increase in B56α associated with the PP2A core enzyme upon DT-061 treatment. No change observed for B55α or PR72 subunits.[4]DT-061 selectively enhances the formation or stability of the B56α-containing holoenzyme in a biological context.
Split Luciferase Assay (NanoBRET) DT-061 treatment selectively increased the interaction between the PP2A A subunit and the B56α subunit in cells.[7]Confirms specific enhancement of the AB56αC complex assembly in living cells.
Cryo-Electron Microscopy (3.6 Å) Revealed the precise binding pocket of DT-061 at the interface of the A, C, and B56α subunits.[4]Provides a structural basis for the high specificity of DT-061 for this particular holoenzyme isoform.
Contrasting Studies (ITC, NMR, Mass Photometry) Some studies failed to detect direct binding to PP2A components or a stabilizing effect, suggesting PP2A-independent cytotoxicity.[8]Highlights a scientific controversy; however, these findings have been challenged by reproducibility issues.[5]

Experimental Protocols

A rigorous assessment of compound specificity relies on robust and reproducible experimental methods. Below are outlines of the key techniques used to validate the specificity of DT-061.

cluster_Cellular Cellular/In Vivo Analysis cluster_Biochemical Biochemical/Structural Analysis start_cell Treat Cells or Xenograft Tumors with Vehicle or DT-061 lysis Lyse Cells/Tissues start_cell->lysis coip Co-Immunoprecipitation (e.g., anti-PP2A-A Ab) lysis->coip wb Western Blot Analysis coip->wb sec Size-Exclusion Chromatography quant Quantify B56α vs. B55α, PR72 etc. wb->quant structure 3D Structure Reconstruction & Binding Site Analysis start_biochem Reconstitute Purified A, C, and B56α Subunits + DT-061 start_biochem->sec cryoem Cryo-Electron Microscopy sec->cryoem cryoem->structure

References

Head-to-Head Study: DT-061 Versus Perphenazine on PP2A Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two small molecules, DT-061 and perphenazine (B1679617), known to modulate the activity of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. We will delve into their mechanisms of action, present available quantitative data from experimental studies, and provide detailed experimental protocols for key assays.

Introduction

Protein Phosphatase 2A (PP2A) is a family of serine/threonine phosphatases that play a crucial role in regulating various cellular processes, including cell growth, proliferation, and apoptosis.[1] Its inactivation is a common event in many cancers, making it an attractive target for therapeutic intervention. Both DT-061 and perphenazine have been identified as activators of PP2A, but they originate from different pharmacological classes and possess distinct profiles.

DT-061 , also known as SMAP (Small Molecule Activator of PP2A), is an orally bioavailable compound specifically designed to activate PP2A.[2][3][4] It was developed by reengineering the chemical scaffold of tricyclic neuroleptics to isolate their anti-cancer properties from their neurological side effects.[5][6]

Perphenazine is a phenothiazine (B1677639) derivative that has been used for decades as an antipsychotic medication.[7] Later studies revealed its ability to activate PP2A, contributing to its anti-tumor effects.[6][7][8][9] However, its clinical utility in oncology is hampered by its potent dopamine (B1211576) receptor antagonism, which leads to significant neurological side effects.[7]

This guide aims to provide a clear, data-driven comparison of these two compounds to aid researchers in their study of PP2A modulation.

Mechanism of Action and Specificity

Both DT-061 and perphenazine are proposed to activate PP2A by binding to its scaffolding A subunit (PPP2R1A).[5][7][9][10] This binding is thought to induce a conformational change that stabilizes the active PP2A holoenzyme, which consists of the scaffolding A subunit, a regulatory B subunit, and a catalytic C subunit.[5]

DT-061 has been shown to selectively stabilize the PP2A heterotrimer containing the B56α regulatory subunit (PP2A-B56α).[11][12][13][14] This specificity is significant as the B subunit determines the substrate specificity of the PP2A holoenzyme.[11] The stabilization of the PP2A-B56α complex by DT-061 leads to the dephosphorylation of key oncoproteins such as MYC.[11][12] However, another study has suggested that DT-061 may target the PP2A-B55α holoenzyme.[13] It is important to note that some research has questioned the direct activating effect of DT-061 on PP2A in in-vitro assays, suggesting a more complex or context-dependent mechanism of action.[15]

Perphenazine has also been shown to bind to the Aα scaffolding subunit of PP2A.[9] Its activation of PP2A leads to the dephosphorylation of downstream targets like AKT and ERK.[8][9][16] The specificity of perphenazine for different PP2A holoenzymes is less well-characterized compared to DT-061.

The development of DT-061 from the phenothiazine scaffold aimed to retain the PP2A-activating property while eliminating the dopamine receptor D2 (DRD2) inhibition responsible for the neurotoxicity of perphenazine.[11]

Quantitative Data Comparison

ParameterDT-061PerphenazineSource
Target PP2A (specifically PP2A-B56α or PP2A-B55α)PP2A[11][12][13],[7][9]
Binding Site Scaffolding A subunitScaffolding Aα subunit[5],[9]
Cell Viability IC50 14.3 µM (HCC827 cells), 12.4 µM (H3255 cells)Not consistently reported for cancer cell lines in the context of PP2A activation[3][5]
Downstream Effects Dephosphorylation of p-AKT, MYC, p-ERKDephosphorylation of AKT, ERK[1][4],[8][9][16]
Key Advantage Orally bioavailable, designed to lack neurological side effectsWell-established drug with known pharmacokinetics[2][4][5]
Key Disadvantage Mechanism of direct activation debated in some studiesSignificant neurological side effects (dopamine receptor antagonism)[15],[7]

Experimental Protocols

In-Vitro PP2A Activity Assay

This protocol describes a general method to assess the direct effect of compounds on PP2A activity using a purified PP2A enzyme and a synthetic phosphopeptide substrate.

Materials:

  • Purified PP2A holoenzyme (e.g., PP2A-B56α)

  • Phosphopeptide substrate (e.g., KRpTIRR)

  • Malachite Green Phosphate (B84403) Assay Kit

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • DT-061 and perphenazine stock solutions in DMSO

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of DT-061 and perphenazine in the assay buffer.

  • In a 96-well plate, add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known PP2A activator, if available).

  • Add the purified PP2A enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The reaction time should be within the linear range of the assay.

  • Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

  • Read the absorbance at the recommended wavelength (e.g., 620 nm).

  • Calculate the percentage of PP2A activation relative to the vehicle control.

Cellular PP2A Activity Assay (Immunoprecipitation-based)

This protocol measures the activity of PP2A immunoprecipitated from cells treated with the compounds.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • DT-061 and perphenazine

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PP2A C subunit antibody

  • Protein A/G agarose (B213101) beads

  • In-vitro PP2A activity assay reagents (as described in 4.1)

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of DT-061 or perphenazine for a specified duration (e.g., 2-24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the cleared lysates with an anti-PP2A C subunit antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-PP2A complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Perform an in-vitro PP2A activity assay on the immunoprecipitated complexes as described in section 4.1.

  • Normalize the PP2A activity to the amount of immunoprecipitated PP2A C subunit, which can be quantified by Western blotting.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the phosphorylation status of PP2A substrates in treated cells.

Materials:

  • Cell line of interest

  • DT-061 and perphenazine

  • Cell lysis buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-c-MYC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with DT-061 or perphenazine as described in 4.2.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PP2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates RAS RAS Growth_Factor_Receptor->RAS Activates pAKT p-AKT (Active) PI3K->pAKT Phosphorylates AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates pERK p-ERK (Active) MEK->pERK Activates ERK ERK pMYC p-MYC (Active) pERK->pMYC Phosphorylates PP2A_inactive PP2A (Inactive) PP2A_active PP2A (Active) PP2A_active->pAKT Dephosphorylates PP2A_active->pERK Dephosphorylates PP2A_active->pMYC Dephosphorylates DT061 DT-061 DT061->PP2A_active Activates Perphenazine Perphenazine Perphenazine->PP2A_active Activates MYC MYC pMYC->Proliferation

Caption: PP2A signaling pathway and points of intervention by DT-061 and perphenazine.

Experimental_Workflow cluster_invitro In-Vitro Assays cluster_cellular Cell-Based Assays Purified_PP2A Purified PP2A Enzyme Compound_Incubation_vitro Incubate with DT-061 or Perphenazine Purified_PP2A->Compound_Incubation_vitro Phosphatase_Assay Phosphatase Activity Assay (e.g., Malachite Green) Compound_Incubation_vitro->Phosphatase_Assay Direct_Activation Measure Direct PP2A Activation Phosphatase_Assay->Direct_Activation Cell_Culture Culture Cells Compound_Treatment Treat Cells with DT-061 or Perphenazine Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis IP Immunoprecipitation of PP2A Cell_Lysis->IP Western_Blot Western Blot Cell_Lysis->Western_Blot IP_Assay PP2A Activity Assay on IP fraction IP->IP_Assay Cellular_Activation Measure Cellular PP2A Activation IP_Assay->Cellular_Activation Downstream_Signaling Analyze Downstream Signaling (p-AKT, p-ERK, MYC) Western_Blot->Downstream_Signaling

Caption: Experimental workflow for assessing the effects of DT-061 and perphenazine on PP2A.

Conclusion

Both DT-061 and perphenazine are valuable research tools for studying the therapeutic potential of PP2A activation. DT-061 represents a more targeted approach, designed to minimize the off-target effects associated with perphenazine, particularly its neurological side effects. While perphenazine's anti-tumor properties are linked to its PP2A activation, its clinical translation in oncology is challenging.

For researchers focusing on the development of novel cancer therapeutics, DT-061 and its analogs offer a more promising starting point. However, the debate around the precise mechanism of action of SMAPs highlights the need for further investigation. Head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies, specificities, and therapeutic windows of these two PP2A-activating compounds. This guide provides a foundation for designing and interpreting such studies.

References

Safety Operating Guide

Navigating the Safe Disposal of (1S,2S,3R)-DT-061: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cancer research, the proper handling and disposal of chemical compounds is a cornerstone of a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of (1S,2S,3R)-DT-061, a compound utilized as a negative control in studies involving KRAS-mutant and MYC-driven lung cancer.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines best practices based on general laboratory safety protocols and the limited available information on the compound and its enantiomer, DT-061.

I. Compound Identification and Hazard Assessment

This compound is the enantiomer of DT-061, an orally active activator of protein phosphatase 2A (PP2A).[1] As a compound used in biological research, it is crucial to handle it with the appropriate precautions, assuming it may possess biological activity and potential hazards until proven otherwise.

Key Characteristics:

PropertyDataSource
Chemical Name This compoundMedchemExpress
CAS Number 1809427-20-0MedchemExpress
Primary Use Negative control in cancer research[1]
Physical Form Typically a solidMedchemExpress

Assumed Hazards for Disposal Purposes:

In the absence of a specific SDS, researchers should treat this compound as a potentially hazardous chemical. The following potential hazards should be considered when developing a disposal plan:

  • Biological Activity: As an enantiomer of a PP2A activator, it may have off-target effects or unknown biological activities.

  • Chemical Reactivity: While no specific reactivity data is available, it is prudent to avoid mixing with strong oxidizing or reducing agents.

  • Toxicity: The toxicological properties have not been fully elucidated. Therefore, it should be handled as a potentially toxic substance.

II. Personal Protective Equipment (PPE) and Spill Management

Prior to handling or disposing of this compound in any form (solid or solution), appropriate PPE must be worn.

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Spill Response:

In the event of a spill, the following steps should be taken:

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill using absorbent materials suitable for chemical spills (e.g., vermiculite, sand, or commercial sorbents).

  • Clean the area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.

  • Collect all contaminated materials (absorbents, cleaning materials, and contaminated PPE) in a sealed, properly labeled hazardous waste container.

III. Disposal Procedures for this compound Waste

The proper disposal route for this compound will depend on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials.

Step 1: Waste Identification and Segregation

Properly segregate waste containing this compound at the point of generation. Do not mix with general laboratory trash.

Caption: Waste segregation workflow for this compound.

Step 2: Containerization and Labeling

All waste containers must be appropriate for the type of waste and clearly labeled.

  • Solid Waste: Collect in a designated, sealed container for solid chemical waste.

  • Liquid Waste: Use a compatible, leak-proof container for liquid chemical waste. If dissolved in a halogenated solvent, it should be disposed of in a designated halogenated waste stream.

  • Contaminated Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated sharps container.[2]

Labeling Requirements:

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

  • The name of the principal investigator or laboratory

Step 3: Final Disposal Pathway

The final disposal of the collected waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS/Contractor Procedures GenerateWaste Generate this compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) GenerateWaste->Segregate Containerize Properly Containerize and Label Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Pickup Schedule Waste Pickup with EHS Store->Pickup Transport Transport to Central Accumulation Area Pickup->Transport Dispose Final Disposal via Licensed Contractor Transport->Dispose

Caption: Overall disposal workflow for this compound waste.

IV. Experimental Protocols for Waste Decontamination (If Applicable)

In some instances, it may be possible to decontaminate solutions containing this compound before disposal, particularly for aqueous solutions with low concentrations. However, this should only be performed if a validated protocol is available and approved by your institution's EHS office. A general procedure for chemical treatment of cell culture media containing such compounds is provided below as an example.

Example Protocol: Chemical Deactivation of Aqueous Solutions

This protocol is a general guideline and must be validated for this compound before implementation.

  • Collection: Collect all aqueous waste containing this compound in a designated container.

  • Treatment: Add sodium hypochlorite (B82951) (bleach) to the waste to achieve a final concentration of 10%.[2]

  • Reaction Time: Allow the mixture to react for a minimum of 30 minutes to facilitate oxidation of the compound.

  • Neutralization: Neutralize the excess bleach by adding sodium thiosulfate (B1220275) until the oxidizing activity is no longer present (test with potassium iodide-starch paper).

  • Disposal: Dispose of the neutralized solution in accordance with institutional guidelines for aqueous chemical waste.

Quantitative Summary of Decontamination Protocol:

StepReagentConcentration/AmountReaction Time
1Aqueous Waste--
2Sodium Hypochlorite10% final concentration30 minutes
3Sodium ThiosulfateAdd until neutralization~5-10 minutes

V. Storage of Waste

Waste awaiting pickup should be stored in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and secondary containment should be used to prevent spills.

Storage Conditions for Stock Solutions:

For the pure compound or stock solutions, the recommended storage conditions are:

TemperatureDuration
-80°C6 months
-20°C1 month

These storage conditions should also be considered for waste that may need to be held for a period before disposal to prevent degradation into unknown byproducts.[1]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet when available.

References

Essential Safety and Logistical Information for Handling (1S,2S,3R)-DT-061

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for various procedures involving (1S,2S,3R)-DT-061. Adherence to these guidelines is critical to minimize exposure and ensure laboratory safety.

Procedure Primary Engineering Control Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with chemotherapy-rated glovesSafety glasses with side shields or gogglesDisposable, low-permeability gownN95 or higher-rated respirator if not in a ventilated enclosure
Dissolution and Preparation of Solutions Chemical Fume HoodDouble-gloving with chemotherapy-rated glovesChemical splash goggles or a face shieldDisposable, low-permeability gownNot generally required if performed in a fume hood
In Vitro Administration (e.g., to cell cultures) Biological Safety Cabinet (Class II)Double-gloving with chemotherapy-rated glovesSafety glassesDisposable, low-permeability gownNot generally required if performed in a BSC
In Vivo Administration (e.g., animal dosing) Ventilated animal changing station or fume hoodDouble-gloving with chemotherapy-rated glovesSafety glasses with side shields or gogglesDisposable, low-permeability gownN95 or higher-rated respirator may be required based on risk assessment
Waste Disposal N/ADouble-gloving with chemotherapy-rated glovesSafety glasses with side shields or gogglesDisposable, low-permeability gownNot generally required
Spill Cleanup N/ADouble-gloving with heavy-duty, chemical-resistant glovesChemical splash goggles and a face shieldDisposable, fluid-resistant gown or coverallsN95 or higher-rated respirator

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on a disposable, low-permeability gown, ensuring it is securely fastened at the back.

  • Respiratory Protection (if required): Place the respirator over your nose and mouth, and adjust the straps for a tight seal. Perform a user seal check.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of chemotherapy-rated gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated cytotoxic waste container.[10][11]

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in a designated cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respiratory Protection (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Perform hand hygiene again.

Logical Workflow for PPE Selection```dot

// Nodes Start [label="Start: Identify Handling Procedure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Procedure [label="Procedure Type?\n- Weighing (Solid)\n- Dissolution\n- In Vitro Admin\n- In Vivo Admin\n- Waste Disposal\n- Spill Cleanup", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Weighing [label="Weighing (Solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolution [label="Dissolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Admin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Admin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Waste [label="Waste Disposal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spill [label="Spill Cleanup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EngineeringControl [label="Use Primary Engineering Control\n(Fume Hood, BSC, etc.)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; StandardPPE [label="Standard PPE:\n- Double Gloves\n- Goggles/Safety Glasses\n- Lab Gown", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Respirator [label="Add Respiratory Protection\n(N95 or higher)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnhancedPPE [label="Enhanced PPE:\n- Heavy-duty Gloves\n- Face Shield\n- Fluid-resistant Gown", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Proceed with Caution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Procedure; Procedure -> Weighing [label="Weighing"]; Procedure -> Dissolution [label="Dissolution"]; Procedure -> InVitro [label="In Vitro"]; Procedure -> InVivo [label="In Vivo"]; Procedure -> Waste [label="Waste"]; Procedure -> Spill [label="Spill"];

Weighing -> EngineeringControl; Dissolution -> EngineeringControl; InVitro -> EngineeringControl; InVivo -> EngineeringControl;

EngineeringControl -> StandardPPE; Weighing -> Respirator [label="If no enclosure"]; StandardPPE -> End; Respirator -> StandardPPE;

Waste -> StandardPPE; Spill -> EnhancedPPE; EnhancedPPE -> Respirator;

InVivo -> StandardPPE; InVitro -> StandardPPE; Dissolution -> StandardPPE; }

Caption: Disposal Plan for Contaminated PPE.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the latest safety data sheets for the most current information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.